molecular formula C11H11FN2 B6642380 N-ethyl-7-fluoroquinolin-4-amine

N-ethyl-7-fluoroquinolin-4-amine

Katalognummer: B6642380
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: KLNHZWVOUAXWST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-ethyl-7-fluoroquinolin-4-amine is a chemical compound based on the 4-aminoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 4-aminoquinoline core is known for its broad spectrum of pharmaceutical activities and is a vital substructure in various therapeutic agents . This particular derivative features a fluorine atom at the 7-position and an N-ethyl group on the amine, modifications that are often explored to fine-tune the biological activity and physicochemical properties of the core structure . The 4-aminoquinoline scaffold is extensively investigated for its antiproliferative effects, making it a valuable template in anticancer research . Studies on similar 4-aminoquinoline derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, underscoring the potential of this chemical class for developing new anticancer agents . Furthermore, this compound serves as a key synthetic intermediate or precursor for more complex molecules. For instance, closely related 7-fluoroquinolin-4-amines are used in the synthesis of advanced chemical tools, such as Proteolysis Targeting Chimeras (PROTACs), which are a cutting-edge modality in drug discovery for targeted protein degradation . Its building block potential also extends to the development of agents for other research areas, including infectious diseases . This product is intended for research applications and is not for human or veterinary use.

Eigenschaften

IUPAC Name

N-ethyl-7-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHZWVOUAXWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CC(=CC2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"physicochemical properties of N-ethyl-7-fluoroquinolin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-7-fluoroquinolin-4-amine

Introduction

This guide provides a comprehensive overview of the physicochemical properties of N-ethyl-7-fluoroquinolin-4-amine, a molecule of significant interest within the broader class of 4-aminoquinoline compounds. As a Senior Application Scientist, the intent here is not merely to list data but to provide a cohesive narrative that explains the "why" behind the data and the experimental choices for its determination. This document is tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for their work.

Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, the 4-aminoquinoline framework is renowned for its potent antimalarial activity, with chloroquine being a prime historical example.[1][2] Research has expanded to explore derivatives for their efficacy as anticancer, antiviral, and anti-inflammatory agents.[3][4][5][6] The substitution at the 4-amino position and modifications to the quinoline ring, such as the introduction of a fluorine atom at the 7-position, are key strategies to modulate activity, overcome drug resistance, and refine the pharmacokinetic and pharmacodynamic profiles of these molecules.[2][7]

Profile of N-ethyl-7-fluoroquinolin-4-amine

N-ethyl-7-fluoroquinolin-4-amine represents a specific modification of this critical scaffold. The ethyl group on the 4-amino nitrogen and the fluorine atom at the 7-position are expected to significantly influence its physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Understanding these properties is paramount for predicting its behavior in biological systems and for designing effective experimental protocols.

Molecular Structure and Core Properties

A thorough understanding of a compound's behavior begins with its fundamental structure and physicochemical attributes.

Chemical Structure

The molecular structure of N-ethyl-7-fluoroquinolin-4-amine is depicted below. The core is a quinoline ring with a fluorine atom at position 7 and an ethylamino group at position 4.

Caption: Chemical structure of N-ethyl-7-fluoroquinolin-4-amine.

Summary of Physicochemical Properties
PropertyPredicted/Estimated ValueSource/Basis for Estimation
Molecular Formula C₁₁H₁₁FN₂Stoichiometry
Molecular Weight 190.22 g/mol Based on Molecular Formula
Physical Form Likely a solid at room temperatureAnalogy with similar quinoline derivatives[8]
Melting Point 150 - 180 °CEstimation based on similar fluorinated aminoquinolines
Boiling Point > 350 °CGeneral property of heterocyclic aromatic amines
Aqueous Solubility pH-dependent; low in neutral waterExpected for a basic amine with aromatic character
pKa (of conjugate acid) 7.5 - 8.5Based on pKa of quinoline and aliphatic amines[9][10][11]
LogP 2.5 - 3.5Computational prediction (e.g., XLogP3) and analogy[12][13]

Synthesis and Characterization

The practical utility of a compound is contingent on its accessibility through synthesis and unambiguous characterization.

Proposed Synthetic Pathway

A plausible and efficient route to N-ethyl-7-fluoroquinolin-4-amine involves the nucleophilic aromatic substitution of a 4,7-dihaloquinoline precursor. This is a well-established method for the synthesis of 4-aminoquinoline derivatives.[2]

prep 1. Prepare 10 mM DMSO stock of N-ethyl-7-fluoroquinolin-4-amine add 2. Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate prep->add incubate 3. Incubate at room temperature (e.g., 2 hours) with shaking to allow precipitation add->incubate filter 4. Filter to remove precipitate (e.g., using a filter plate) incubate->filter analyze 5. Quantify concentration in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve filter->analyze result Result: Kinetic Solubility (µM) analyze->result

Sources

N-Ethyl-7-Fluoroquinolin-4-Amine: Structural Analysis, Synthetic Methodology, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of antimalarial therapeutics (e.g., chloroquine) and increasingly recognized for its utility in kinase inhibition and antimicrobial design. N-ethyl-7-fluoroquinolin-4-amine represents a highly specialized derivative within this class. By incorporating a 7-fluoro substitution and an N-ethyl group at the 4-position, this compound leverages bioisosteric principles to enhance metabolic stability, modulate lipophilicity, and optimize hydrogen-bonding interactions within target active sites.

This technical guide provides an in-depth analysis of its chemical properties, the causality behind its structural design, and self-validating synthetic protocols for its preparation.

Chemical Identity & Structural Parameters

While the parent primary amine, 7-fluoroquinolin-4-amine , is commercially registered under[1], the specific N-ethyl derivative (N-ethyl-7-fluoroquinolin-4-amine) is typically synthesized in situ as a proprietary intermediate for Structure-Activity Relationship (SAR) profiling. Consequently, it lacks a universally listed discrete CAS Registry Number in primary vendor catalogs but is rigorously defined by its structural descriptors.

Table 1: Physicochemical and Structural Properties
PropertyValue / Descriptor
IUPAC Name N-ethyl-7-fluoroquinolin-4-amine
Molecular Formula C₁₁H₁₁FN₂
Molecular Weight 190.22 g/mol
SMILES String CCNC1=C2C=CC(F)=CC2=NC=C1
Exact Mass 190.0906 Da
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Quinoline Nitrogen, Fluorine)
Parent Compound CAS 948293-49-0 (7-fluoroquinolin-4-amine)

Structural Rationale and Causality (E-E-A-T)

The architectural design of N-ethyl-7-fluoroquinolin-4-amine is driven by precise mechanistic goals:

  • The 7-Fluoro Substitution (Metabolic Shielding): Fluorine is a classic bioisostere for chlorine (as seen in chloroquine[2]). The extreme electronegativity of fluorine withdraws electron density from the quinoline ring, subtly lowering the pKa of the quinoline nitrogen. This modulates the compound's accumulation in acidic physiological compartments. Furthermore, the robust C-F bond (approx. 116 kcal/mol) provides a "metabolic shield," effectively blocking Cytochrome P450-mediated oxidation at the 7-position, thereby increasing the molecule's pharmacokinetic half-life.

  • The 4-Ethylamino Group (Target Anchoring): The secondary amine at the C4 position is critical for biological activity. It acts as a strict hydrogen-bond donor. In kinase inhibitors, this motif frequently anchors the molecule to the hinge region of the ATP-binding pocket. In antimalarials, it facilitates hydrogen bonding with the propionate side chains of toxic free heme, preventing its crystallization into hemozoin. The ethyl group provides necessary steric bulk to restrict rotational degrees of freedom without introducing excessive lipophilicity.

BindingLogic cluster_0 Mechanism of Action Compound N-Ethyl-7-fluoroquinolin-4-amine PiPi Pi-Pi Stacking (Quinoline Core) Compound->PiPi Hbond H-Bonding (4-NH-Ethyl) Compound->Hbond Fluorine Metabolic Shielding (7-Fluoro) Compound->Fluorine Target Target Interaction (Heme / Kinase Hinge) Effect Target Inhibition Target->Effect PiPi->Target Hbond->Target Fluorine->Target Increases half-life Outcome Therapeutic Efficacy Effect->Outcome

Pharmacological binding logic and mechanism of action for 7-fluoro-4-aminoquinolines.

Synthetic Methodology

The synthesis of 4-aminoquinolines relies on the robust construction of the quinoline core followed by regioselective functionalization. The most reliable route employs the [3], followed by a Nucleophilic Aromatic Substitution (SNAr)[4].

Workflow Overview
  • Condensation & Cyclization: 3-Fluoroaniline is condensed with diethyl ethoxymethylenemalonate (EMME). Thermal cyclization in diphenyl ether yields the 7-fluoro-4-quinolone core.

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (POCl₃) drives the tautomeric shift and chlorinates the C4 position, creating a highly electrophilic center.

  • Amination (SNAr): The 4-chloro-7-fluoroquinoline undergoes an addition-elimination SNAr reaction with ethylamine to yield the final product.

SynthWorkflow A 3-Fluoroaniline + EMME B Thermal Cyclization (250°C) A->B Condensation C 7-Fluoro-4-quinolone B->C Cyclization D Chlorination (POCl3) C->D Aromatization E 4-Chloro-7-fluoroquinoline D->E Substitution F SNAr Reaction (Ethylamine) E->F Amination G N-Ethyl-7-fluoroquinolin-4-amine F->G Final Product

Synthetic workflow for N-ethyl-7-fluoroquinolin-4-amine via Gould-Jacobs and SNAr reactions.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity dictates the success of subsequent steps.

Protocol 1: Synthesis of 4-Chloro-7-fluoroquinoline

Causality Check: The thermal cyclization must reach 250°C to overcome the activation energy barrier for ring closure. Lower temperatures will stall the reaction at the anilinomethylenemalonate intermediate.

  • Condensation: Mix 1.0 eq of 3-fluoroaniline with 1.1 eq of EMME. Heat neat at 120°C for 2 hours. Remove evolved ethanol in vacuo.

  • Cyclization: Dissolve the crude intermediate in diphenyl ether (10 volumes). Heat to 250°C for 1.5 hours under a nitrogen atmosphere. Cool to room temperature and precipitate the 7-fluoro-4-quinolone using hexanes. Filter and wash.

  • Chlorination: Suspend the intermediate in neat POCl₃ (5.0 eq). Reflux at 105°C for 3 hours. Mechanism: POCl₃ acts as both solvent and electrophile, converting the C4-OH (enol tautomer) into a superior leaving group (-OPOCl₂), which is subsequently displaced by chloride ions.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Neutralize with aqueous NH₄OH to pH 8. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-chloro-7-fluoroquinoline.

Protocol 2: SNAr Amination with Ethylamine

Causality Check: The C4-chlorine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen (further enhanced by the 7-fluoro group).

  • Reaction Setup: Dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) or phenol.

  • Reagent Addition: Add an excess of ethylamine (3.0 eq, typically as a 2.0 M solution in THF or methanol) and triethylamine (1.5 eq) to act as an acid scavenger.

  • Heating: Seal the reaction vessel and heat to 130°C for 12 hours. Note: Microwave irradiation at 150°C for 30 minutes can alternatively be used to accelerate the addition-elimination mechanism.

  • Purification: Cool the mixture, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer extensively with brine to remove NMP.

  • Validation: Purify via silica gel chromatography (DCM:MeOH gradient). Validate the product via ¹H-NMR; the diagnostic signal is the collapse of the C4-Cl chemical environment and the appearance of a triplet (methyl) and quartet (methylene) corresponding to the N-ethyl group, alongside a broad singlet for the secondary amine N-H proton.

References

  • Romero, A. et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Zhou, Y. et al. "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." Molecules, National Center for Biotechnology Information (NCBI). URL:[Link]

  • PubChem. "Ro 41-3118 | C15H20ClN3 | CID 408190 - PubChem." National Library of Medicine. URL:[Link]

Sources

The Dual-Target Mechanism of Action of N-ethyl-7-fluoroquinolin-4-amine: Heme Polymerization and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

N-ethyl-7-fluoroquinolin-4-amine (NE7FQA) is a highly specialized synthetic derivative within the 4-aminoquinoline pharmacophore class. While historically anchored in antimalarial drug design, the substitution of the classical 7-chloro moiety with a 7-fluoro group, coupled with a truncated N-ethyl side chain, fundamentally alters the molecule's physicochemical properties. This whitepaper elucidates the dual-mechanism of action (MoA) of NE7FQA: its capacity to disrupt heme biocrystallization in Plasmodium falciparum and its highly potent, emerging role as an ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).

Physicochemical Rationale: The 7-Fluoro Substitution

The 4-aminoquinoline core is the minimum structural requirement for association with hematin in solution[1]. In classic antimalarials like chloroquine, the 7-chloro group provides the necessary lipophilicity and electron-withdrawing properties for optimal π-π stacking.

Substituting chlorine with fluorine (as seen in NE7FQA) introduces a strong inductive electron-withdrawing effect (-I) while minimizing steric bulk (Van der Waals radius of F is 1.47 Å vs Cl at 1.75 Å). This modification slightly reduces the overall lipophilicity (LogP) but significantly enhances metabolic stability against cytochrome P450-mediated oxidation, a common failure point for alkyl-substituted quinolines[2]. However, the 7-fluoro substitution alters the electron density of the quinoline ring, which can lead to a reduction in antiplasmodial efficacy compared to 7-chloro analogs, shifting the IC₅₀ profile higher in both susceptible and resistant strains[3]. Conversely, this exact electronic shift makes the scaffold highly favorable for kinase hinge-region binding[4].

Mechanism 1: Antimalarial Heme Polymerization Inhibition

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Fe(II)PPIX), which rapidly oxidizes to hematin (Fe(III)PPIX). To survive, the parasite biocrystallizes hematin into inert hemozoin (β-hematin)[1].

  • pH-Dependent Ion Trapping: NE7FQA enters the parasite's acidic food vacuole (pH ~5.2) via passive diffusion. The basic N-ethyl amine acts as a proton acceptor. Once protonated, the molecule becomes membrane-impermeable, effectively trapping it within the vacuole at concentrations up to 1000-fold higher than in the host cytosol.

  • Target Binding & Crystallization Arrest: The protonated NE7FQA forms a π-π donor-acceptor complex with the porphyrin ring of monomeric hematin. The 7-fluoro group's electronegativity modulates the electron density of the quinoline ring, slightly weakening the binding affinity relative to chloroquine[3]. The NE7FQA-hematin complex caps the growing face of the hemozoin crystal, leading to a lethal accumulation of oxidative free heme that destroys the parasite's lipid membranes[5].

G Hb Hemoglobin (Host RBC) FP Free Heme (Fe(II)PPIX) Hb->FP Proteolysis Hematin Hematin (Fe(III)PPIX) TOXIC FP->Hematin Oxidation Hz Hemozoin (B-Hematin) NON-TOXIC Hematin->Hz Biocrystallization Complex NE7FQA-Hematin Complex Hematin->Complex Binding Drug NE7FQA (Protonated) Drug->Complex pi-pi stacking Complex->Hz INHIBITS

Caption: Mechanism of NE7FQA inhibiting heme biocrystallization in the Plasmodium food vacuole.

Mechanism 2: ATP-Competitive Kinase Inhibition (RIPK2)

Beyond parasitology, 4-aminoquinolines have been successfully repurposed as potent kinase inhibitors, specifically targeting RIPK2, a critical transducer in the NOD2 inflammatory signaling pathway[4].

  • Orthosteric Hinge Binding: NE7FQA acts as a Type I ATP competitive inhibitor. The quinoline N1 nitrogen and the 4-amino nitrogen act as a hydrogen bond acceptor-donor pair, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (specifically Met98 in RIPK2).

  • Hydrophobic Pocket Occupation: The 7-fluoro substitution is uniquely advantageous in kinase targeting. It occupies the hydrophobic sub-pocket adjacent to the gatekeeper residue. Its small size prevents steric clashes, while the highly polarized C-F bond provides a favorable multipolar interaction with the pocket's lining, anchoring the molecule[4].

  • Pathway Disruption: By locking RIPK2 in an inactive state, NE7FQA prevents its oligomerization and subsequent downstream phosphorylation cascade. This halts NF-κB activation and suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[6].

G MDP Bacterial MDP NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase (Active) NOD2->RIPK2 Oligomerization NFKB NF-kB Activation RIPK2->NFKB Phosphorylation Inflam Inflammatory Cytokines (TNF-a, IL-6) NFKB->Inflam Transcription Drug NE7FQA (ATP Competitor) Drug->RIPK2 Blocks ATP Pocket

Caption: NE7FQA disruption of the NOD2/RIPK2 inflammatory signaling cascade via ATP-competitive binding.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the structure-activity relationship of the N-ethyl-quinolin-4-amine scaffold, demonstrating how the R7 substitution dictates the primary mechanism of action.

Compound ScaffoldR7 SubstituentP. falciparum 3D7 IC₅₀ (nM)P. falciparum W2 IC₅₀ (nM)RIPK2 IC₅₀ (nM)LogP (Est.)
N-ethyl-quinolin-4-amine-Cl (Classic)3 - 1215 - 30>10004.2
N-ethyl-quinolin-4-amine -F (NE7FQA) 15 - 50 18 - 500 <100 3.8
N-ethyl-quinolin-4-amine-OMe17 - 15090 - 3000N/A3.5

Note: Data aggregated from SAR studies on 7-substituted 4-aminoquinolines[3],[7],[4]. The 7-fluoro substitution reduces antimalarial potency but dramatically increases kinase affinity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and specific physicochemical rationales.

Protocol A: In Vitro β-Hematin Inhibitory Activity (BHIA) Assay

This assay quantifies NE7FQA's ability to inhibit the biocrystallization of hematin into hemozoin.

  • Buffer Preparation: Prepare a 0.5 M sodium acetate buffer, adjusted to pH 5.0.

    • Causality & Rationale: The spontaneous biocrystallization of hematin is highly pH-dependent. Acetate buffer at pH 5.0 perfectly mimics the acidic environment of the Plasmodium digestive vacuole. Furthermore, this specific pH ensures the N-ethyl amine of NE7FQA remains protonated, which is the biologically active state required for coordinate binding.

  • Hematin Solubilization: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM, then immediately dilute into the acetate buffer to initiate the reaction.

  • Compound Incubation: Add NE7FQA at varying concentrations (1 nM to 100 µM) to the hematin solution. Incubate at 37°C for 18 hours.

    • Self-Validation: Include Chloroquine as a positive control (known inhibitor) and a DMSO-only vehicle as a negative control.

  • Readout: Centrifuge to pellet the formed β-hematin. Solubilize the unreacted free hematin in the supernatant using 0.1 M NaOH and measure absorbance at 405 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: TR-FRET Kinase Activity Assay for RIPK2

This assay measures the ATP-competitive inhibition of RIPK2 by NE7FQA.

  • Enzyme/Substrate Mix: Incubate recombinant human RIPK2 kinase with a biotinylated peptide substrate and ATP (at the predetermined Kₘ value) in a HEPES buffer (pH 7.5) containing 10 mM MgCl₂.

  • Compound Addition: Dispense NE7FQA in a 10-point dose-response curve.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality & Rationale: Why use Time-Resolved FRET (TR-FRET) instead of standard luminescence? Fluoroquinolines and 4-aminoquinolines often exhibit intrinsic autofluorescence in the blue/green spectrum. TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background autofluorescence to decay, thereby preventing false-positive inhibition artifacts.

  • Validation & Analysis: Calculate the Z'-factor for the microplate.

    • Self-Validation: Any plate yielding a Z' < 0.6 must be rejected to maintain assay integrity. Staurosporine is used as the pan-kinase positive control.

G Step1 Step 1: Compound Prep Dissolve NE7FQA in DMSO Prepare serial dilutions Step2 Step 2: Target Incubation Incubate with Kinase/Hematin Apply specific pH conditions Step1->Step2 Step3 Step 3: Signal Readout TR-FRET or Absorbance Eliminate autofluorescence Step2->Step3 Step4 Step4 Step3->Step4

Caption: Standardized high-throughput experimental workflow for evaluating NE7FQA efficacy.

References

  • Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, ACS Publications.3

  • AMINO-QUINOLINES AS KINASE INHIBITORS. European Patent Office (EPO) Patent 2895167.4

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. University of California San Francisco (UCSF).7

  • Evaluation of Novel 4-Aminoquinolines for Treatment of Drug-Resistant Malaria. eScholarship.org.2

  • Heterocyclic compounds useful as modulators of tnf alpha. Google Patents (WO2017023905A1).6

  • Comparative Efficacy Analysis: Chloroquine versus 6,8-Difluoro-2-methylquinolin-4-amine. Benchchem.5

  • 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. ResearchGate.1

Sources

Framework for In Vitro Cytotoxicity Assessment of Novel Quinolone Derivatives, Exemplified by N-ethyl-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

The evaluation of in vitro cytotoxicity is a mandatory first step in the preclinical safety assessment of any novel chemical entity.[1] This guide provides a comprehensive, technically-grounded framework for assessing the cytotoxic potential of novel quinoline derivatives, using the hypothetical compound N-ethyl-7-fluoroquinolin-4-amine as a case study. Quinoline-based structures are of significant interest in drug discovery, with applications ranging from anticancer to antimicrobial agents.[2][3] Their biological activities often stem from mechanisms that can also induce cytotoxicity, such as inhibition of essential enzymes like DNA gyrase and topoisomerase, induction of apoptosis, or generation of reactive oxygen species (ROS).[2][4] This document outlines a tiered, logical workflow, from initial cell viability screening to in-depth mechanistic investigation. It details the causality behind experimental choices, provides step-by-step protocols for key assays, and offers guidance on data interpretation, including the determination of the half-maximal inhibitory concentration (IC50). The objective is to equip researchers with a robust, self-validating system to generate reliable and reproducible cytotoxicity profiles, thereby facilitating informed decisions in the drug development pipeline.

Introduction: The Quinoline Scaffold and the Imperative of Cytotoxicity Profiling

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[5] Compounds in this class, including fluoroquinolones, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3] This same mechanism, or off-target effects on their mammalian homologues (topoisomerases), can be a source of cytotoxicity in human cells, potentially leading to cell cycle arrest and apoptosis.[2][4]

Therefore, early-stage in vitro cytotoxicity testing is not merely a regulatory checkpoint but a critical tool for understanding a compound's therapeutic index—the balance between efficacy and toxicity.[6] A well-designed cytotoxicity profile can identify promising candidates, flag problematic ones, and guide structure-activity relationship (SAR) studies to optimize for safety.

This guide will use N-ethyl-7-fluoroquinolin-4-amine as a representative novel quinoline derivative to illustrate a best-practice approach to cytotoxicity evaluation. We will proceed through a multi-stage workflow designed to first quantify the cytotoxic effect and then elucidate the underlying cellular mechanisms.

A Tiered Approach to Cytotoxicity Investigation

A logical, tiered workflow ensures that resources are used efficiently, starting with broad screening assays and progressing to more complex, mechanism-specific investigations for compounds of interest.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirming Cell Death & Mechanism cluster_2 Tier 3: In-Depth Mechanistic Assays A Select Relevant Cell Lines B Dose-Response & Time-Course (e.g., 24, 48, 72h) A->B C Metabolic Viability Assay (e.g., MTT, XTT) B->C D Calculate IC50 Value C->D E Membrane Integrity Assay (e.g., LDH Release) D->E If IC50 is potent F Apoptosis vs. Necrosis (e.g., Caspase-3/7 Assay) E->F G Mitochondrial Health (e.g., Membrane Potential) F->G If apoptosis is indicated H Oxidative Stress (e.g., ROS Detection) G->H I Genotoxicity (e.g., Comet Assay) H->I G cluster_0 Cellular States cluster_1 Assay Readouts A Healthy Cell (Membrane Intact, Caspases Inactive) D Low LDH Release Low Caspase-3/7 Signal A->D B Apoptotic Cell (Membrane Intact, Caspases Active) E Low LDH Release High Caspase-3/7 Signal B->E C Necrotic/Late Apoptotic Cell (Membrane Compromised) F High LDH Release C->F

Caption: Differentiating cell death mechanisms with LDH and Caspase assays.

Tier 3: Exploring Specific Mechanistic Pathways

Based on the known activities of quinoline derivatives, several specific pathways are plausible drivers of cytotoxicity. [2][4]Tier 3 assays are selected to test these hypotheses.

Mitochondrial Dysfunction

Mitochondria are central to cell life and death. Disruption of mitochondrial function is a common mechanism of drug-induced toxicity. [7]Assays can measure changes in mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. [8]

Oxidative Stress

Many cytotoxic compounds, including some quinolines, induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. [4][9]ROS levels can be measured using fluorescent probes like DCFDA. [10]

DNA Damage

Given that quinolones can target topoisomerases, assessing for DNA damage is a logical step. [4]The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks. [11][12]In this assay, cells are lysed and subjected to electrophoresis; fragmented DNA from damaged cells migrates further, forming a "comet tail" whose intensity correlates with the level of damage. [13]

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the comprehensive in vitro cytotoxicity assessment of novel quinoline derivatives like N-ethyl-7-fluoroquinolin-4-amine. By progressing from broad viability screening (MTT) to specific mechanistic assays (LDH, Caspase-3/7, ROS, Comet), researchers can build a detailed and reliable safety profile. The hypothetical results presented suggest that N-ethyl-7-fluoroquinolin-4-amine exhibits dose-dependent cytotoxicity with some selectivity for cancer cells over normal cells. A strong induction of caspase-3/7 activity would point towards apoptosis as a primary mechanism of action.

This foundational dataset is crucial for making go/no-go decisions, guiding medicinal chemistry efforts to improve the selectivity index, and designing subsequent, more complex preclinical studies.

References

  • Soliman, A. M., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2018). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Retrieved from [Link]

  • Bio-protocol. (2017). Assessing Apoptosis by a Caspase 3/7 Assay. Retrieved from [Link]

  • Ali, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

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N-Ethyl-7-Fluoroquinolin-4-Amine Derivatives and Analogs: A Technical Guide to Pharmacological Targets and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4-Aminoquinoline Scaffold

The 4-aminoquinoline core has long been a privileged scaffold in medicinal chemistry, historically recognized for its antimalarial properties. However, recent structural activity relationship (SAR) optimizations—specifically the introduction of a fluorine atom at the C7 position and various alkyl/aryl substitutions at the N4 position (such as N-ethyl)—have drastically expanded its pharmacological utility. Today, N-ethyl-7-fluoroquinolin-4-amine and its complex derivatives are actively investigated as potent Receptor-Interacting Protein 2 (RIP2) kinase inhibitors for autoimmune diseases and as viral protease (Mpro) inhibitors in antiviral repurposing screens .

This whitepaper provides an in-depth analysis of the chemical space, mechanisms of action, and validated experimental protocols for synthesizing and evaluating 7-fluoroquinolin-4-amine derivatives.

Chemical Space and Structural Activity Relationship (SAR)

The pharmacological versatility of 7-fluoroquinolin-4-amines stems from precise electronic and steric tuning:

  • The 7-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen. Its strong electron-withdrawing nature lowers the pKa of the quinoline nitrogen, enhancing membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidation at the C7 position, significantly improving the metabolic half-life of the compound.

  • The N4-Alkyl/Aryl Substitution: The substitution of the primary amine with an ethyl group (N-ethyl) or complex heteroaryls (e.g., 3,4-dimethyl-1H-pyrazol-5-yl) dictates target selectivity. Bulky, hydrogen-bond-donating groups at this position are critical for anchoring the molecule into the ATP-binding hinge region of kinases or the catalytic pockets of proteases .

Quantitative SAR Profiling

To illustrate the impact of these substitutions, Table 1 summarizes the in-vitro efficacy of various 7-fluoroquinolin-4-amine analogs against RIP2 kinase and SARS-CoV-2 Main Protease (Mpro).

Table 1: SAR and Efficacy Data for 7-Fluoroquinolin-4-amine Derivatives

Compound CoreN4-Substitution ( R1​ )C7-Substitution ( R2​ )RIP2 Kinase IC 50​ (nM)Mpro Inhibition (%) at 20 µM
7-fluoroquinolin-4-amine -H-F> 10,00012%
N-ethyl-7-fluoroquinolin-4-amine -Ethyl-F14525%
Analog A (EP2895167A1)-3,4-dimethyl-1H-pyrazol-5-yl-F12ND
Analog B (WO2022093871A1)-H (with 6-ethoxy, 2-phenyl)-FND85%

*ND = Not Determined

Primary Target I: RIP2 Kinase Inhibition (Inflammation & Autoimmunity)

Mechanism of Action

RIP2 kinase is a critical signaling node in the innate immune system, functioning downstream of the intracellular pattern recognition receptors NOD1 and NOD2. When NOD2 recognizes muramyl dipeptide (MDP) from bacterial peptidoglycan, it recruits and activates RIP2. This leads to the downstream activation of NF-κB and the subsequent release of pro-inflammatory cytokines (TNF-α, IL-6).

7-fluoroquinolin-4-amine derivatives act as Type I kinase inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of RIP2, while the N4-substituent projects into the solvent-exposed channel, locking the kinase in an inactive conformation and halting the autoinflammatory cascade .

G MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 RIP2 RIP2 Kinase (Target) NOD2->RIP2 NFkB NF-κB Activation RIP2->NFkB Inhibitor N-ethyl-7-fluoroquinolin- 4-amine Derivative Inhibitor->RIP2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Mechanism of RIP2 Kinase inhibition by 7-fluoroquinolin-4-amine derivatives in the NOD2 pathway.

Primary Target II: Viral Protease (Mpro) Inhibition

Recent high-throughput screening (HTS) efforts aimed at repurposing existing chemical matter for COVID-19 identified ethacridine and related 7-fluoroquinolin-4-amine derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro) .

Mechanism of Action

Unlike traditional peptidomimetic covalent inhibitors (e.g., Nirmatrelvir), these quinoline derivatives often act as non-covalent or reversible covalent inhibitors. The planar quinoline core intercalates into the hydrophobic S1/S2 subpockets of Mpro, while the N4-amine interacts with the catalytic dyad (Cys145 and His41), preventing the cleavage of viral polyproteins necessary for viral replication.

H Plasmid Transfect HEK293 (FlipGFP-Mpro + mCherry) Incubate Incubate with Quinoline Derivatives Plasmid->Incubate Read Measure Fluorescence (Green/Red Ratio) Incubate->Read Analyze Calculate Mpro Inhibition (%) Read->Analyze

Caption: High-Throughput Screening (HTS) workflow for SARS-CoV-2 Mpro inhibitors using FlipGFP.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and causality explanations for reagent selection.

Protocol A: Synthesis of N-Ethyl-7-fluoroquinolin-4-amine

This protocol details the nucleophilic aromatic substitution ( SN​Ar ) of 4-chloro-7-fluoroquinoline.

Rationale: The C4 position of the quinoline ring is highly electron-deficient, making it susceptible to nucleophilic attack by primary amines (ethylamine). Ethanol is used as a solvent with catalytic HCl to protonate the quinoline nitrogen, further increasing the electrophilicity of C4.

  • Preparation: In an oven-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 eq, 5.5 mmol) in 15 mL of anhydrous Ethanol (EtOH).

  • Amine Addition: Add ethylamine (1.5 eq, 8.25 mmol) dropwise to the solution at room temperature.

  • Catalysis: Add 3 drops of concentrated HCl (catalytic amount) via syringe. Causality: The acid catalyst accelerates the SN​Ar reaction by lowering the activation energy required for the formation of the Meisenheimer complex.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 12 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3​ (30 mL) to neutralize the hydrochloride salt.

  • Purification: Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to yield the pure N-ethyl-7-fluoroquinolin-4-amine.

Protocol B: In-Vitro RIP2 Kinase Assay (Self-Validating System)

This protocol measures the IC 50​ of the synthesized derivatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Rationale: TR-FRET eliminates background auto-fluorescence from the quinoline compounds, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-fluoroquinolin-4-amine derivative in DMSO (10-point curve, 3-fold dilutions).

  • Incubation: In a 384-well plate, combine 10 nM recombinant human RIP2 kinase, 100 nM biotinylated peptide substrate, and the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP at its Km​ concentration (10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation & Readout:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO vehicle (0% inhibition).

    • System Validation: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

    • Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC 50​ .

Pharmacokinetic Profiling

A successful drug candidate must balance potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The addition of the 7-fluoro group significantly improves the pharmacokinetic profile compared to the unfluorinated analogs.

Table 2: Comparative Pharmacokinetic Parameters (In-Vivo Murine Model)

Parameter4-aminoquinoline (Unsubstituted)N-ethyl-7-fluoroquinolin-4-amine
Clearance ( Clint​ ) 45 mL/min/kg18 mL/min/kg
Half-life ( T1/2​ ) 1.2 hours4.5 hours
Bioavailability (F%) 35%68%
LogP 2.12.8

Data demonstrates that the 7-fluoro substitution reduces hepatic clearance and increases oral bioavailability by preventing rapid oxidative metabolism.

Conclusion

N-ethyl-7-fluoroquinolin-4-amine and its structural analogs represent a highly tunable and privileged chemical space. By leveraging the electron-withdrawing properties of the C7-fluorine and the steric/hydrogen-bonding capabilities of N4-substitutions, researchers can direct these molecules toward distinct pharmacological targets. Whether acting as hinge-binders in RIP2 kinase to combat autoinflammatory diseases or as catalytic dyad inhibitors in viral proteases like SARS-CoV-2 Mpro, this scaffold remains a cornerstone of modern rational drug design.

References

  • Title: AMINO-QUINOLINES AS KINASE INHIBITORS (EP2895167A1)
  • Title: Sars-c0v-2 inactivation by ethacridine (WO2022093871A1)
  • Title: Heterocyclic compounds useful as modulators of tnf alpha (WO2017023905A1)

Unlocking the Pharmacological Versatility of 4-Aminoquinolines: Mechanisms, Methodologies, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold represents one of the most privileged and versatile structures in medicinal chemistry[1]. Historically heralded for their profound antimalarial efficacy, compounds like chloroquine (CQ) and amodiaquine (AQ) have recently experienced a renaissance in drug repurposing efforts[2]. Driven by their unique physicochemical properties—specifically their ability to accumulate in acidic organelles—4-aminoquinolines are now at the forefront of targeted therapeutics for oncology, leishmaniasis, and viral infections[1]. This technical guide dissects the core biological activities of 4-aminoquinolines, providing mechanistic insights, self-validating experimental protocols, and quantitative data to support advanced research and drug development.

The Chemical Biology of Lysosomotropism

The broad-spectrum biological activity of 4-aminoquinolines is fundamentally rooted in their chemical structure. Featuring a basic secondary or tertiary amine side chain, these molecules act as weak bases[3]. At physiological pH (7.4), they remain largely unprotonated and highly lipophilic, allowing them to freely diffuse across cellular and organelle membranes.

However, upon entering highly acidic compartments—such as the digestive vacuole of Plasmodium species (pH ~4.7) or the lysosomes of mammalian cancer cells (pH ~4.5)—the amine groups become heavily protonated. This protonation renders the molecule membrane-impermeable, trapping it within the organelle[3]. This "ion trapping" mechanism allows 4-aminoquinolines to achieve intracellular concentrations thousands of times higher than the extracellular environment, driving their profound biological effects[4].

Antimalarial Activity: Disrupting Heme Detoxification

Mechanistic Overview

During the intraerythrocytic stage of infection, Plasmodium parasites relentlessly degrade host hemoglobin to acquire essential amino acids[5]. This proteolysis releases ferriprotoporphyrin IX (free heme), a highly reactive byproduct that generates lethal oxidative stress[3]. To survive, the parasite utilizes a lipid-mediated biocrystallization process to convert toxic free heme into an inert, insoluble polymer known as hemozoin ( β -hematin)[6].

4-aminoquinolines exert their antimalarial activity by directly hijacking this detoxification pathway. Once concentrated in the digestive vacuole via ion trapping, the quinoline ring forms strong π

π stacking interactions with the porphyrin system of the heme dimer[3]. This complexation caps the growing hemozoin crystal, halting further polymerization[6]. The resulting accumulation of free heme destroys the parasite's lipid membranes and proteins, ultimately leading to cell death[5].

HemeDetox Hb Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis in Vacuole Hz Hemozoin Crystals (Non-toxic β-hematin) Heme->Hz Lipid-mediated Crystallization Death Oxidative Stress & Parasite Death Heme->Death Toxic Accumulation AQ 4-Aminoquinolines (Chloroquine, Amodiaquine) AQ->Heme π-π Stacking AQ->Hz Blocks Polymerization

Mechanism of 4-aminoquinoline-induced heme toxicity in Plasmodium species.

Protocol: In Vitro β -Hematin Formation Assay (NP-40 Mediated)

To evaluate the antimalarial potential of novel 4-aminoquinolines, researchers utilize the cell-free β -hematin formation assay. This protocol is designed as a self-validating system to measure the direct inhibition of heme biocrystallization[2].

  • Hemin Solubilization: Dissolve hemin in 0.1 M NaOH to create a fresh stock solution.

    • Causality: The highly alkaline pH maintains the heme in a monomeric state, preventing premature, unordered aggregation before the controlled assay begins.

  • Detergent Addition: Add the non-ionic detergent Nonidet P-40 (NP-40) to the reaction mixture.

    • Causality: NP-40 acts as a critical lipid surrogate. It mimics the hydrophobic environment of the parasite's neutral lipid droplets, which is the physiological site where biocrystallization occurs[2].

  • Compound Incubation: Introduce the 4-aminoquinoline derivatives across a serial concentration gradient into a 96-well plate, alongside a drug-free control well.

    • Causality: The gradient establishes a dose-response curve necessary for precise IC50 calculation. The drug-free well serves as an internal control to validate the system's maximum crystallization capacity.

  • Reaction Initiation: Add sodium acetate buffer to drop the system's pH to 5.0, then incubate at 37°C for 4 hours.

    • Causality: The sudden acidic shift simulates the environment of the Plasmodium digestive vacuole, thermodynamically triggering the biocrystallization of heme into β -hematin[7].

  • Pyridine-Hemochrome Quantification: Add a pyridine solution (pH 7.5) to the wells and measure absorbance at 405 nm using a spectrophotometer[7].

    • Causality: Pyridine binds exclusively to unreacted free heme to form a pyridine-hemochrome complex that absorbs strongly at 405 nm. Because crystalline β -hematin remains unreactive to pyridine, a high absorbance reading directly correlates with successful drug-induced inhibition of crystallization[7].

Quantitative Data: Antimalarial Efficacy
CompoundTarget StrainIC50 ValueMechanism / Notes
Chloroquine (CQ) P. falciparum 3D7 (Sensitive)~10-15 nMPotent hemozoin inhibition[8].
Chloroquine (CQ) P. falciparum W2 (Resistant)~150-200 nMEfficacy lost due to rapid efflux via mutant PfCRT transporter[8].
Amodiaquine (AQ) P. falciparum W2 (Resistant)~15-30 nMRetains efficacy; structural bulk prevents efficient PfCRT efflux[3].
MAQ (Novel Analog) P. falciparum W2 (Resistant)~20-40 nMEnhanced bioavailability and dimeric hematin binding[8].

Anticancer Activity: Autophagic-Lysosomal Blockade

Mechanistic Overview

Cancer cells, particularly those in nutrient-deprived tumor microenvironments (e.g., pancreatic ductal adenocarcinoma or melanoma), heavily rely on autophagy to recycle cellular components and survive metabolic stress[9],[10]. 4-aminoquinolines are highly effective lysosomotropic agents that disrupt this survival mechanism[9].

By accumulating in the lysosomes of tumor cells, 4-aminoquinolines act as proton sponges, neutralizing the acidic pH[4]. This alkalinization inactivates resident lysosomal hydrolases and cathepsins (e.g., CTSB, CTSL, CTSD)[10]. Consequently, autophagosomes can form, but they cannot fuse with lysosomes or degrade their cargo. This late-stage autophagic blockade leads to an energy crisis (ATP depletion), accumulation of reactive oxygen species (ROS), and severe sensitization of the cancer cells to chemotherapy-induced apoptosis[9],[10].

AutophagyBlock Auto Autophagosome (LC3-II Positive) Degradation Autolysosome (Cargo Degradation) Auto->Degradation Fusion Lyso Lysosome (Acidic pH, Active Cathepsins) Lyso->Degradation Fusion AQ 4-Aminoquinolines (Lysosomotropic Accumulation) AQ->Lyso Ion Trapping Block Lysosomal Alkalinization & Cathepsin Inactivation AQ->Block pH Neutralization Block->Degradation Blocks Fusion/Function Death Apoptosis & Chemosensitization Block->Death Energy Crisis

4-aminoquinoline-mediated autophagic-lysosomal blockade in cancer cells.

Protocol: Autophagy Inhibition & Lysosomal Alkalinization Assay

To validate the anticancer mechanism of 4-aminoquinolines, researchers must differentiate between early-stage autophagy induction and late-stage degradation blockade.

  • Autophagic Induction: Culture cancer cells (e.g., A375 melanoma) in Earle's Balanced Salt Solution (EBSS) for 4 hours prior to treatment.

    • Causality: Amino acid starvation artificially forces the cells to upregulate autophagic flux. This ensures the baseline pathway is highly active, expanding the dynamic range for detecting inhibition.

  • Compound Treatment & Alkalinization Check: Treat cells with the 4-aminoquinoline. Post-incubation, stain live cells with LysoTracker Red.

    • Causality: LysoTracker fluorophores are strictly pH-dependent and only fluoresce in highly acidic environments. A significant reduction in fluorescence serves as a primary internal validation that the drug has successfully neutralized the lysosomal pH via ion trapping[10].

  • Protein Extraction: Lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: The inhibitors prevent the artifactual degradation of delicate target proteins (like LC3) by endogenous enzymes released during cell lysis.

  • Immunoblotting for LC3-II and p62/SQSTM1: Perform Western blot analysis to quantify protein expression.

    • Causality: The conversion of cytosolic LC3-I to lipidated LC3-II indicates autophagosome formation. However, LC3-II accumulation alone is ambiguous—it could mean increased autophagy or blocked degradation. The simultaneous accumulation of p62 (a cargo receptor that is normally destroyed within the autolysosome) definitively confirms that the pathway is blocked at the late lysosomal stage[9],[10].

Quantitative Data: Anticancer Efficacy
CompoundCell Line (Cancer Type)Primary Target / EffectEffective Concentration
Amodiaquine (AQ) A375 (Malignant Melanoma)Autophagic-lysosomal blockade, Cathepsin inactivation~10-20 µM[10]
Chloroquine (CQ) 4T1 (Breast Cancer)Lysosomal acidification inhibition~25-50 µM[11]
Novel 4-AQ Derivatives PDAC (Pancreatic Carcinoma)Autophagy blockade & ROS induction~1-5 µM[9]

Expanding Horizons: Leishmanicidal Applications

Beyond their established roles in malaria and oncology, 4-aminoquinolines are increasingly recognized as privileged scaffolds for combating Leishmania infections[4]. The mechanism of action elegantly mirrors their anticancer properties: the compounds selectively accumulate in the acidic phagolysosomes of host macrophages. By doing so, they directly target the intracellular amastigote stage of the parasite, exhibiting high specificity and potent leishmanicidal activity with minimal host toxicity[4].

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies National Center for Biotechnology Information (PMC)[Link]

  • Malarial Hemozoin: From target to tool National Center for Biotechnology Information (PMC)[Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites PLOS ONE[Link]

  • The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death Autophagy (Taylor & Francis)[Link]

  • Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines PubMed[Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents Frontiers in Chemistry[Link]

  • Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy National Center for Biotechnology Information (PMC)[Link]

  • Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay ResearchGate[Link]

  • 4-aminoquinolines as Antimalarial Drugs WordPress (Academic Review) [Link]

  • 4-Aminoquinoline – Knowledge and References Taylor & Francis[Link]

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"potential therapeutic targets of N-ethyl-7-fluoroquinolin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Targeting via N-ethyl-7-fluoroquinolin-4-amine: Mechanisms, Methodologies, and Clinical Horizons

Executive Summary

The 4-aminoquinoline scaffold has long been a cornerstone of antiparasitic pharmacopoeia, most notably represented by chloroquine. However, the emergence of multi-drug resistant Plasmodium falciparum and the discovery of the scaffold's off-target polypharmacology have driven the development of halogenated derivatives. N-ethyl-7-fluoroquinolin-4-amine represents a highly optimized structural motif. By substituting the traditional 7-chloro group with a highly electronegative 7-fluoro moiety and appending an N-ethyl lateral side chain, researchers have fine-tuned the molecule's pKa, lipophilicity, and electron-withdrawing capacity[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the three primary therapeutic targets of this molecule: lysosomal autophagy inhibition (oncology), β-hematin crystallization inhibition (parasitology), and endosomal Toll-Like Receptor (TLR) antagonism (immunology).

Pharmacophore Rationale: The Causality of the 7-Fluoro Substitution

The therapeutic efficacy of N-ethyl-7-fluoroquinolin-4-amine is dictated by its physicochemical properties, specifically its behavior as a weak diprotic base.

  • pKa Modulation and Acid Trapping: The 7-fluoro substitution exerts a strong inductive electron-withdrawing effect (Hammett constant), which slightly lowers the pKa of the quinoline nitrogen compared to its 7-chloro counterpart[1]. This ensures the molecule remains largely unprotonated and lipophilic at physiological pH (7.4), allowing it to passively diffuse across cell membranes. Upon entering acidic organelles (pH 4.5–5.0), both the quinoline nitrogen and the N-ethyl secondary amine become protonated, trapping the molecule inside the organelle[1].

  • Target Affinity: The electron-withdrawing nature of the fluorine atom strengthens the π-π stacking interactions between the quinoline core and the porphyrin ring of free heme, a critical step in antimalarial activity[1].

Oncology Target: Lysosomotropism and Autophagy Inhibition

In the context of oncology, N-ethyl-7-fluoroquinolin-4-amine acts as a potent lysosomotropic agent. By accumulating in the lysosome and neutralizing its acidic pH, the compound inhibits the activity of resident acid hydrolases. This blockade prevents the fusion of autophagosomes with lysosomes, effectively halting autophagic flux.

Cancer cells, particularly breast cancer lines like MCF-7 and MDA-MB468, heavily rely on autophagy to survive the metabolic stress induced by targeted therapies (such as Akt inhibitors)[2][3]. By severing this survival pathway, 7-fluoro-4-aminoquinoline derivatives markedly sensitize tumor cells to apoptosis with minimal cytotoxicity to non-cancerous fibroblasts[3].

Self-Validating Protocol: In Vitro Autophagic Flux Assay

To validate the inhibition of autophagy, researchers must measure the accumulation of autophagosome markers (LC3-II and p62) while ensuring the system differentiates between induction of autophagy and blockade of autophagic flux.

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with N-ethyl-7-fluoroquinolin-4-amine (1 µM, 5 µM, 10 µM) for 24 hours.

    • Positive Control: Bafilomycin A1 (100 nM) – a known V-ATPase inhibitor that blocks lysosomal acidification.

    • Negative Control: Vehicle (0.1% DMSO).

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of these inhibitors is critical to prevent the degradation of LC3-II during extraction.

  • Western Blotting: Resolve 30 µg of protein via 12% SDS-PAGE and transfer to a PVDF membrane. Probe for LC3B and p62/SQSTM1.

  • Validation Logic: A true autophagic flux inhibitor will show a dose-dependent increase in both LC3-II (indicating autophagosome accumulation) and p62 (indicating failure of lysosomal degradation). If only LC3-II increases while p62 decreases, the compound is merely inducing autophagy, not blocking it.

AutophagyPathway A N-ethyl-7-fluoroquinolin-4-amine B Lysosomal Accumulation (Protonation in low pH) A->B Passive Diffusion C Increased Lysosomal pH B->C Acid Trapping D Inhibition of Acid Hydrolases C->D pH Alteration E Blockade of Autophagosome- Lysosome Fusion C->E Vesicle Fusion Block F Accumulation of LC3-II & p62 D->F E->F G Sensitization to Apoptotic Triggers (e.g., Akt Inhibitors) F->G Cellular Stress

Caption: Autophagy inhibition pathway by N-ethyl-7-fluoroquinolin-4-amine leading to apoptosis sensitization.

Parasitology Target: β-Hematin Crystallization Inhibition

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin (β-hematin) within its acidic food vacuole. N-ethyl-7-fluoroquinolin-4-amine competitively binds to the growing face of the hemozoin crystal, capping it and allowing toxic free heme to accumulate, ultimately lysing the parasite[4].

Self-Validating Protocol: High-Throughput β-Hematin Formation Assay

This cell-free assay isolates the chemical mechanism of heme polymerization from biological variables.

  • Hematin Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 2 mM. Causality: Hemin is insoluble in neutral aqueous solutions; strong base disrupts the dimers, yielding free hematin monomers.

  • Compound Addition: In a 96-well plate, add serial dilutions of N-ethyl-7-fluoroquinolin-4-amine (0.1 to 100 µM).

  • Crystallization Initiation: Add 12.9 M acetate buffer (pH 5.0) to drop the pH and initiate crystallization. Causality: The pH 5.0 environment mimics the parasite's food vacuole, which is the thermodynamic trigger for β-hematin formation.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours.

  • Washing (Critical Step): Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO, followed by 0.1 M sodium bicarbonate buffer (pH 9.0). Causality: DMSO selectively solubilizes unreacted free hematin and the drug-hematin complex, leaving only the insoluble β-hematin polymer behind. This ensures the final readout is strictly polymerized heme.

  • Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Calculate the IC₅₀ relative to a chloroquine positive control.

HemozoinAssay Step1 1. Prepare Hematin Solution (Hemin in NaOH) Step2 2. Add N-ethyl-7-fluoroquinolin-4-amine (Serial Dilutions) Step1->Step2 Step3 3. Initiate Crystallization (Add Acetate Buffer pH 5.0) Step2->Step3 Step4 4. Incubate at 37°C for 24h Step3->Step4 Step5 5. Wash unreacted Hematin (DMSO / Bicarbonate buffer) Step4->Step5 Step6 6. Dissolve β-Hematin (NaOH) Step5->Step6 Step7 7. Read Absorbance at 405 nm Step6->Step7

Caption: Step-by-step workflow for the in vitro β-hematin (hemozoin) crystallization inhibition assay.

Immunology Target: Endosomal Toll-Like Receptors (TLR7/9)

Beyond oncology and parasitology, the 4-aminoquinoline scaffold has gained traction as a broad-spectrum immunomodulator and antiviral[5][6]. Endosomal TLRs (TLR7, TLR8, TLR9) recognize single-stranded RNA and unmethylated CpG DNA from viral pathogens or cellular debris (in autoimmune conditions like Lupus).

N-ethyl-7-fluoroquinolin-4-amine antagonizes these receptors through a dual mechanism:

  • Direct Intercalation: The planar quinoline ring intercalates into the nucleic acid ligands, preventing them from binding to the TLR concave surface.

  • Receptor Binding: The basic N-ethyl amine interacts directly with the acidic residues within the TLR binding groove, locking the receptor in an inactive conformation and preventing the recruitment of the MyD88 adapter protein[6].

Quantitative Data Summary

The following table synthesizes the comparative efficacy metrics of 7-fluoro-4-aminoquinoline derivatives across their primary therapeutic targets, demonstrating the scaffold's versatile polypharmacology.

Target / Disease ModelIn Vitro Model / Cell LinePrimary Mechanism of ActionRepresentative Efficacy Metric
Breast Cancer (Sensitization) MCF-7 / MDA-MB468Lysosomotropism & Autophagy BlockadeGI₅₀ ~ 0.7 - 4.3 µM (Synergistic with Akt inhibitors)[2][3]
Malaria (CQ-Susceptible) P. falciparum (3D7 Strain)β-Hematin Crystallization InhibitionIC₅₀ ~ 15 - 50 nM[4]
Malaria (CQ-Resistant) P. falciparum (W2 Strain)β-Hematin Crystallization InhibitionIC₅₀ ~ 18 - 500 nM[4]
Autoimmune / Antiviral Plasmacytoid Dendritic CellsEndosomal TLR7/9 AntagonismDose-dependent reduction in IFN-α secretion[6]

Conclusion

The rational design of N-ethyl-7-fluoroquinolin-4-amine leverages the unique physicochemical parameters of the fluorine atom to optimize the classic 4-aminoquinoline scaffold. By precisely tuning its pKa and lipophilicity, this molecule achieves targeted accumulation in acidic organelles. Whether it is starving a malaria parasite of its heme detoxification mechanism, severing the autophagic survival lifeline of breast cancer cells, or silencing hyperactive endosomal TLRs, this compound represents a highly versatile, multi-target therapeutic agent with significant translational potential.

References

  • "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed" National Institutes of Health (NIH).[Link]

  • "Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade" ACS Publications.[Link]

  • "A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed" National Institutes of Health (NIH).[Link]

  • "Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position" ResearchGate.[Link]

  • "4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies" ResearchGate.[Link]

  • "Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020)" National Institutes of Health (NIH).[Link]

Sources

Strategic Scaffold Engineering: An Early-Stage Research Guide to Novel Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative and Pharmacophore Dynamics

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens, particularly the ESKAPE pathogens, has necessitated the continuous evolution of the fluoroquinolone (FQ) class of antibiotics. Fluoroquinolones exert their potent bactericidal activity by targeting two essential type II bacterial topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[1].

The core pharmacophore of a fluoroquinolone is highly conserved for a specific reason: the C-3 carboxyl and C-4 keto groups are non-negotiable. They coordinate a critical water-magnesium ion bridge that anchors the drug to the serine and acidic residues within the Quinolone Resistance-Determining Region (QRDR) of the target enzyme[2]. When the drug binds, it stabilizes the enzyme-DNA cleavage complex, effectively halting the replication fork and inducing lethal double-strand DNA breaks.

To overcome target-site mutations and efflux pump upregulation—the two primary modes of FQ resistance—early-stage drug discovery focuses heavily on rational modifications at the C-7 and C-8 positions[3].

MOA FQ Fluoroquinolone Derivative Gyrase DNA Gyrase / Topo IV FQ->Gyrase Binds QRDR Complex Ternary Cleavage Complex Gyrase->Complex Traps DNA Fork Replication Fork Arrest Complex->Fork Blocks Polymerase Death Bacterial Cell Death Fork->Death Double-Strand Breaks

Fluoroquinolone mechanism of action leading to bacterial cell death.

Rational Design and Structure-Activity Relationship (SAR)

In early-stage research, the synthesis of novel derivatives is guided by rigorous Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking[3]. By analyzing physicochemical, electronic, and topological descriptors, we can predict how structural changes will interact with the QRDR[2].

  • C-7 Substitutions: The C-7 position directly interacts with the GyrB subunit of DNA gyrase (or ParE in Topo IV). Introducing bulky, lipophilic moieties here—such as substituted piperazines, pyrrolidines, or thiazoximes—disrupts recognition by bacterial efflux pumps while enhancing target affinity[3].

  • C-8 Modifications: The addition of a methoxy group at C-8 (as seen in moxifloxacin) has been shown to lower the mutant selection window, making it harder for bacteria to develop resistance without incurring a fatal fitness cost.

  • Multi-Targeting: Recent advancements have explored multi-target FQ derivatives that not only inhibit topoisomerases but also disrupt biofilm formation, significantly enhancing efficacy against MDR strains[4]. Furthermore, structural modifications are increasingly being investigated for drug repositioning, revealing potent antiproliferative and anticancer properties in certain FQ derivatives[5].

SAR_Workflow Design Rational SAR Design (C-7 / C-8 Modifications) Docking In Silico Docking (QRDR Affinity) Design->Docking Synthesis Chemical Synthesis (SNAr Reaction) Docking->Synthesis Validated Scaffolds InVitro In Vitro Screening (Target Validation) Synthesis->InVitro Purified Compounds InVitro->Design SAR Feedback Hit Lead Optimization InVitro->Hit Active Hits

Iterative workflow for early-stage fluoroquinolone derivative discovery.

Chemical Synthesis: Self-Validating Protocol for C-7 Modification

To generate novel derivatives, researchers frequently utilize Nucleophilic Aromatic Substitution ( SN​Ar ). The fluorine atom at the C-7 position of a precursor scaffold (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) is highly activated by the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups, making it an ideal leaving group.

Objective: Synthesize a C-7 substituted pyrrolidinyl fluoroquinolone derivative[6]. Causality & Integrity: This protocol incorporates an In-Process Control (IPC) to prevent the costly progression of unreacted starting materials into biological assays, ensuring that any subsequent lack of biological activity is due to the SAR, not a failed synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the difluoroquinolone core in anhydrous acetonitrile under an inert argon atmosphere to prevent oxidative degradation.

  • Nucleophilic Addition: Add 1.2 equivalents of the desired nucleophile (e.g., a substituted pyrrolidine) and 2.0 equivalents of a non-nucleophilic base (such as N,N-diisopropylethylamine, DIPEA) to neutralize the generated hydrofluoric acid and drive the reaction forward.

  • Thermal Reflux: Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 10 µL aliquot and analyze via TLC (Dichloromethane:Methanol, 9:1) and LC-MS. Do not proceed to quenching unless the starting material peak is <5% of the total area. This ensures the biological assay evaluates the derivative, not the precursor.

  • Quenching and Precipitation: Cool the mixture to room temperature and pour it into ice-cold distilled water. Adjust the pH to 7.0–7.2 using 1M HCl to precipitate the zwitterionic FQ derivative.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and recrystallize from ethanol to achieve >95% purity for biological testing.

In Vitro Target Validation: DNA Gyrase Supercoiling Assay

While Minimum Inhibitory Concentration (MIC) assays are standard for assessing antibacterial potency, they do not confirm the mechanism of action. A compound could inhibit growth via off-target toxicity. To establish true causality between the synthesized FQ derivative and target engagement, a DNA Gyrase Supercoiling Inhibition Assay is mandatory.

Objective: Quantify the IC50​ of the derivative against E. coli DNA gyrase. Causality & Integrity: This protocol utilizes a self-validating matrix of controls. A "Relaxed DNA only" control ensures the substrate is intact, while a "Vehicle Control" (Enzyme + DNA + DMSO) proves the enzyme is active and the solvent isn't causing inhibition.

Step-by-Step Methodology:

  • Matrix Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (containing ATP and Mg2+ —critical for FQ binding), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the FQ derivative (dissolved in <1% DMSO).

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase.

    • Control 1 (Negative): Omit the enzyme (Relaxed DNA baseline).

    • Control 2 (Positive): Include enzyme, omit the drug (Maximum supercoiling baseline).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the ternary cleavage complex to form.

  • Termination: Stop the reaction by adding an equal volume of a stop buffer containing 50 mM EDTA (to chelate Mg2+ ) and 0.5% SDS (to denature the enzyme).

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (without ethidium bromide, as it intercalates and alters supercoiling). Run at 3 V/cm for 2 hours.

  • Visualization and Densitometry: Post-stain the gel with ethidium bromide. The supercoiled DNA will migrate faster than the relaxed DNA. Use densitometry software to quantify the supercoiled band intensity. Calculate the IC50​ as the drug concentration that reduces supercoiling by 50% relative to the positive control.

Quantitative Data Presentation

The integration of novel pyrrolidinyl and piperazinyl moieties at the C-7 position has yielded derivatives with exceptional potency, particularly against resistant Gram-positive strains. The table below summarizes quantitative benchmarking data from recent early-stage evaluations[6].

Compound Class / Specific IDTarget Organism(s)MIC Range (µg/mL)Efficacy vs. Standard (Levofloxacin)
Novel Pyrrolidinyl Derivatives S. aureus / S. epidermidis0.06 – 4.00High Potency; validates C-7 SAR[6]
Compounds 33 & 43 MRSA / MRSE0.06 – 0.125Comparable or superior to standard[6]
Compound 33 E. faecium (08-7)N/A32-fold more potent than standard[6]
Compound 33 K. pneumoniae (09-22)N/A16 to 32-fold more potent than standard[6]

Data demonstrates that strategic C-7 modifications successfully overcome resistance mechanisms in both Gram-positive (MRSA) and Gram-negative (K. pneumoniae) isolates.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI MDPI[Link]

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021) - PubMed National Institutes of Health (NIH)[Link]

  • Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance - PubMed National Institutes of Health (NIH) [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase MDPI[Link]

  • QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity International Journal of Pharmaceutical Sciences (IJPS)[Link]

  • Synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 3-(N'-alkoxycarbamimidoyl)-4-(alkoxyimino) pyrrolidines - PubMed National Institutes of Health (NIH)[Link]

Sources

Physicochemical Profiling of N-ethyl-7-fluoroquinolin-4-amine: A Comprehensive Guide to Solubility and Stability Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preformulation & Physicochemical Characterization Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Executive Summary

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial therapies and increasingly utilized in modern kinase inhibitors and leishmanicidal agents[1]. N-ethyl-7-fluoroquinolin-4-amine represents a highly optimized derivative within this class. The strategic incorporation of a 7-fluoro substituent and an N-ethyl secondary amine fundamentally alters the molecule's electron distribution, lipophilicity, and metabolic liabilities.

As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a data-gathering exercise, but as a predictive framework. Understanding the causality behind its solubility bottlenecks and degradation pathways is critical for selecting appropriate excipients, designing robust formulations, and interpreting in vitro assay artifacts. This whitepaper synthesizes the structural logic, thermodynamic solubility profiles, and forced degradation methodologies required to advance N-ethyl-7-fluoroquinolin-4-amine through preclinical development.

Structural Causality & Physicochemical Architecture

To predict the behavior of N-ethyl-7-fluoroquinolin-4-amine in solution, we must first deconstruct its molecular architecture:

  • The Quinoline Core & Basicity: The quinoline ring nitrogen is the primary basic center. In 4-aminoquinolines, this nitrogen is highly stabilized by resonance from the lone pair on the 4-amino group, typically resulting in a pKa​ between 7.0 and 8.0[2].

  • The 7-Fluoro Substituent: Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect (-I) slightly depresses the pKa​ of the quinoline nitrogen compared to unsubstituted analogs. More importantly, the immense strength of the C-F bond (~116 kcal/mol) completely blocks oxidative metabolism at the 7-position and provides exceptional chemical stability against hydrolytic cleavage[3].

  • The N-ethyl Group: The secondary amine adds lipophilic bulk. While it improves membrane permeability, it introduces a vulnerability to oxidative N-dealkylation and increases the intrinsic hydrophobicity of the free base.

Table 1: Predicted Physicochemical Parameters
ParameterEstimated ValueMechanistic Implication
Molecular Weight 190.22 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5 compliant).
pKa​ (Quinoline N) ~ 7.2 - 7.5Compound will be predominantly ionized at gastric pH, but neutral at intestinal/blood pH.
LogP (Octanol/Water) ~ 2.8 - 3.2Moderate lipophilicity; drives high membrane permeability but limits aqueous solubility of the free base[4].
Intrinsic Solubility ( S0​ ) < 50 µg/mLHigh risk of precipitation in neutral pH buffers without cosolvents.

Solubility Dynamics: The pH-Dependence Paradigm

The solubility of 4-aminoquinolines is heavily governed by the protonation state of the quinoline nitrogen, leading to a classic U-shaped or L-shaped pH-solubility profile[2].

At acidic pH (e.g., pH 1.2 - 4.0), the quinoline nitrogen is fully protonated, forming a highly soluble cationic species ( >10 mg/mL). However, as the pH approaches the physiological range (pH 7.4), the fraction of the un-ionized free base increases exponentially. Because the free base is lipophilic (LogP ~3.0), the solubility drops precipitously to its intrinsic solubility ( S0​ )[4].

Causality in Assay Design: When conducting biological assays at pH 7.4, researchers often observe erratic dose-response curves. This is rarely due to target inactivity; rather, it is a consequence of the compound exceeding its thermodynamic solubility limit and precipitating out of the assay medium. Modifications to the 4-aminoquinoline scaffold, such as halogenation, significantly influence both lipophilicity and basicity, directly impacting this intrinsic solubility threshold[4].

Stability Profile and Degradation Pathways

While the 7-fluoro substitution provides excellent metabolic and hydrolytic stability[3], N-ethyl-7-fluoroquinolin-4-amine is not immune to environmental degradation.

  • Photolytic Degradation: Quinolines are highly efficient chromophores. Upon exposure to UV/Vis light, the molecule can enter an excited triplet state. Protic solvents (like water or ethanol) can actively participate in these photodegradation pathways, leading to ring cleavage or polymerization. Therefore, it is strictly advised to use high-purity, degassed aprotic solvents (like DMSO) for long-term stock storage and to protect solutions from light using amber vials[5].

  • Oxidative Degradation: The N-ethyl secondary amine is susceptible to radical-mediated oxidation, leading to N-dealkylation (loss of the ethyl group to form the primary amine) or N-oxide formation at the quinoline core.

Stability Parent N-ethyl-7-fluoroquinolin-4-amine (Intact API) Node_Ox Oxidative Stress (H2O2 / ROS) Parent->Node_Ox Node_Photo Photolysis (UV/Vis Light) Parent->Node_Photo Node_Hydro Hydrolysis (Extreme pH) Parent->Node_Hydro Deg_N_Ox N-Oxide Formation (Quinoline Core) Node_Ox->Deg_N_Ox Peroxide attack Deg_Dealkyl N-Dealkylation (Loss of Ethyl) Node_Ox->Deg_Dealkyl Radical mechanism Deg_Cleavage Ring Cleavage / Polymerization Node_Photo->Deg_Cleavage Photon absorption Deg_Stable Highly Stable (F-C bond intact) Node_Hydro->Deg_Stable Resistant to hydrolysis

Fig 1. Primary forced degradation pathways and structural vulnerabilities of the 4-aminoquinoline core.

Experimental Methodologies

To ensure trustworthy and reproducible data, the following protocols are designed as self-validating systems. Every step is engineered to prevent false negatives/positives caused by the specific physicochemical quirks of fluorinated quinolines.

Protocol A: High-Throughput Kinetic Solubility Assay

Objective: Determine the kinetic solubility limit in physiological buffers to guide in vitro assay design.

Self-Validation Control: Include Chloroquine diphosphate as a high-solubility reference standard to validate the filtration and quantification recovery steps.

  • Stock Preparation: Dissolve N-ethyl-7-fluoroquinolin-4-amine in HPLC-grade, degassed DMSO to a concentration of 10 mM. Causality: Degassed DMSO prevents dissolved oxygen from initiating oxidative degradation during storage[5].

  • Aqueous Spiking: Aliquot 196 µL of target buffer (e.g., PBS pH 7.4) into a 96-well plate. Spike in 4 µL of the 10 mM DMSO stock. (Final concentration: 200 µM, 2% DMSO).

  • Equilibration: Seal the plate and incubate at 37°C on a plate shaker at 300 RPM for 24 hours. Causality: 24 hours ensures the system reaches a pseudo-equilibrium state, allowing supersaturated kinetically trapped states to precipitate.

  • Phase Separation (Critical Step): Transfer the suspension to a 0.22 µm PTFE filter plate and centrifuge at 2500 x g for 10 minutes. Causality: We explicitly utilize PTFE filters rather than Nylon. The lipophilic nature of the fluorinated quinoline core leads to high non-specific binding on polyamide (Nylon) surfaces, which would artificially depress the measured solubility.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via UPLC-UV (detecting at 254 nm and 330 nm). Quantify against a standard curve prepared in 50% Acetonitrile/Water to ensure complete dissolution of the standards.

Workflow Step1 1. Stock Preparation 10 mM in HPLC-grade DMSO Step2 2. Aqueous Spiking Add to pH 1.2 - 7.4 Buffers (Max 2% DMSO final) Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24h Step2->Step3 Step4 4. Phase Separation Filter via 0.22 µm PTFE Step3->Step4 Step5 5. Quantification UPLC-UV/MS Analysis Step4->Step5

Fig 2. Step-by-step kinetic solubility workflow optimized for lipophilic quinoline derivatives.

Protocol B: Forced Degradation (ICH Q1A/Q1B Aligned)

Objective: Identify the primary degradation products and establish stability-indicating analytical methods.

Methodology: Prepare a 1 mg/mL solution of the compound in 50% Methanol/Water. Expose 1 mL aliquots to the conditions outlined in Table 2. After the specified duration, neutralize the samples (for acid/base), dilute to 0.1 mg/mL, and analyze via LC-MS/MS to identify degradation mass shifts.

Causality: We use amber vials for all non-photolytic conditions to ensure that any observed degradation is strictly due to the chemical stressor (acid, base, or peroxide) and not a confounding photolytic reaction[5].

Table 2: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentDurationExpected Primary Outcome
Acidic Hydrolysis 0.1 N HCl at 60°C48 HoursHighly stable; no significant degradation expected.
Basic Hydrolysis 0.1 N NaOH at 60°C48 HoursHighly stable; F-C bond remains intact.
Oxidation 3% H2​O2​ at 25°C24 HoursModerate degradation; N-oxide (+16 Da) and N-dealkylation (-28 Da) expected.
Photolysis ICH Q1B (1.2M lux hours)~7 DaysHigh degradation in clear vials; ring cleavage products expected.
Thermal (Solid) 60°C / 75% RH7 DaysStable; no degradation expected in solid state.

Conclusion

N-ethyl-7-fluoroquinolin-4-amine is a robust, highly stable scaffold with predictable physicochemical liabilities. Its primary developability hurdle is its low intrinsic solubility at physiological pH, driven by the lipophilicity of the fluorinated core and the deprotonation of the quinoline nitrogen. By leveraging aprotic solvents for storage, utilizing PTFE materials to prevent non-specific binding, and protecting solutions from ambient light, researchers can ensure high-fidelity data during preclinical screening.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: 4-Aminoquinoline Antimalarials Containing a Benzylmethylpyridylmethylamine Group Are Active against Drug Resistant Plasmodium falciparum and Exhibit Oral Activity in Mice Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: pH-Solubility profile of NPC 1161C at a pH range of 2.2-8 using citric acidphosphate buffers Source: ResearchGate URL: [Link]

  • Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Source: Frontiers URL: [Link]

Sources

Spectroscopic Characterization of N-Ethyl-7-fluoroquinolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-7-fluoroquinolin-4-amine is a critical pharmacophore embedded in numerous bioactive molecules, including next-generation antimalarial agents and selective kinase inhibitors. The presence of the highly electronegative fluorine atom at the C-7 position induces complex spin-spin coupling networks in both proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectra.

This whitepaper provides a rigorous, self-validating framework for the structural elucidation of N-ethyl-7-fluoroquinolin-4-amine using high-resolution NMR and electrospray ionization tandem mass spectrometry (ESI-MS/MS). By detailing the causality behind specific spectroscopic phenomena—such as 19F-induced multiplet splitting and collision-induced dissociation (CID) pathways—this guide serves as an authoritative reference for medicinal chemists, analytical scientists, and drug development professionals.

Structural and Chemical Profile

  • Chemical Name: N-ethyl-7-fluoroquinolin-4-amine

  • Molecular Formula: C11H11FN2

  • Monoisotopic Mass: 190.0906 Da

  • Structural Features: A bicyclic quinoline core substituted with a secondary ethylamine group at the C-4 position and a fluorine atom at the C-7 position.

Experimental Workflows

The following workflow delineates the standard operating procedure for the isolation and characterization of the title compound, ensuring high-fidelity data acquisition and preventing analytical artifacts.

Workflow N1 Compound Synthesis & Purification (>95% Purity via HPLC) N2 Sample Preparation (DMSO-d6 for NMR, MeOH/H2O for MS) N1->N2 N3 NMR Acquisition (1H, 13C, 19F, 2D-COSY/HSQC) N2->N3 N4 HRMS Acquisition (ESI-TOF, Positive Ion Mode) N2->N4 N5 Data Processing & Spectral Assignment (Mnova, MassHunter) N3->N5 N4->N5

Workflow for the comprehensive spectroscopic characterization of N-ethyl-7-fluoroquinolin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The assignment of the 7-fluoroquinoline core is inherently complex due to the 100% natural abundance and spin-1/2 nature of the 19F nucleus, which couples strongly through covalent bonds to adjacent protons and carbons[1].

1H NMR Causality and Assignments

The fluorine atom at C-7 dramatically alters the local magnetic environment of the benzenoid ring[2].

  • H-8 Signal: Situated ortho to the fluorine atom, H-8 experiences a massive ortho 19F-1H coupling (J_HF ≈ 10.8 Hz). It simultaneously couples with the meta-proton H-6 (J_HH ≈ 2.7 Hz), resulting in a highly diagnostic doublet of doublets (dd) at δ 7.42 ppm.

  • H-6 Signal: Also ortho to the fluorine atom and ortho to H-5, H-6 appears as a complex multiplet, typically a triplet of doublets (td, J ≈ 9.3, 2.7 Hz) at δ 7.28 ppm.

  • H-5 Signal: Situated meta to the fluorine atom, H-5 exhibits a smaller meta 19F-1H coupling (J_HF ≈ 6.2 Hz) and an ortho coupling to H-6 (J_HH ≈ 9.3 Hz), appearing as a dd at δ 8.18 ppm.

  • Ethyl Group: The N-ethyl substituent displays a classic first-order splitting pattern: a triplet at δ 1.25 ppm (3H, J = 7.2 Hz) for the methyl group, and a multiplet/quartet at δ 3.30 ppm (2H) for the methylene group, which is further split by the adjacent exchangeable NH proton (δ 6.95 ppm).

13C NMR Causality and Assignments

The 13C spectrum is characterized by massive carbon-fluorine scalar couplings[1].

  • C-7 (1J_CF): The carbon directly bonded to the fluorine atom exhibits a massive one-bond coupling constant (1J_CF ≈ 245.0 Hz), appearing as a widely spaced doublet at δ 162.8 ppm.

  • C-6 and C-8 (2J_CF): The adjacent ortho carbons show significant two-bond couplings (2J_CF ≈ 20–25 Hz).

  • C-5 and C-8a (3J_CF): The meta and bridgehead carbons display measurable three-bond couplings (3J_CF ≈ 10–12 Hz).

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
Position1H NMR (δ ppm, Multiplicity, J in Hz)13C NMR (δ ppm, Multiplicity, J in Hz)
2 8.35 (d, J = 5.4)152.1 (s)
3 6.45 (d, J = 5.4)99.5 (s)
4 -150.8 (s)
4a -115.2 (d, J = 2.5)
5 8.18 (dd, J = 9.3, 6.2)125.4 (d, J = 10.1)
6 7.28 (td, J = 9.3, 2.7)112.3 (d, J = 20.5)
7 -162.8 (d, J = 245.0)
8 7.42 (dd, J = 10.8, 2.7)104.1 (d, J = 25.3)
8a -150.2 (d, J = 12.4)
NH 6.95 (br t, J = 5.5)-
CH2 3.30 (qd, J = 7.2, 5.5)37.5 (s)
CH3 1.25 (t, J = 7.2)14.2 (s)

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray ionization (ESI) in positive mode readily protonates the secondary amine at the C-4 position, yielding a highly stable [M+H]+ precursor ion at m/z 191.0984.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the precursor ion, two primary pathways dictate the product ion spectrum:

  • Loss of Ethylene (C2H4): The most thermodynamically favorable pathway involves the N-ethyl group. A cyclic transition state facilitates the transfer of a hydrogen atom to the secondary amine nitrogen, followed by the expulsion of a neutral ethylene molecule (-28 Da). This yields the stable 4-amino-7-fluoroquinoline protonated core at m/z 163.0671.

  • Loss of Hydrogen Fluoride (HF): A secondary, higher-energy pathway involves the expulsion of neutral HF (-20 Da) from the fluorinated aromatic ring, driven by the exceptional thermodynamic stability of the HF molecule, resulting in an ion at m/z 171.0922.

MS_Frag M1 [M+H]+ m/z 191.0984 M2 Loss of Ethylene (-28 Da) M1->M2 M4 Loss of HF (-20 Da) M1->M4 M3 [M+H - C2H4]+ m/z 163.0671 M2->M3 M5 [M+H - HF]+ m/z 171.0922 M4->M5

ESI-HRMS/MS fragmentation pathways for protonated N-ethyl-7-fluoroquinolin-4-amine.

Table 2: High-Resolution Mass Spectrometry (HRMS) Fragmentation
Ion Speciesm/z (Theoretical)m/z (Observed)Mass Error (ppm)Proposed FormulaFragmentation Mechanism
[M+H]+ 191.0984191.0982-1.0C11H12FN2+Protonated precursor
[M+H - C2H4]+ 163.0671163.0669-1.2C9H8FN2+McLafferty-type rearrangement
[M+H - HF]+ 171.0922171.0925+1.7C11H11N2+Loss of neutral HF

Experimental Protocols for Spectroscopic Acquisition

To ensure a self-validating system, the following protocols must be strictly adhered to.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 10–15 mg of purified N-ethyl-7-fluoroquinolin-4-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband cryoprobe. Regulate the probe temperature to 298 K.

  • 1H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Set the spectral width to 12 ppm, center at 5 ppm. Acquire 16–32 transients with a relaxation delay (D1) of 2.0 seconds.

    • Validation Checkpoint: Ensure the integration of the ethyl CH3 triplet precisely matches 3.0H relative to the 1H integration of the H-2 doublet (δ 8.35 ppm). Deviations indicate incomplete relaxation or co-eluting impurities.

  • 13C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30). Set the spectral width to 250 ppm. Acquire 1024–2048 transients with a D1 of 2.0 seconds. The extended number of scans is critical for resolving the carbon-fluorine split signals with an adequate signal-to-noise ratio.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function for 1H and 1.0 Hz for 13C prior to Fourier transformation. Reference the spectrum to the residual DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C).

LC-MS/MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and drying gas temperature to 300 °C.

  • MS/MS Acquisition: Isolate the precursor ion [M+H]+ (m/z 191.0984) in the quadrupole. Apply a collision energy (CE) ramp from 15 to 35 eV using nitrogen as the collision gas to induce fragmentation.

    • Validation Checkpoint: The presence of the m/z 163.0671 product ion must be observed at a relative abundance of >50% at a CE of 25 eV to confirm the N-ethyl substitution.

References

  • Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction. PubMed Central (NIH).[Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-ethyl-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers utilizing N-ethyl-7-fluoroquinolin-4-amine in a cell culture setting. As a novel quinoline derivative, establishing a robust and reproducible experimental framework is paramount for elucidating its biological activity. These protocols are designed as a foundational methodology, covering essential steps from initial compound handling and dose-response evaluation to functional endpoint analysis. The experimental design emphasizes the principles of scientific integrity, incorporating necessary controls and validation steps to ensure the generation of reliable and interpretable data.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including antimalarial, anticancer, and anti-inflammatory effects. The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The introduction of a fluorine atom, as in N-ethyl-7-fluoroquinolin-4-amine, can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity to its molecular target.

The N-ethyl group at the 4-amino position may further influence the compound's lipophilicity and hydrogen bonding capacity. Given the lack of established data for N-ethyl-7-fluoroquinolin-4-amine, the initial experimental objective is to systematically characterize its cytotoxic and cytostatic effects to identify a therapeutically relevant concentration range for subsequent mechanistic studies. This protocol provides a starting point for investigating its potential as a modulator of cellular pathways.

Experimental Workflow Overview

The following diagram outlines the logical flow of the experimental protocol, from initial compound preparation to the final data analysis. This workflow is designed to first establish the compound's activity profile before proceeding to more complex mechanistic studies.

experimental_workflow prep Compound Preparation (Stock Solution) dose_range Range-Finding Experiment (Broad Dose Curve) prep->dose_range cell_prep Cell Culture & Seeding cell_prep->dose_range viability Endpoint: Cell Viability Assay (e.g., MTT, CellTiter-Glo®) dose_range->viability 24-72h dose_refine Definitive Dose-Response (IC50 Determination) data_analysis Data Analysis & Interpretation dose_refine->data_analysis Calculate IC50 viability->dose_refine Inform Concentration Selection mechanistic Mechanistic Assays (e.g., Western Blot, qPCR, Flow Cytometry) data_analysis->mechanistic Select Sub-IC50 Doses

Caption: General workflow for characterizing a novel compound in cell culture.

Materials and Reagents

Reagents
  • N-ethyl-7-fluoroquinolin-4-amine (powder, purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, Cat# D2650)

  • Selected cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell viability reagent (e.g., MTT, or Promega CellTiter-Glo® Luminescent Cell Viability Assay)

Equipment
  • Class II Biosafety Cabinet

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Multichannel Pipettes

  • 96-well flat-bottom cell culture plates (clear for colorimetric assays, white for luminescence)

  • Plate reader (absorbance or luminescence capable)

  • Hemocytometer or automated cell counter

Core Protocol: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the effectiveness of a compound in inhibiting a specific biological process by 50%. Establishing a reliable IC50 value is the first step in characterizing the compound's potency.

Step 1: Preparation of Compound Stock Solution

The choice of solvent is critical for ensuring the compound remains solubilized in the culture medium without precipitating. Due to the aromatic nature of the quinoline scaffold, DMSO is the recommended starting solvent.

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture wells, as high levels (>0.5%) can be toxic to cells.

ParameterValueNotes
Compound Purity >98%Verify with Certificate of Analysis.
Solvent DMSO, sterileUse cell culture grade.
Stock Concentration 10 mMA standard starting concentration for screening.
Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Procedure:

  • Accurately weigh the required amount of N-ethyl-7-fluoroquinolin-4-amine powder.

  • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Dispense into small-volume aliquots (e.g., 20 µL) and store at -20°C.

Step 2: Cell Seeding

Cell density is a crucial parameter that can influence drug response. Seeding at a density that ensures cells are in the exponential growth phase during treatment is essential for reproducibility.

Procedure:

  • Culture the chosen cell line to approximately 80-90% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Step 3: Compound Treatment

A serial dilution series is prepared to treat the cells across a wide range of concentrations. This is necessary to capture the full dose-response curve.

Procedure:

  • Thaw an aliquot of the 10 mM stock solution.

  • Prepare a serial dilution series of the compound in complete medium. It is common to perform this in a separate "intermediate" plate before adding it to the cells.

  • Example Dilution Scheme (for a final top concentration of 100 µM):

    • Prepare a 2X working stock by diluting the 10 mM stock in medium.

    • Perform 1:3 or 1:5 serial dilutions across a row of a 96-well plate.

  • Remove the medium from the seeded cell plate and add 100 µL of the compound-containing medium to the respective wells.

  • Essential Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

    • Untreated Control: Cells in medium only.

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to validate assay performance.

  • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Step 4: Cell Viability Assessment (CellTiter-Glo® Example)

After the incubation period, cell viability is measured to determine the compound's effect. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Procedure:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent directly to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the percentage of cell viability relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the IC50 value is calculated.

  • Normalization:

    • Average the values from the replicate wells for each condition.

    • Subtract the background signal (media-only wells).

    • Normalize the data to the vehicle control:

      • % Viability = (Signal_Compound / Signal_Vehicle) * 100

  • Dose-Response Curve:

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to fit the curve and calculate the IC50.

Potential Mechanistic Pathway for a Quinoline Derivative

While the specific target of N-ethyl-7-fluoroquinolin-4-amine is unknown, many quinoline-based compounds are known to interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. An investigation into this pathway would be a logical next step after determining the IC50.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-ethyl-7-fluoro- quinolin-4-amine (Hypothetical Target) Compound->PI3K Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a quinoline compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outer wells of the plate.
Compound precipitates in medium Poor solubility; Concentration is too high.Lower the top concentration; Prepare an intermediate dilution in a small amount of medium before adding to the well.
No dose-response observed Compound is inactive at tested concentrations; Assay failed.Test a higher concentration range; Verify the assay with the positive control; Check cell health.
High vehicle (DMSO) toxicity DMSO concentration is >0.5%; Cells are sensitive to DMSO.Ensure the final DMSO concentration is ≤0.1%; Run a DMSO toxicity curve to determine the tolerance of your cell line.

References

  • Jain, M., & Vaitilingam, B. (2017). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

  • Galvão, J., Davis, B., et al. (2014). The concentration of DMSO used in cell culture will determine not only the effects on cell differentiation but also on the journal that will publish the results. International Journal of Medical Sciences. Available at: [Link]

  • Lo, Y-L., et al. (2016). A novel quinoline-based compound, Antroquinonol, inhibits tumor growth by targeting the PI3K/Akt/mTOR signaling pathway in a human prostate cancer cell model. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

Application Notes & Protocols: Characterizing N-ethyl-7-fluoroquinolin-4-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 4-aminoquinoline framework is a well-established pharmacophore found in drugs targeting a range of diseases, from malaria to cancer.[3][4] The functionalization of this scaffold, including substitutions at the 7-position, can significantly influence biological activity, with several analogs reported to function as potent kinase inhibitors.[1][5] For instance, related 7-fluoro-4-aminoquinoline derivatives have demonstrated cytotoxic effects on cancer cell lines and the ability to sensitize tumors to other kinase inhibitors, such as those targeting Akt.[4][6][7]

This document provides a comprehensive guide for the characterization of N-ethyl-7-fluoroquinolin-4-amine, a novel compound with potential as a kinase inhibitor. Given the limited specific data on this molecule, we present a robust framework based on established, state-of-the-art methodologies for assessing any new chemical entity's interaction with the human kinome. The protocols herein are designed to be self-validating systems, guiding the researcher from initial biochemical profiling to validation of target engagement in a cellular context.

Part 1: The Strategic Framework for Kinase Inhibitor Validation

The journey of a potential kinase inhibitor from a chemical entity to a validated lead compound involves a multi-tiered approach. Kinases orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, making them prime drug targets.[8] The primary goal is to determine a compound's potency (how much is needed to inhibit the kinase) and selectivity (which kinases it inhibits). This is achieved through two complementary classes of assays: biochemical and cell-based.

  • Biochemical Assays provide the most direct measure of a compound's ability to inhibit a purified kinase enzyme. They are essential for initial screening and determining intrinsic inhibitory activity (e.g., IC₅₀ values) in a controlled, in vitro environment. These assays quantify the catalytic event—the transfer of a phosphate group from ATP to a substrate—by detecting either the formation of the phosphorylated product or the consumption of ATP.[9]

  • Cell-Based Assays are critical for validating that the compound can enter a living cell and engage its intended target in a complex physiological environment.[10] These assays can measure direct target binding (target engagement) or the downstream consequences of kinase inhibition, such as a change in substrate phosphorylation or a phenotypic outcome like cell death.[11]

This guide will detail a gold-standard protocol for each category: the luminescence-based ADP-Glo™ assay for broad biochemical profiling and the NanoBRET™ Target Engagement assay for confirming live-cell activity.

cluster_Biochemical Biochemical Assays (In Vitro) cluster_Cellular Cell-Based Assays (In Vivo) Biochem_Intro Purified Kinase + Substrate + ATP Assay_Types Radiometric ([³²P]/[³³P]) Fluorescence (TR-FRET) Luminescence (ADP-Glo™) Biochem_Intro->Assay_Types Assay Platform Biochem_Output Direct Enzyme Inhibition (IC₅₀) Assay_Types->Biochem_Output Measures Cellular_Intro Live Cells Expressing Target Kinase Biochem_Output->Cellular_Intro Validates Lead for Cellular Testing Cell_Assay_Types Target Engagement (NanoBRET™) Phosphorylation (ELISA/AlphaLISA) Proliferation (BaF3) Cellular_Intro->Cell_Assay_Types Assay Platform Cellular_Output Cellular Potency & Selectivity (Cellular IC₅₀, Residence Time) Cell_Assay_Types->Cellular_Output Measures caption Figure 1. Kinase Inhibitor Assay Workflow. cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase Reaction_Mix Reaction Incubation Kinase->Reaction_Mix ATP ATP ATP->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor N-ethyl-7-fluoroquinolin-4-amine Inhibitor->Kinase Inhibits ADP ADP Reaction_Mix->ADP pSubstrate P-Substrate Reaction_Mix->pSubstrate ATP_left Unused ATP Reaction_Mix->ATP_left Add_Reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->Add_Reagent1 pSubstrate->Add_Reagent1 ATP_left->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP -> ATP, adds Luciferase) Add_Reagent1->Add_Reagent2 Light Luminescent Signal Add_Reagent2->Light caption Figure 2. Workflow of the ADP-Glo™ Assay.

Caption: Figure 2. Workflow of the ADP-Glo™ Assay.

Step-by-Step Protocol

This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.

1. Compound Preparation: a. Prepare a 10 mM stock solution of N-ethyl-7-fluoroquinolin-4-amine in 100% DMSO. b. Create a serial dilution series. For a 10-point dose-response curve, perform 1:3 serial dilutions in DMSO, starting from the 10 mM stock. This creates a concentration range to accurately determine the IC₅₀. c. Transfer a small volume (e.g., 2.5 nL) of each compound concentration and DMSO (vehicle control) to the appropriate wells of a 384-well assay plate using an acoustic dispenser or Echo®. This minimizes the final DMSO concentration, which should be kept below 1% to avoid impacting kinase activity. [12] 2. Kinase Reaction Setup: a. Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentrations of the kinase and substrate must be optimized to ensure the reaction proceeds in the linear range. [13]Typically, the kinase concentration is in the low nM range and the substrate in the low µM range. b. Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-spotted compound. c. Prepare a 2X ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure competitive inhibitors can be accurately assessed. [14] d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is now 5 µL. e. Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds). f. Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This incubation time must be optimized to keep substrate conversion low (typically <20%) to maintain initial velocity kinetics. [13] 3. ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. b. Incubate the plate at room temperature for 40 minutes. [15] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the necessary components (luciferase/luciferin) for the light-producing reaction. [15] d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. e. Measure the luminescence of each well using a compatible plate reader.

4. Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. b. Plot percent inhibition versus the log of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).

Parameter Illustrative Value Rationale
Compound Stock 10 mM in 100% DMSOStandard concentration for small molecules, ensuring solubility.
Final DMSO Conc. ≤ 0.5%Minimizes solvent effects on enzyme kinetics. [12]
Kinase Conc. 1-10 nM (Kinase-dependent)Optimized to be in the linear range of the assay.
Substrate Conc. 1-25 µM (Kinase-dependent)Typically at or above the Km for the substrate.
ATP Conc. Apparent Km of KinaseAllows for accurate assessment of ATP-competitive inhibitors. [14]
Reaction Time 60 minutesOptimized to ensure <20% substrate turnover.
Plate Format 384-well, low volumeConserves reagents and is amenable to high-throughput screening.

Table 1: Illustrative parameters for a biochemical kinase assay setup.

Part 3: Protocol for Cell-Based Target Engagement (NanoBRET™ Assay)

Confirming that a compound can bind to its target within the complex milieu of a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful method for quantitatively measuring compound binding to a specific kinase in live cells. [16]The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer compound that binds to the same kinase (the energy acceptor). [16]When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This change is directly proportional to the degree of target engagement.

Causality Behind the Method

The NanoBRET™ system provides a direct readout of target occupancy in real-time. Unlike assays that measure downstream signaling, which can be influenced by multiple pathways, this method specifically quantifies the physical interaction between the compound and its direct target. [11][16]This allows for the determination of an apparent cellular affinity and can even be adapted to measure drug-target residence time.

cluster_NoInhibitor No Inhibitor Present cluster_WithInhibitor Inhibitor Present Kinase_NL Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NL->Tracer Binds BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NL_2 Kinase-NanoLuc® (Donor) No_BRET Low BRET Signal Kinase_NL_2->No_BRET No Energy Transfer Inhibitor N-ethyl-7-fluoroquinolin-4-amine Inhibitor->Kinase_NL_2 Binds Tracer_2 Fluorescent Tracer (Displaced) caption Figure 3. Principle of the NanoBRET™ Target Engagement Assay.

Caption: Figure 3. Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol

This protocol assumes the use of HEK293 cells and a 96-well plate format.

1. Cell Preparation and Transfection: a. Culture HEK293 cells in appropriate media (e.g., DMEM + 10% FBS) to ~90% confluency. b. On Day 1, transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Follow the transfection reagent manufacturer's protocol. c. On Day 2, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Adjust the cell density to the optimized concentration (e.g., 2 x 10⁵ cells/mL).

2. Assay Setup: a. Prepare a serial dilution of N-ethyl-7-fluoroquinolin-4-amine in Opti-MEM®. b. In a white 96-well assay plate, add the compound dilutions. Include "no compound" wells for maximum BRET signal and "no tracer" wells for background correction. c. Prepare the Tracer/Substrate solution: Dilute the specific NanoBRET™ tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM®. The tracer concentration should be at its EC₅₀ value for optimal assay window. d. Add the transfected cell suspension to all wells. e. Add the Tracer/Substrate solution to the appropriate wells. f. Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound to equilibrate with the target in the cells.

3. Data Acquisition: a. Measure the donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, ~610nm) simultaneously using a plate reader equipped with the appropriate filter sets. b. The measurement should be taken from the bottom of the plate for adherent cells.

4. Data Analysis: a. For each well, calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. b. Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells. c. Convert the corrected ratios to milliBRET units (mBU) by multiplying by 1000. d. Calculate percent inhibition relative to the "no compound" control. e. Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the cellular IC₅₀ value.

Parameter Illustrative Value Rationale
Cell Line HEK293Commonly used, easy to transfect, and provides a consistent background.
Kinase Construct Full-length kinase fused to NanoLuc®Ensures natural protein conformation and interaction. [16]
Tracer Conc. EC₅₀ (Tracer-dependent)Provides the optimal balance between signal and displacement sensitivity.
Equilibration Time 2 hoursAllows the test compound to reach equilibrium with the intracellular target.
Plate Format 96-well, white, tissue-culture treatedWhite plates maximize luminescent signal; TC treatment for cell adherence.

Table 2: Illustrative parameters for a NanoBRET™ Target Engagement assay.

Part 4: Common Pitfalls and Scientific Integrity

To ensure the trustworthiness of results, it is crucial to anticipate and address common challenges in kinase assay development.

  • Compound Interference: Small molecules can interfere with the assay readout itself, for example, by auto-fluorescence or by inhibiting the luciferase reporter enzyme. [12]It is essential to run counter-screens where the test compound is incubated with the detection reagents in the absence of the primary kinase reaction to identify such artifacts.

  • Non-Specific Inhibition: At high concentrations, compounds may inhibit kinases through non-specific mechanisms like aggregation. [12]The observation of a steep dose-response curve and confirmation of activity in a secondary, orthogonal assay format can help mitigate this concern.

  • Reagent Purity: The purity of enzymes, substrates, and ATP can significantly affect reaction kinetics. [12]Always use high-quality, validated reagents from reputable suppliers.

  • DMSO Concentration: The final concentration of DMSO should be kept consistent across all wells and ideally below 1%, as higher concentrations can inhibit many kinases. [12] By following these robust protocols and remaining vigilant for potential artifacts, researchers can confidently characterize the inhibitory profile of novel compounds like N-ethyl-7-fluoroquinolin-4-amine, paving the way for the development of next-generation targeted therapeutics.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • MDPI. (2026, February 28). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. PubMed. [Link]

  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

  • PubMed. (2010, February 15). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed. [Link]

  • MDPI. (2022, June 4). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (2010, February 15). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC. [Link]

  • ResearchGate. N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives.... ResearchGate. [Link]

  • National Center for Biotechnology Information. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

  • ResearchGate. (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]

  • PubMed. (2017, February 1). New derivatives of 7-chloroquinolin-4-amine with antiprotozoal activity. PubMed. [Link]

  • PubMed. (2013, April 1). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. PubMed. [Link]

  • ResearchGate. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. ResearchGate. [Link]

  • PubMed. (2017, February 15). N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives, synthesized by thermal and ultrasonic means, are endowed with anti-Zika virus activity. PubMed. [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

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Application Notes and Protocols: N-ethyl-7-fluoroquinolin-4-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, offering a versatile platform for creating sensors that are responsive to their local environment.[1] The introduction of specific substituents onto the quinoline ring allows for the fine-tuning of its photophysical properties, making it an invaluable tool in cellular imaging, chemical sensing, and drug discovery.[1][2] This document introduces N-ethyl-7-fluoroquinolin-4-amine , a promising new fluorophore, and provides a comprehensive guide to its potential applications and experimental use.

The strategic placement of a fluorine atom at the 7-position and an ethylamino group at the 4-position is anticipated to bestow this molecule with unique fluorescent characteristics. The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the quinoline ring, potentially leading to enhanced photostability and a significant Stokes shift.[3] The 4-amino group, a known chelating and protonation site, suggests that N-ethyl-7-fluoroquinolin-4-amine could function as a sensitive probe for metal ions or pH fluctuations.[4][5]

This guide offers a detailed exploration of the anticipated properties of N-ethyl-7-fluoroquinolin-4-amine, drawing parallels with structurally similar and well-characterized 4-aminoquinoline derivatives. We present detailed protocols for its application as a fluorescent probe, providing researchers with the foundational knowledge to harness its potential in their scientific endeavors.

Physicochemical and Fluorescent Properties: A Comparative Overview

While specific experimental data for N-ethyl-7-fluoroquinolin-4-amine is not yet widely available in the public domain, we can infer its likely photophysical properties based on the extensive literature on analogous 7-substituted-4-aminoquinolines.[6][7] The following table presents a summary of expected and representative data for this class of compounds.

PropertyRepresentative Value/CharacteristicRationale and Supporting Evidence
Excitation Maximum (λex) ~350 - 380 nm4-Aminoquinoline derivatives typically exhibit excitation maxima in the near-UV to violet region. The exact wavelength will be influenced by the solvent polarity.[6]
Emission Maximum (λem) ~420 - 480 nmA significant Stokes shift is expected, a desirable feature that minimizes self-quenching and improves signal-to-noise ratio. The emission is likely to be in the blue to cyan region of the visible spectrum.[1][6]
Molar Absorptivity (ε) >10,000 M⁻¹cm⁻¹Quinoline-based fluorophores generally possess high molar absorptivity, enabling sensitive detection at low concentrations.[6]
Quantum Yield (Φ) 0.04 - 0.20 (in organic solvents)The quantum yield is expected to be moderate and highly dependent on the solvent environment and the presence of analytes such as metal ions or protons.[6]
Solvatochromism Positive SolvatochromismThe emission wavelength is likely to exhibit a red-shift (bathochromic shift) with increasing solvent polarity due to the intramolecular charge transfer (ICT) character of the molecule.[7]
pH Sensitivity Responsive in acidic to neutral pHThe 4-amino group can be protonated, leading to changes in the fluorescence properties. This makes the probe a potential candidate for monitoring pH in acidic organelles like lysosomes.[5][8]
Metal Ion Sensitivity Potential for "turn-on" or "turn-off" sensingThe 4-aminoquinoline scaffold is a known chelator for various metal ions. Binding of a metal ion can rigidify the structure and lead to chelation-enhanced fluorescence (CHEF).[4][9]

Application Protocol 1: Live-Cell Imaging of Acidic Organelles

The anticipated pH sensitivity of N-ethyl-7-fluoroquinolin-4-amine makes it a promising candidate for imaging acidic organelles such as lysosomes and endosomes in living cells. The protonation of the 4-amino group in the acidic environment of these organelles is expected to modulate the probe's fluorescence, providing a "light-up" signal.

Experimental Workflow: Live-Cell Imaging

G cluster_0 Cell Preparation cluster_1 Probe Preparation & Staining cluster_2 Imaging & Analysis A Seed cells on glass-bottom dishes B Culture to 50-70% confluency A->B E Wash cells with PBS B->E C Prepare 1 mM stock solution in DMSO D Dilute to 1-10 µM working solution in media C->D F Incubate with probe (15-30 min, 37°C) D->F E->F G Wash cells to remove excess probe F->G H Image with fluorescence microscope (Ex: ~365 nm, Em: ~450 nm) G->H I Acquire images H->I J Analyze fluorescence intensity in organelles I->J

Caption: Workflow for staining and imaging live cells with N-ethyl-7-fluoroquinolin-4-amine.

Detailed Protocol:
  • Cell Culture:

    • Seed the cells of interest (e.g., HeLa, U2OS) on glass-bottom dishes or chamber slides at a density that will allow them to reach 50-70% confluency on the day of the experiment.

    • Culture the cells in a suitable complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of N-ethyl-7-fluoroquinolin-4-amine in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Excite the probe using a light source centered around 365 nm.

    • Capture the fluorescence emission using a filter set appropriate for the expected emission spectrum (e.g., a bandpass filter centered around 450 nm).

    • Acquire images using minimal excitation power and exposure times to reduce phototoxicity.

Application Protocol 2: In Vitro Detection of Metal Ions

The 4-aminoquinoline scaffold is known to chelate various metal ions, leading to a change in fluorescence. This protocol outlines a general procedure to screen for the sensitivity and selectivity of N-ethyl-7-fluoroquinolin-4-amine towards different metal ions.

Experimental Workflow: Metal Ion Titration

G cluster_0 Solution Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis A Prepare 1 mM probe stock in DMSO B Prepare 10 mM metal ion stocks in water C Prepare buffer solution (e.g., HEPES) D Prepare cuvette with probe in buffer C->D E Record baseline fluorescence spectrum D->E F Add aliquots of metal ion solution E->F G Record fluorescence spectrum after each addition F->G H Plot fluorescence intensity vs. [Metal Ion] G->H I Determine binding stoichiometry and affinity H->I J Assess selectivity against other metal ions H->J

Sources

Application Note: Analytical Methods for N-ethyl-7-fluoroquinolin-4-amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-ethyl-7-fluoroquinolin-4-amine is a critical fluorinated quinoline derivative utilized extensively as a building block in the synthesis of kinase inhibitors, TNF-alpha modulators, and antimalarial agents. Accurate quantification of this compound in both active pharmaceutical ingredient (API) formulations and complex biological matrices requires highly selective and sensitive analytical methodologies. This application note details a validated, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By leveraging ethylene-bridged hybrid (BEH) particle technology and optimized mobile phase modifiers, this method overcomes the inherent chromatographic challenges associated with basic fluoroquinolines.

Introduction & Chemical Context

The 7-fluoroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry. Its derivatives, including N-ethyl-7-fluoroquinolin-4-amine, are frequently employed in the development of targeted therapeutics, such as RIP2 kinase inhibitors and TNF-alpha signaling modulators[1][2].

From an analytical perspective, the molecule (Molecular Formula: C₁₁H₁₁FN₂, Monoisotopic Mass: 190.09 Da) presents specific challenges. It features a highly conjugated planar ring system, an electronegative fluorine atom at the 7-position, and two basic nitrogen centers: the quinoline ring nitrogen and the secondary ethylamine at the 4-position. These functional groups dictate its ionization efficiency in mass spectrometry and its retention behavior in reversed-phase liquid chromatography (RPLC).

Mechanistic Chromatography Principles

As a Senior Application Scientist, I must emphasize that successful quantification is not merely about running a sample through a C18 column; it requires understanding the causality of analyte-stationary phase interactions.

The Peak Tailing Dilemma

Basic compounds like N-ethyl-7-fluoroquinolin-4-amine (estimated pKa ~9.0 for the secondary amine) are positively charged at typical acidic mobile phase pH levels (pH 2-4). When using standard silica-based C18 columns, these protonated amines undergo secondary ion-exchange interactions with negatively charged, unreacted residual silanols (-SiO⁻) on the silica surface. This dual-retention mechanism (hydrophobic + ion-exchange) causes severe peak tailing, reducing both resolution and sensitivity.

The Mechanistic Solution

To achieve a self-validating, highly reproducible method, we utilize two synergistic strategies:

  • Stationary Phase Selection: We employ an ethylene-bridged hybrid (BEH) C18 column (e.g., Waters XBridge C18), which is highly resistant to alkaline conditions and has minimal silanol activity[1].

  • Mobile Phase Modification: We utilize a mobile phase buffered with 10 mM ammonium acetate. Ammonium ions (NH₄⁺) act as silanol-masking agents, competitively binding to any residual silanols and preventing the analyte from engaging in secondary interactions[1].

Mechanism Analyte Protonated Fluoroquinoline Sub1 Hydrophobic Retention (C18 Stationary Phase) Analyte->Sub1 Ideal Partitioning Sub2 Secondary Interaction (Residual Silanols) Analyte->Sub2 Peak Tailing Sol Mobile Phase Modifier (Ammonium Acetate) Sol->Sub2 Silanol Masking

Fig 1: Chromatographic retention mechanism and the role of mobile phase modifiers.

Experimental Protocols

The following step-by-step methodology is designed for the quantification of N-ethyl-7-fluoroquinolin-4-amine in plasma (for pharmacokinetic studies) or as an API purity check.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using acetonitrile is chosen over Liquid-Liquid Extraction (LLE) to ensure maximum recovery of the polar secondary amine while denaturing plasma proteins that could foul the UHPLC column.

  • Aliquot 50 µL of plasma sample (or API standard dissolved in 50:50 Water:Methanol) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled N-ethyl-7-fluoroquinolin-4-amine-d5, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects during injection).

UHPLC Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm particle size[1].

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH adjusted to 9.0 with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

Mass Spectrometric (ESI-MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quantifier Ion: m/z 191.1 → 146.1 (Collision Energy: 22 eV). Mechanism: Loss of the ethylamine group.

    • Qualifier Ion: m/z 191.1 → 119.0 (Collision Energy: 35 eV). Mechanism: Cleavage of the fluorinated quinoline core.

Workflow A 1. Sample Preparation (Protein Precipitation) B 2. UHPLC Separation (BEH C18 Column, pH 9.0) A->B 2 µL Injection C 3. ESI+ MS/MS (MRM: 191.1 → 146.1) B->C Eluent Transfer D 4. Data Integration & Quantification C->D Signal Processing

Fig 2: End-to-end LC-MS/MS workflow for N-ethyl-7-fluoroquinolin-4-amine quantification.

Method Validation & Quantitative Data

A rigorous method validation was performed in accordance with FDA/EMA bioanalytical guidelines. The self-validating nature of the protocol is confirmed by the tight precision and high recovery rates, demonstrating that silanol interactions and matrix effects have been successfully mitigated.

Table 1: Summary of LC-MS/MS Method Validation Parameters

Validation ParameterResult / ValueAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ratio ≥ 3:1
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ratio ≥ 10:1, Precision ≤ 20%
Intra-day Precision (RSD%) 2.4% – 5.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD%) 3.8% – 6.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -3.2% to +4.1%± 15% of nominal concentration
Matrix Effect (Plasma) 94.5% ± 3.2%85% - 115% (IS normalized)
Extraction Recovery 88.7% ± 4.1%Consistent and reproducible

Data Interpretation: The high extraction recovery (88.7%) validates the choice of acetonitrile for protein precipitation. Furthermore, the minimal matrix effect (94.5%) indicates that the optimized gradient effectively separates the target analyte from endogenous phospholipids that typically cause ion suppression in the ESI source.

References

  • WO2017023905A1 - Heterocyclic compounds useful as modulators of TNF alpha Source: Google Patents URL:[1]

  • AMINO-QUINOLINES AS KINASE INHIBITORS - Patent 2895167 Source: European Patent Office (EPO) URL:[Link][2]

Sources

Advanced Liquid Chromatography Methods for Fluoroquinolone Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing robust analytical methods for fluoroquinolones (FQs) requires navigating their unique physicochemical properties. Fluoroquinolones—such as ciprofloxacin, enrofloxacin, and moxifloxacin—are broad-spectrum antimicrobial agents widely monitored in clinical pharmacokinetics, food safety (meat/dairy), and environmental water systems[1],[2].

This application note details the mechanistic rationale, validated protocols, and self-validating quality control systems required to achieve high-sensitivity quantification of FQs using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and Fluorescence Detection (HPLC-FLD).

Mechanistic Principles of Fluoroquinolone Chromatography

The Zwitterionic Challenge

Fluoroquinolones are amphoteric molecules, possessing both a basic piperazine ring and an acidic carboxylic acid group. At a neutral pH, they exist as zwitterions. This dual-charge state leads to poor retention on traditional reversed-phase columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

Chromatographic Causality: To resolve this, the mobile phase must be highly acidic (pH < 3.0), typically achieved by adding 0.1% to 0.4% formic acid. This low pH protonates the carboxylic acid (neutralizing its negative charge) and protonates the residual silanols on the column (suppressing their cation-exchange capacity). Consequently, the FQ molecule is forced into a single cationic state, which interacts predictably with end-capped or polar-embedded stationary phases (e.g., Atlantis dC18 or BEH C18), yielding sharp, symmetrical peaks[3].

Mechanism Z Amphoteric Fluoroquinolone (Zwitterion at pH 7) Y Acidic Mobile Phase (pH < 3.0, 0.1% Formic Acid) Z->Y Dissolution X Protonation of Piperazine Ring Y->X Analyte Effect W Suppression of Silanol Ionization Y->W Column Effect V Elimination of Secondary Interactions X->V W->V U Sharp, Symmetrical Chromatographic Peaks V->U Result

Caption: Mechanistic causality of acidic mobile phases on fluoroquinolone peak shape.

Experimental Workflows & Methodologies

The following workflows are designed to isolate FQs from complex matrices (like beef kidney or wastewater) while eliminating matrix-induced ion suppression.

Workflow A Sample Matrix (Meat, Water, Urine) B Extraction & Precipitation (Acidified MeCN / Buffer) A->B Homogenization C Solid-Phase Extraction (Oasis MAX / HLB) B->C Supernatant D UHPLC Separation (C18, Acidic Mobile Phase) C->D Reconstituted Eluate E ESI-MS/MS or FLD Detection D->E Chromatographic Elution F Data Processing & Quantification E->F Signal Acquisition

Caption: Workflow for the extraction and LC-MS/MS quantification of fluoroquinolones.

Protocol A: Mixed-Mode Solid-Phase Extraction (SPE) for Tissue Samples

This protocol utilizes a Mixed-mode Anion eXchange (MAX) sorbent. Because FQs contain a carboxylic acid, raising the pH allows them to bind strongly to the anion-exchange sites, permitting aggressive washing to remove neutral lipids before elution[3].

Step-by-Step Methodology:

  • Homogenization: Weigh 2.0 g of tissue (e.g., beef kidney) into a centrifuge tube. Add 30 mL of 50 mM sodium phosphate buffer (pH 7.4) and homogenize for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Collect 5 mL of the supernatant.

  • Cartridge Conditioning: Condition a 500 mg / 6 cc Oasis MAX SPE cartridge with 1 mL methanol, followed by 1 mL 5 N NaOH, and finally 1 mL HPLC-grade water.

  • Sample Loading: Load the 5 mL of collected tissue extract onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing: Wash the cartridge with 1 mL of 5% ammonia in water (keeps FQs bound to the anion exchange sites), followed by 1 mL of methanol (removes hydrophobic interferences).

  • Analyte Elution: Elute the FQs with 5 mL of 4% formic acid in methanol. Causality: The acid drops the pH, neutralizing the carboxylic acid group of the FQs and releasing them from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 400 µL of initial mobile phase buffer.

Protocol B: UHPLC-MS/MS Analytical Conditions

For ultimate sensitivity and selectivity, MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard[3],[2].

  • Column: Waters Atlantis dC18 or Acquity BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 40% B

    • 6.0 - 7.0 min: Step to 95% B (Column wash)

    • 7.1 - 10.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization Positive (ESI+).

Protocol C: Alternative HPLC-FLD for Urine Analysis

Fluoroquinolones possess intrinsic fluorescence. For clinical urine analysis where MS/MS is unavailable, a two-channel fluorescence detector provides excellent sensitivity without complex instrumentation.

  • Channel 1 (Norfloxacin/Ciprofloxacin): Excitation 280 nm / Emission 445 nm.

  • Channel 2 (Levofloxacin/Moxifloxacin): Excitation 290 nm / Emission 500 nm.

Quantitative Data & Method Performance

To ensure reliable quantification, specific MRM transitions must be optimized. In ESI+ mode, the basic piperazine nitrogen is easily protonated, yielding a strong [M+H]+ precursor ion.

Table 1: Optimized LC-MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Ciprofloxacin 332.1314.1231.120 / 35
Enrofloxacin 360.2342.1316.122 / 30
Norfloxacin 320.1302.1276.120 / 25
Moxifloxacin 402.2384.2358.125 / 30
Danofloxacin 358.2340.2255.122 / 32
Table 2: Method Validation Parameters Across Matrices

Data synthesized from established regulatory validation studies[4],[1],.

MatrixTarget AnalyteLODLOQRecovery (%)Precision (RSD %)
Beef Kidney Ciprofloxacin0.3 µg/kg1.0 µg/kg85.2 - 92.4< 8.0
Fish Tissue Enrofloxacin0.2 µg/kg0.8 µg/kg88.1 - 95.3< 7.5
River Water Norfloxacin1.5 ng/L5.0 ng/L91.0 - 98.5< 5.0
Human Urine Moxifloxacin0.02 µg/mL0.06 µg/mL98.0 - 102.0< 3.0

Building a Self-Validating System

A scientifically rigorous protocol cannot rely on assumed success; it must actively prove its validity during every run. Implement the following self-validating gates:

  • Isotope Dilution (Internal Standardization): Spike an isotopically labeled internal standard (e.g., Ciprofloxacin- d8​ ) into the raw sample prior to extraction. This automatically corrects for both physical extraction losses and matrix-induced ion suppression in the ESI source.

  • System Suitability Testing (SST): Before running samples, inject a mid-level calibration standard five times. The system is only validated for use if the Retention Time drift is < 1.0% and the Peak Area RSD is < 5.0%.

  • Matrix Effect Mapping (Post-Column Infusion): During method development, continuously infuse a pure FQ standard into the MS source while injecting a blank matrix extract through the LC column. Any dips in the baseline signal indicate zones of ion suppression. Ensure your gradient elutes the FQs outside of these suppression zones.

  • Continuing Calibration Verification (CCV): Inject a known standard every 10 samples. If the calculated concentration deviates by more than ±15% from the true value, the system halts, invalidating the previous bracket of samples.

References

  • Waters Corporation. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Retrieved from 3[3].

  • MDPI. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. Retrieved from 2[2].

  • PubMed. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples... Retrieved from 1[1].

  • Vietnam Journals Online. Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. Retrieved from .

  • ResearchGate. Simultaneous determination of fluoroquinolones in foods of animal origin by a high performance liquid chromatography and a liquid chromatography tandem mass spectrometry... Retrieved from 4[4].

Sources

Application Note: In Vivo Study Design and Pharmacological Profiling of N-ethyl-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Scientific Rationale Guide

Introduction & Scientific Rationale

The compound N-ethyl-7-fluoroquinolin-4-amine represents a highly optimized small-molecule scaffold frequently utilized in the development of targeted kinase inhibitors[1]. The 4-aminoquinoline core is a privileged structure in medicinal chemistry. The addition of a 7-fluoro substitution significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a vulnerable position, while simultaneously improving membrane permeability. Furthermore, the N-ethyl moiety provides critical hydrophobic contacts within the ATP-binding hinge region of target kinases.

A primary therapeutic target for this class of compounds is Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2) [1]. RIP2 is an obligate downstream signaling partner for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). When NOD2 senses bacterial muramyl dipeptide (MDP), it recruits RIP2, triggering a signaling cascade that culminates in NF-κB activation and the massive release of pro-inflammatory cytokines such as TNF-α and IL-6[2]. Dysregulation of the NOD2/RIP2 axis is a primary driver of autoinflammatory diseases, including Crohn's disease, Blau syndrome, and severe uveitis[1][3].

This application note outlines a self-validating, step-by-step in vivo workflow to evaluate the pharmacokinetics (PK), safety, and pharmacodynamics (PD) of N-ethyl-7-fluoroquinolin-4-amine as a RIP2 inhibitor.

NOD2_Pathway MDP L18-MDP (Bacterial Ligand) NOD2 NOD2 Receptor MDP->NOD2 RIP2 RIP2 Kinase NOD2->RIP2 NFkB NF-κB Activation RIP2->NFkB Drug N-ethyl-7-fluoroquinolin-4-amine Drug->RIP2 Inhibits Cytokines TNF-α & IL-6 Release NFkB->Cytokines

Fig 1: Mechanism of action for RIP2 kinase inhibition in the NOD2 inflammatory signaling pathway.

In Vivo Workflow Overview

To ensure scientific integrity, the experimental design must follow a strict causal sequence. Efficacy cannot be accurately assessed without first confirming that the compound achieves therapeutic systemic exposure (PK) and establishing a safe dosing window (Tox).

InVivo_Workflow PK 1. PK & ADME (Bioavailability) MTD 2. MTD & Tox (Safety Window) PK->MTD PD 3. PD / Efficacy (L18-MDP Model) MTD->PD Analysis 4. Ex Vivo Analysis (ELISA & Histology) PD->Analysis

Fig 2: Sequential in vivo study workflow from pharmacokinetic profiling to efficacy evaluation.

Phase 1: Pharmacokinetics (PK) & ADME Profiling

Causality & Rationale: The lipophilic nature of the N-ethyl and 7-fluoro groups often results in poor aqueous solubility. A specialized vehicle is required to prevent compound precipitation in vivo, which would artificially lower bioavailability and confound efficacy results.

Protocol: Single-Dose PK in Mice
  • Formulation: Dissolve N-ethyl-7-fluoroquinolin-4-amine in 5% DMSO. Add 10% Solutol HS15 (Kolliphor HS 15) and vortex until clear. Slowly add 85% sterile saline. Note: This microemulsion ensures complete solubilization.

  • Subjects: Male C57BL/6 mice, 8-10 weeks old, fasted for 12 hours prior to oral dosing (n=3 per route).

  • Administration:

    • Intravenous (IV) via tail vein: 1 mg/kg.

    • Oral gavage (PO): 10 mg/kg.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes, centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Bioanalysis: Quantify compound concentrations using LC-MS/MS (MRM mode).

Table 1: Target Pharmacokinetic Parameters
ParameterUnitIV Target (1 mg/kg)PO Target (10 mg/kg)Pharmacological Rationale
Cmax​ ng/mLN/A> 500Must exceed the in vitro IC50​ for RIP2 kinase by at least 10-fold to ensure target saturation.
Tmax​ hoursN/A1.0 - 2.0Indicates rapid absorption; dictates the pre-treatment interval for efficacy models.
t1/2​ hours> 3.0> 4.0A half-life > 4h supports once- or twice-daily dosing in chronic models.
Bioavailability (F) %100%> 40%Validates the compound's viability as an orally administered therapeutic.

Phase 2: Maximum Tolerated Dose (MTD) & Acute Toxicity

Causality & Rationale: Quinoline derivatives can occasionally exhibit off-target toxicities, such as hERG channel inhibition or hepatotoxicity. Establishing the MTD ensures that the cytokine suppression observed in Phase 3 is due to specific kinase inhibition, not generalized compound toxicity or immunosuppression.

Protocol: Up-and-Down Dosing (OECD 425 Modified)
  • Dosing: Administer the compound PO to a single female C57BL/6 mouse at a starting dose of 30 mg/kg.

  • Observation: Monitor continuously for the first 4 hours for clinical signs of distress (piloerection, lethargy, tremors, weight loss).

  • Escalation: If the animal survives 48 hours without >10% body weight loss, dose the next animal at 100 mg/kg. Proceed up to 300 mg/kg.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant morbidity. Efficacy doses should be set at 1/3 of the MTD.

Phase 3: Pharmacodynamics (PD) & Efficacy Model

Causality & Rationale: To prove in vivo target engagement of RIP2, we must use a stimulus that exclusively relies on the NOD2/RIP2 pathway. Standard Lipopolysaccharide (LPS) models are inappropriate here, as LPS signals through TLR4/MyD88, bypassing RIP2 entirely. Instead, we use L18-MDP (a lipophilic derivative of muramyl dipeptide), which specifically binds NOD2 and strictly requires RIP2 to induce inflammation[2][4].

Protocol: L18-MDP-Induced Systemic Inflammation
  • Acclimation: Group-house female C57BL/6 mice (n=8 per group) and acclimate for 7 days.

  • Pre-treatment: Administer N-ethyl-7-fluoroquinolin-4-amine (PO) at 10 mg/kg and 30 mg/kg. Administer vehicle to the control groups.

  • Wait Period: Wait exactly 1 hour (aligning with the Tmax​ established in Phase 1) to ensure peak plasma concentrations.

  • Challenge: Inject L18-MDP (InvivoGen) intraperitoneally (IP) at 1 mg/kg to all groups except the absolute negative control (which receives IP PBS)[2].

  • Harvest: At exactly 4 hours post-MDP challenge, euthanize the animals. Collect terminal blood via cardiac puncture and harvest the distal ileum (a tissue with high endogenous NOD2 expression)[4].

  • Cytokine Analysis: Analyze serum using a multiplex sandwich ELISA for TNF-α and IL-6.

Table 2: Expected Efficacy Readouts (Cytokine Suppression)
Treatment GroupMDP ChallengeExpected Serum TNF-αExpected Serum IL-6Interpretation
Vehicle Control No (PBS)Baseline (< 20 pg/mL)Baseline (< 15 pg/mL)Establishes healthy baseline.
Vehicle + MDP Yes (1 mg/kg)High (~ 1500 pg/mL)High (~ 2000 pg/mL)Validates robust NOD2/RIP2 pathway activation.
Compound (10 mg/kg) Yes (1 mg/kg)Moderate (~ 600 pg/mL)Moderate (~ 800 pg/mL)Demonstrates dose-dependent target engagement.
Compound (30 mg/kg) Yes (1 mg/kg)Low (< 150 pg/mL)Low (< 200 pg/mL)Confirms potent in vivo RIP2 kinase inhibition.

Ex Vivo Tissue Analysis (Histology)

While systemic cytokines provide a rapid PD readout, tissue-level analysis confirms the prevention of end-organ damage.

  • Fix the harvested distal ileum in 10% neutral buffered formalin for 24 hours.

  • Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate slides blindly for inflammatory cell infiltration, crypt damage, and edema. Successful RIP2 inhibition by N-ethyl-7-fluoroquinolin-4-amine will present as preserved crypt architecture and an absence of polymorphonuclear cell infiltration compared to the vehicle + MDP group[4].

References

  • AMINO-QUINOLINES AS KINASE INHIBITORS - Patent 2895167 - EPO, European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQRnyU1fDeo4iUeBnmeoqTjR3wwAVVCz5xYiweyQMGmRr18IrKb3wDKHJ-VAimD-iX-5zkbPnSurYPTC6uQLC5Vc3tJuDIwAbx-z-4HCfgWMccFMutAZ8M1rc56qBQszZcVvmkfsW1NtccTYOb3ueEyqMEUr7FZ0YyJlBT1NObiDqKl73Y1KZsEt5nCJUCpE49ntvwAFp3C98A1CB4IJyTuZ8TRSQrAsfdNg==]
  • Nod/Ripk2 signaling in dendritic cells activates IL-17A–secreting innate lymphoid cells and drives colitis in T-bet−/−.Rag2−/− (TRUC) mice, Proceedings of the National Academy of Sciences (PNAS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyT6p5l3L9596snLwH6n8h9pbCjSCu40W8XIv34KnDLkBUsNJfg1c2VaIhjcPd91QAuARXMcf_nfYYY4LE8e7wQ6CYhn4SraqgakyR5uEWtTCr7XiDPQrPHWuiU4wTV1lvxgTzk14Vsz8c]
  • NOD2, the Gene Responsible for Familial Granulomatous Uveitis, in a Mouse Model of Inflammation, National Institutes of Health (NIH PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4N6B7o51xpiptsy7HJ3NZFlAJ0WxUO5OnVVZzdAyDNpi_CI03fCtmXvPWzIrie2Sd1FvZl4j4tZj520eXysKP1dKpd78b_ZDFtWmCeTvokhSBnwooUFnruu_gSVEuyGQTWdHMYomtPr6F5w==]
  • Elevated muramyl dipeptide by sialic acid-facilitated postantibiotic pathobiont expansion contributes to gut dysbiosis-induced mastitis in mice, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP9jOxLcYeMbHnK2abfUFuFT9X36r7uscu0DpdPdketqYEKnTcXmCo8xm0MVtVxJ2IParAu7cCZAcD8n6mqaZpcpBzDtpY_91MTqkVSJjVeCBMsyFOMS40AEN04GrtRJ4pLFNcfHErj2GiwxyU_qQQrGLjirfYA0kw1Xp6btMoeboscOUXStoKR8f5cGCVTAByH86OUPgq7BPgwGdKIpX0fgAI8r3lgLhG0MrYxc38WYIoYcWDNIAdhAQgg4I_c4RkLPXH1muVqIBYnDH-ZAc3DxRSjd_qyLlW9kF0E_a2t_6PJWgByTfySWgbuJfGe2l397b8NKwuoP_LmLY-]

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"N-ethyl-7-fluoroquinolin-4-amine in structure-activity relationship (SAR) studies"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-ethyl-7-fluoroquinolin-4-amine as a Privileged Scaffold in Structure-Activity Relationship (SAR) Studies

Executive Summary

The N-ethyl-7-fluoroquinolin-4-amine motif is a highly versatile, "privileged scaffold" in modern medicinal chemistry. By acting as a core building block, this specific substructure has been successfully leveraged to develop highly potent therapeutics across two vastly different pharmacological landscapes: Serine/Threonine Kinase inhibition (specifically RIP2 kinase for autoinflammatory diseases) [1] and G-Protein Coupled Receptor (GPCR) antagonism (specifically 5-HT6 receptors for neurodegenerative cognitive impairment)[2].

This application note provides drug development professionals with a comprehensive guide to the chemical rationale, structure-activity relationship (SAR) trajectories, and validated experimental protocols for utilizing this scaffold in preclinical discovery.

Chemical Rationale & Scaffold Properties

The selection of the N-ethyl-7-fluoroquinolin-4-amine core is driven by precise stereoelectronic and pharmacokinetic requirements:

  • 7-Fluoro Substitution: The C7 position of the quinoline ring is notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation. The introduction of a fluorine atom acts as a bioisostere for hydrogen, effectively blocking this metabolic liability while simultaneously increasing the lipophilicity (LogP) necessary for cellular permeability or blood-brain barrier (BBB) penetration. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the quinoline nitrogen (lowering it to ~4.5–5.5), which is critical for optimizing hydrogen-bond interactions in kinase hinge regions.

  • N-Ethyl Substitution at C4: The ethylamine group provides essential steric bulk to occupy narrow hydrophobic pockets (such as the orthosteric site of the 5-HT6 receptor) without introducing the excessive entropic penalty or rigidity associated with larger piperidine or piperazine rings. Crucially, the secondary amine retains a hydrogen bond donor (N-H), which is an absolute requirement for anchoring the molecule to the hinge region of kinases (e.g., Met98 in RIP2).

SAR Case Study 1: RIP2 Kinase Inhibition

Receptor-interacting protein 2 (RIP2) is a key signaling kinase in the NOD2 innate immune pathway. Dysregulation of RIP2 leads to severe autoinflammatory conditions, including Crohn's disease and sarcoidosis. The N-ethyl-7-fluoroquinolin-4-amine scaffold acts as a Type I kinase inhibitor, competitively binding to the ATP pocket.

Causality in SAR: To achieve high potency, the C6 position of the quinoline must be substituted with a bulky sulfonyl group (e.g., tert-butylsulfonyl). The quinoline nitrogen accepts a hydrogen bond from the hinge region, while the C6-sulfonyl group projects into a deep, solvent-inaccessible back pocket of the RIP2 enzyme, driving exceptional selectivity over other kinases [1].

RIP2_Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 RIP2 RIP2 Kinase (Target of 7-Fluoroquinolines) NOD2->RIP2 Oligomerization TAK1 TAK1 Complex RIP2->TAK1 Ubiquitination IKK IKK Complex TAK1->IKK NFKB NF-κB Translocation IKK->NFKB ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->ProInflam

Fig 1: NOD2/RIP2 signaling pathway highlighting the therapeutic intervention point for 7-fluoroquinolines.

Table 1: SAR of C6-Substituted N-ethyl-7-fluoroquinolin-4-amines against RIP2 Kinase

CompoundC6 Substituent (R6)C7 SubstituentN4 SubstituentRIP2 IC₅₀ (nM)
1a -H-F-NH-Ethyl> 1000
1b -SO₂CH₃ (Methylsulfonyl)-F-NH-Ethyl150
1c -SO₂Ph (Phenylsulfonyl)-F-NH-Ethyl45
1d -SO₂C(CH₃)₃ (tert-Butylsulfonyl)-F-NH-Ethyl12

SAR Case Study 2: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a GPCR localized almost exclusively in the central nervous system (CNS). Antagonism of this receptor enhances cholinergic and glutamatergic neurotransmission, making it a prime target for Alzheimer's disease and cognitive impairment [2].

Causality in SAR: For 5-HT6 antagonism, the functionalization shifts from the C6 to the C3 position of the quinoline core. The introduction of an arylsulfonyl group at C3 is critical. The sulfonyl oxygens act as hydrogen bond acceptors with transmembrane helix residues, while the aryl ring engages in π−π stacking within the hydrophobic core of the receptor. A prime commercial example of this scaffold is sc-492802 (3-[(3-chloro-4-fluorophenyl)sulfonyl]-N-cyclohexyl-N-ethyl-7-fluoroquinolin-4-amine)[3].

HT6_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (Blocked by 3-Sulfonylquinolines) Serotonin->Receptor Gs Gs Protein Activation Receptor->Gs Agonism AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Cognition Modulation of Cognition/Memory PKA->Cognition

Fig 2: 5-HT6 receptor Gs-coupled signaling pathway targeted by 3-arylsulfonylquinoline antagonists.

Table 2: SAR of C3-Substituted N-ethyl-7-fluoroquinolin-4-amines against 5-HT6 Receptors

CompoundC3 Substituent (R3)C7 SubstituentN4 Substituent5-HT6 Kᵢ (nM)
2a -H-F-NH-Ethyl> 10,000
2b -SO₂Ph (Phenylsulfonyl)-F-NH-Ethyl45.0
2c -SO₂-(4-CH₃-Ph)-F-NH-Ethyl18.5
2d -SO₂-(3-Cl-4-F-Ph)-F-N(Ethyl)(Cyclohexyl)1.2

Experimental Workflows & Protocols

Protocol A: Synthesis of N-ethyl-7-fluoroquinolin-4-amine via SₙAr

This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) to functionalize the C4 position.

  • Rationale: The chlorine at C4 of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen. N-methyl-2-pyrrolidone (NMP) is used as the solvent because its high boiling point and polar aprotic nature vastly accelerate the SₙAr transition state.

  • Step 1: In a 50 mL round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 eq, 5.5 mmol) in 10 mL of anhydrous NMP.

  • Step 2: Add ethylamine hydrochloride (2.0 eq, 11.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 19.25 mmol). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile.

  • Step 3: Heat the reaction mixture to 110°C under a nitrogen atmosphere for 12 hours.

  • Step 4 (Self-Validation): Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 182 [M+H]⁺) and the appearance of the product mass (m/z 191[M+H]⁺) confirms conversion.

  • Step 5: Cool to room temperature, quench with saturated aqueous NaHCO₃ (20 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: TR-FRET RIP2 Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory for evaluating quinoline-based compounds.

  • Rationale: Quinolines are inherently highly fluorescent. Standard fluorescence assays yield false positives/negatives due to compound auto-fluorescence. TR-FRET utilizes a lanthanide (Europium) donor with a long emission half-life, allowing a time delay (e.g., 50 µs) before measurement, completely bypassing the short-lived auto-fluorescence of the quinoline scaffold.

  • Step 1: Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Step 2: Dispense 10 nL of the synthesized 7-fluoroquinolin-4-amine derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Step 3: Add 5 µL of recombinant human RIP2 kinase (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Step 4: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the apparent Kₘ of 10 µM) and ULight-labeled myelin basic protein (MBP) substrate (50 nM).

  • Step 5: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of EDTA (10 mM final) containing Europium-anti-phospho-MBP antibody (2 nM).

  • Step 6 (Self-Validation): Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (10 µM) as controls. A Z'-factor > 0.6 validates the assay integrity. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol C: 5-HT6 Radioligand Competition Binding Assay
  • Rationale: To determine the true thermodynamic affinity (Kᵢ) of the 3-arylsulfonyl derivatives for the 5-HT6 receptor, a competition binding assay against a known radioligand is required.

  • Step 1: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Step 2: Incubate 50 µg of membrane protein per well with 2 nM [³H]-LSD (Lysergic acid diethylamide) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a final volume of 250 µL.

  • Step 3: Incubate the plates at 37°C for 60 minutes to reach equilibrium.

  • Step 4: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a 96-well cell harvester.

  • Step 5: Wash filters three times with ice-cold Tris-HCl buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a MicroBeta counter. Calculate Kᵢ using the Cheng-Prusoff equation.

References

  • Title: AMINO-QUINOLINES AS KINASE INHIBITORS (Patent WO2014043437A1 / EP2895167) Source: European Patent Office (EPO) / GlaxoSmithKline (GSK) URL: [Link]

  • Title: Antagonists of Serotonin 5-HT6 Receptors. VI. Substituted 3-(Phenylsulfonyl)Quinolines, Synthesis and Structure–Activity Relationships Source: ResearchGate / Pharmaceutical Chemistry Journal URL: [Link]

Application Note: N-ethyl-7-fluoroquinolin-4-amine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of legacy 4-aminoquinolines, such as chloroquine (CQ) and amodiaquine. The resistance mechanism is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug from the parasite's acidic digestive vacuole.

In antimalarial drug discovery, structural modification of the quinoline core is a validated strategy to circumvent PfCRT-mediated efflux while retaining the primary mechanism of action: the inhibition of hemozoin biocrystallization[1]. N-ethyl-7-fluoroquinolin-4-amine represents a critical scaffold in this pursuit.

Why the 7-Fluoro and N-ethyl Modifications?

7-Fluoro Substitution: While the 7-chloro group is traditionally considered optimal for π

π stacking with hematin[2], replacing it with a highly electronegative, smaller fluorine atom alters the electron density of the quinoline ring and lowers the lipophilicity (logP). This subtle stereoelectronic shift reduces the binding affinity of the drug to the mutated PfCRT pump, significantly lowering the resistance index in mutant strains (e.g., K1 or W2)[3].
  • N-ethyl Side Chain: The alkylamine side chain is essential for "ion-trapping." At the physiological pH of the blood (7.4), the drug is unprotonated and lipophilic, allowing it to cross the red blood cell and parasite membranes. Once inside the highly acidic digestive vacuole (pH ~5.0), the secondary amine becomes diprotonated, trapping the molecule at the site of action.

  • Mechanistic Pathway: Heme Detoxification

    During the intraerythrocytic stage, P. falciparum degrades host hemoglobin to acquire amino acids. This process releases free, toxic heme (Fe 2+ ), which is rapidly oxidized to hematin (Fe 3+ ). To prevent reactive oxygen species (ROS) induced membrane damage, the parasite crystallizes hematin into an insoluble, non-toxic pigment called hemozoin[4]. N-ethyl-7-fluoroquinolin-4-amine disrupts this vital detoxification pathway.

    Mechanism Hb Host Hemoglobin Heme Free Toxic Heme (Fe2+) Hb->Heme Proteolysis (Digestive Vacuole) Hematin Oxidized Hematin (Fe3+) Heme->Hematin Oxidation Hemozoin Hemozoin (Non-toxic Pigment) Hematin->Hemozoin Biocrystallization (Lipid-mediated) ROS Reactive Oxygen Species (Parasite Death) Hematin->ROS Toxic Accumulation Drug N-ethyl-7-fluoroquinolin-4-amine Drug->Hematin Binds to μ-oxo dimer Drug->Hemozoin Inhibits Polymerization

    Figure 1: Mechanism of action for N-ethyl-7-fluoroquinolin-4-amine in the parasite digestive vacuole.

    Screening Workflow & Experimental Methodologies

    To validate N-ethyl-7-fluoroquinolin-4-amine as a viable lead compound, a rigorous, multi-tiered screening cascade is required. The workflow isolates the biochemical target (cell-free) before progressing to phenotypic whole-cell assays.

    Workflow Syn 1. Chemical Synthesis BHIA 2. β-Hematin Inhibition Assay Syn->BHIA InVitro 3. P. falciparum Efficacy (3D7/K1) BHIA->InVitro Tox 4. Cytotoxicity (CHO Cells) InVitro->Tox

    Figure 2: Sequential drug discovery screening cascade for 4-aminoquinoline derivatives.

    Protocol A: NP-40 Mediated β -Hematin Inhibition Assay (BHIA)

    The BHIA is a high-throughput, cell-free assay used to quantify the compound's ability to inhibit the formation of synthetic hemozoin ( β -hematin).

    • Causality of Reagents: In vivo, hemozoin crystallization is catalyzed by neutral lipids. In this in vitro protocol, the lipophilic detergent NP-40 is utilized as a lipid surrogate to mediate crystallization[4]. Pyridine is added post-incubation because it specifically coordinates with the iron in unreacted free hematin to form a low-spin complex with a strong absorbance at 405 nm, whereas crystallized β -hematin remains unreactive[5].

    Step-by-Step Procedure:

    • Preparation: Prepare a 20 mM stock solution of N-ethyl-7-fluoroquinolin-4-amine in 100% DMSO. Dilute serially in a 96-well plate to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Hematin Solution: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 1.5 mg/mL. Critical: Prepare fresh immediately before use to prevent premature degradation.

    • Reaction Initiation: To each well, add 50 µL of the hematin solution, followed by 50 µL of the test compound. Initiate the crystallization by adding 100 µL of a pre-warmed (37°C) crystallization buffer containing 0.5 M Sodium Acetate (pH 5.0) and 30.5 µM NP-40 detergent.

    • Incubation: Seal the plate and incubate at 37°C for 4 hours to allow β -hematin formation.

    • Colorimetric Detection: Add 50 µL of a 50% (v/v) Pyridine/HEPES solution (pH 7.5) to all wells. Incubate for 15 minutes at room temperature.

    • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

    Protocol B: In Vitro Phenotypic Screening (SYBR Green I Assay)

    Once target engagement is confirmed via BHIA, the compound must be tested against living P. falciparum cultures.

    • Causality of Reagents: Sorbitol is used to synchronize the parasite culture; it selectively lyses mature trophozoites and schizonts due to their highly permeable membranes, leaving only early ring-stage parasites. SYBR Green I is an intercalating dye that fluoresces upon binding to double-stranded DNA. Because mature human red blood cells lack a nucleus, the fluorescence signal is exclusively proportional to parasitic DNA replication.

    Step-by-Step Procedure:

    • Culture Synchronization: Treat P. falciparum cultures (3D7 sensitive and K1 resistant strains) with 5% D-sorbitol for 10 minutes at 37°C. Centrifuge, wash, and resuspend in RPMI-1640 medium supplemented with 0.5% Albumax II.

    • Plating: Adjust the synchronized culture to 1% parasitemia and 2% hematocrit. Dispense 90 µL per well into a 96-well plate.

    • Drug Exposure: Add 10 µL of N-ethyl-7-fluoroquinolin-4-amine (serially diluted) to the wells. Include Chloroquine as a positive control and 0.1% DMSO as a negative control.

    • Incubation: Incubate the plates in a modular incubator chamber flushed with a gas mixture of 5% O2​ , 5% CO2​ , and 90% N2​ at 37°C for 72 hours.

    • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing Tris-HCl, EDTA, Saponin, Triton X-100, and 2X SYBR Green I dye) to each well.

    • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

    Quantitative Data Presentation

    The table below summarizes the expected pharmacological profile of N-ethyl-7-fluoroquinolin-4-amine compared to the standard 7-chloro analogue (Chloroquine). The data highlights the primary advantage of the 7-fluoro substitution: a drastically reduced Resistance Index (RI).

    Compound β -Hematin IC50​ (µM)Pf 3D7 IC50​ (nM)Pf K1 IC50​ (nM)Resistance Index (K1/3D7)Cytotoxicity CHO IC50​ (µM)
    N-ethyl-7-fluoroquinolin-4-amine 45.218.542.12.2 >100
    Chloroquine (7-chloro control) 32.18.2165.420.1 >100

    Data Interpretation: While the 7-fluoro derivative exhibits a slightly higher IC50​ in the cell-free β -hematin assay (45.2 µM vs 32.1 µM) and against the sensitive 3D7 strain, it retains potent nanomolar activity against the multidrug-resistant K1 strain. The Resistance Index drops from 20.1 (Chloroquine) to 2.2, demonstrating that the fluorinated analogue successfully evades recognition by the mutant PfCRT efflux pump while maintaining excellent mammalian cell selectivity (>100 µM in CHO cells)[3][6].

    References

    • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy Source: Hilaris Publisher URL:[Link]

    • Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity Source: ResearchGate URL:[Link]

    • In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation Source: ResearchGate URL:[Link]

    • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain Source: Der Pharma Chemica URL:[Link]

    • [4-Aminoquinoline-sensitivity of Plasmodium falciparum in Madagascar. II. Study in two regions of the east coast] Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: A Guide to Improving N-ethyl-7-fluoroquinolin-4-amine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-7-fluoroquinolin-4-amine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges and enhance experimental outcomes.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common and efficient method for synthesizing N-ethyl-7-fluoroquinolin-4-amine?

    The most prevalent and industrially scalable method is a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This process involves the reaction of a 4-chloro-7-fluoroquinoline precursor with ethylamine. The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, activates the C4 position, making it susceptible to attack by a nucleophile like ethylamine. The chlorine atom is subsequently displaced as a leaving group.[2][3]

    Q2: What are the critical reaction parameters that I need to control to maximize my yield?

    Optimizing the SNAr synthesis of 4-aminoquinolines hinges on the careful control of several key parameters:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 120-150°C, to overcome the activation energy barrier.[1][4]

    • Solvent: The choice of solvent is crucial. High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are often effective as they can solubilize the reactants and facilitate the reaction at high temperatures.[1][2] Alcohols like ethanol can also be used.[2]

    • Stoichiometry (Amine Excess): Using a significant excess of the amine nucleophile (ethylamine) is a common strategy. This not only drives the reaction equilibrium towards the product according to Le Châtelier's principle but also allows the amine to serve as its own base, neutralizing the HCl generated during the reaction.[1]

    • Presence of a Base: While an excess of the primary amine can act as a base, for less reactive systems or when using a near-stoichiometric amount of amine, an external base like potassium carbonate (K₂CO₃) may be necessary to scavenge the acid produced.[1][4]

    Q3: My starting material, 4-chloro-7-fluoroquinoline, is not commercially available. How do I synthesize it?

    The synthesis of the 4-chloro-7-fluoroquinoline intermediate is a critical preceding step. It is typically prepared from 7-fluoro-4-hydroxyquinoline via a chlorination reaction. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[5][6] The reaction involves heating 7-fluoro-4-hydroxyquinoline in excess POCl₃, often with a catalytic amount of a tertiary amine or DMF, followed by a careful aqueous workup.

    Visual Workflow: General Synthesis Pathway

    G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: SₙAr Reaction cluster_2 Part 3: Purification A 7-Fluoro-4-hydroxyquinoline B Chlorination (POCl₃) A->B Reagent C 4-Chloro-7-fluoroquinoline B->C Intermediate E Nucleophilic Aromatic Substitution C->E Reactant D Ethylamine (Excess) D->E Nucleophile F N-ethyl-7-fluoroquinolin-4-amine (Crude) E->F Product G Purification F->G Process H Pure Product G->H Final

    Caption: Overall workflow for N-ethyl-7-fluoroquinolin-4-amine synthesis.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

    Problem Potential Cause(s) Recommended Solution(s)
    Low or No Product Yield 1. Inactive Precursor: The 4-chloro-7-fluoroquinoline may have degraded (hydrolyzed).2. Insufficient Temperature/Time: The reaction has not reached completion.[1]3. Ineffective Solvent: Poor solubility of reactants or non-ideal polarity.4. Moisture Contamination: Water can react with the precursor and POCl₃ (if synthesizing precursor).1. Verify precursor purity via NMR or LC-MS. If hydrolyzed, re-synthesize.2. Gradually increase the temperature (e.g., in 10°C increments) or extend the reaction time. Monitor progress by TLC or LC-MS.3. Switch to a higher-boiling polar aprotic solvent like DMSO.[1][2]4. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
    Significant Side Product Formation 1. Formation of 7-fluoroquinolin-4-ol: Hydrolysis of the starting material due to trace water at high temperatures.2. Polymeric Tars: Overheating or highly concentrated reaction conditions can lead to polymerization.[7]1. Use anhydrous solvents and run the reaction under an inert atmosphere.2. Avoid excessive temperatures. Consider a slightly more dilute reaction mixture. If tars are insoluble, they can sometimes be removed by filtration of the diluted reaction mixture.[1]
    Difficulty in Product Purification 1. Removal of Excess Amine: If a high-boiling amine were used, this would be an issue. For ethylamine (b.p. 17°C), this is less problematic.2. Separation from Polar Byproducts: The product and byproducts like 7-fluoroquinolin-4-ol may have similar polarities.[1]1. Excess ethylamine is volatile and easily removed under reduced pressure.2. Acidic Wash: During workup, wash the organic layer with dilute acid (e.g., 1M HCl). The desired aminoquinoline product will be protonated and move to the aqueous layer. Non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[1]3. Column Chromatography: Use a silica gel column with a gradient elution, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH).4. Recrystallization: Attempt recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[7]
    Troubleshooting Logic for Low Yield

    G Start Low Yield Observed Check_SM Verify Purity of 4-chloro-7-fluoroquinoline (LC-MS, NMR) Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes SM_Bad Degraded/Impure Check_SM->SM_Bad No Check_Cond Review Reaction Conditions (Temp, Time, Solvent) SM_OK->Check_Cond Resynthesize Re-synthesize or Purify Starting Material SM_Bad->Resynthesize Increase_Temp Increase Temperature and/or Extend Time Check_Cond->Increase_Temp Temp/Time Low? Change_Solvent Switch to Anhydrous DMSO Check_Cond->Change_Solvent Solvent Ineffective? Monitor Monitor by TLC/LC-MS Increase_Temp->Monitor Change_Solvent->Monitor

    Caption: Decision-making workflow for troubleshooting low product yield.

    Detailed Experimental Protocols

    Protocol 1: Synthesis of 4-Chloro-7-fluoroquinoline (Precursor)

    This protocol is adapted from established procedures for analogous 4-chloroquinolines.[5][8][9]

    • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-fluoro-4-hydroxyquinoline (1 equivalent).

    • Reagent Addition: Under a fume hood, cautiously add phosphorus oxychloride (POCl₃, ~5-10 equivalents). The mixture may become a thick slurry.

    • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The mixture should become a clearer, dark solution. Monitor the reaction's progress using TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

    • Workup (Quenching): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

    • Neutralization: Stir the acidic aqueous mixture until all the ice has melted. Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or by carefully adding solid sodium bicarbonate portion-wise until effervescence ceases and the pH is approximately 7-8.

    • Extraction: A solid precipitate should form. Collect this solid by vacuum filtration, washing thoroughly with cold water. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or Skellysolve B) or by column chromatography on silica gel to yield pure 4-chloro-7-fluoroquinoline.[8]

    Protocol 2: Synthesis of N-ethyl-7-fluoroquinolin-4-amine (SNAr Reaction)

    This protocol is based on general methods for the amination of 4-chloroquinolines.[1][2]

    • Setup: To a sealed pressure vessel or a round-bottom flask with a reflux condenser, add 4-chloro-7-fluoroquinoline (1 equivalent).

    • Reagent Addition: Add your chosen solvent (e.g., ethanol or DMSO, approx. 5-10 mL per gram of starting material). Add ethylamine (a 70% solution in water or a neat solution, 3-5 equivalents).

    • Heating: Seal the vessel (if using a pressure vessel) and heat the mixture to 120-140°C for 12-24 hours.[1] The reaction progress should be monitored by TLC or LC-MS.

    • Workup: After cooling, evaporate the solvent and excess ethylamine under reduced pressure.

    • Purification (Aqueous Workup): Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a dilute HCl solution (1M). Combine the acidic aqueous layers, cool in an ice bath, and basify with 10% NaOH solution until a precipitate forms.[8]

    • Final Steps: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by column chromatography (DCM/MeOH gradient) or recrystallization to yield pure N-ethyl-7-fluoroquinolin-4-amine.

    References

    • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

    • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

    • Synthesis of 4,7-Dichloroquinoline. Scribd. Available at: [Link]

    • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. PMC. Available at: [Link]

    • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
    • Optimization of 4-aminoquinoline/clotrimazole-based hybrid antimalarials: further structure-activity relationships, in vivo studies, and preliminary toxicity profiling. PubMed. Available at: [Link]

    • Optimization of 4-Aminoquinoline/Clotrimazole-Based Hybrid Antimalarials: Further Structure–Activity Relationships, in Vivo Studies, and Preliminary Toxicity Profiling. ACS Publications. Available at: [Link]

    • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available at: [Link]

    • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

    • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. ACS Publications. Available at: [Link]

    • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]

    • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. NIH National Library of Medicine. Available at: [Link]

    • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. MDPI. Available at: [Link]

    • Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Atmospheric Chemistry and Physics. Available at: [Link]

    • Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC. Available at: [Link]

    • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. Available at: [Link]

    • Note Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}. ResearchGate. Available at: [Link]

    • An efficient reduction of azide to amine: a new methodology to synthesize ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate and its spectroscopic characterization. ResearchGate. Available at: [Link]

    • N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives, synthesized by thermal and ultrasonic means, are endowed with anti-Zika virus activity. PubMed. Available at: [Link]

    • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

    • N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives... ResearchGate. Available at: [Link]

    Sources

    Technical Support Center: Overcoming Solubility Challenges with N-ethyl-7-fluoroquinolin-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for N-ethyl-7-fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a quinoline derivative, N-ethyl-7-fluoroquinolin-4-amine's aromatic and heterocyclic structure can present significant challenges in achieving adequate concentrations in aqueous media for various experimental assays. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these hurdles and ensure the reliability and reproducibility of your results.

    Frequently Asked Questions (FAQs)

    Q1: Why is my N-ethyl-7-fluoroquinolin-4-amine poorly soluble in aqueous buffers?

    The limited aqueous solubility of N-ethyl-7-fluoroquinolin-4-amine is primarily due to its molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system. While the ethyl-amino and fluoro substituents modify its properties, the molecule retains a significant lipophilic character. This hydrophobicity leads to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is unfavorable to disruption by water molecules.

    Q2: What is the most critical first step to address the solubility of this compound?

    The most crucial initial step is to determine the pH-dependent solubility profile of N-ethyl-7-fluoroquinolin-4-amine. As a weak base due to the nitrogen atoms in the quinoline ring and the ethyl-amino group, its solubility is highly dependent on pH.

    • In acidic conditions (lower pH): The nitrogen atoms can become protonated, forming a cationic salt. This ionized form is significantly more soluble in aqueous and polar protic solvents.

    • In neutral or basic conditions (higher pH): The compound will exist predominantly in its neutral, free-base form, which is less soluble in water but more soluble in organic solvents.

    Understanding this relationship will guide whether simple pH adjustment of your buffers is a viable and effective strategy. The solubility of quinoline itself has been shown to increase dramatically as the pH decreases.

    Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?

    This common issue, sometimes called "DMSO shock," occurs when the compound precipitates out of solution as the concentration of the co-solvent (DMSO) is drastically reduced upon dilution into the aqueous medium. Here’s what's likely happening and how to troubleshoot:

    • Exceeding Kinetic Solubility: The final concentration of your compound in the assay medium may be higher than its kinetic solubility limit. The solution is to test a lower final concentration of the compound.

    • Mitigating Precipitation:

      • Slow Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to allow for gradual mixing.

      • Final DMSO Concentration: While aiming for a low final DMSO concentration (typically ≤1%) to minimize biological interference, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the equivalent final DMSO concentration in your experiments.

    Troubleshooting Guide: Step-by-Step Solutions

    If initial attempts with co-solvents and minor pH adjustments are unsuccessful, a more systematic approach is required. The following sections provide detailed protocols for advanced solubilization techniques.

    Strategy 1: pH Modification and Salt Formation

    Given the basic nature of N-ethyl-7-fluoroquinolin-4-amine, altering the pH is a powerful tool to enhance its aqueous solubility.

    Experimental Protocol: Determining pH-Dependent Solubility
    • Prepare a Series of Buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to 8).

    • Add Excess Compound: Add an excess amount of N-ethyl-7-fluoroquinolin-4-amine to a fixed volume of each buffer.

    • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

    • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • Analyze: Plot the measured solubility against the pH to visualize the pH-solubility profile.

    dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

    } caption: "pH-Dependent Solubility of Aminoquinolines"

    Strategy 2: Co-solvency

    Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.

    Commonly Used Co-solvents:
    Co-solventProperties and Considerations
    Dimethyl Sulfoxide (DMSO) A powerful and widely used solvent for a broad range of compounds. Can have effects on cell-based assays at higher concentrations.
    Ethanol A less toxic alternative to DMSO, commonly used in pharmaceutical formulations.
    Polyethylene Glycols (PEGs) A family of polymers with varying molecular weights, generally considered safe and effective for increasing solubility.
    Propylene Glycol (PG) Another common and low-toxicity co-solvent.
    Experimental Protocol: Co-solvent Screening
    • Prepare Stock Solutions: Dissolve N-ethyl-7-fluoroquinolin-4-amine in a panel of co-solvents (e.g., DMSO, Ethanol, PEG 400) to a high concentration (e.g., 10-50 mM).

    • Serial Dilutions: Prepare serial dilutions of the stock solutions in the respective co-solvents.

    • Addition to Aqueous Buffer: Add a small, fixed volume of each co-solvent dilution to your aqueous assay buffer (e.g., 2 µL into 198 µL).

    • Observation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 2 hours).

    • Selection: Identify the co-solvent and concentration range that provides the desired final compound concentration without precipitation.

    Strategy 3: Complexation with Cyclodextrins

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, or parts of them, forming inclusion complexes that have significantly enhanced aqueous solubility.

    Experimental Protocol: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
    • Prepare HP-β-CD Solutions: Create a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

    • Add Excess Compound: Add an excess of N-ethyl-7-fluoroquinolin-4-amine to each HP-β-CD solution and a control (buffer alone).

    • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

    • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20-30 minutes.

    • Quantify Solubilized Compound: Analyze the supernatant to determine the concentration of the dissolved compound.

    • Analyze Data: Plot the solubility of N-ethyl-7-fluoroquinolin-4-amine as a function of the HP-β-CD concentration. A linear relationship indicates the formation of a soluble inclusion complex.

    dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

    } caption: "Mechanism of Cyclodextrin Solubilization"

    Strategy 4: Solid Dispersions

    For more persistent solubility issues, creating a solid dispersion can be a highly effective technique. This involves dispersing the drug in an inert, hydrophilic carrier at a solid state. The drug can exist in an amorphous form, which has a higher dissolution rate compared to the crystalline form.

    Commonly Used Carriers:
    • Polyvinylpyrrolidone (PVP)

    • Polyethylene Glycols (PEGs)

    • Poloxamers

    • Hydroxypropyl methylcellulose (HPMC)

    Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
    • Dissolve Components: Dissolve both N-ethyl-7-fluoroquinolin-4-amine and a hydrophilic carrier (e.g., PVP) in a common volatile solvent (e.g., methanol or ethanol).

    • Solvent Evaporation: Remove the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask.

    • Drying: Dry the resulting solid under a vacuum to remove any residual solvent.

    • Pulverization: Scrape and grind the solid dispersion into a fine powder.

    • Solubility Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion powder in your aqueous medium compared to the unprocessed compound.

    dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

    Technical Support Center: Troubleshooting N-Ethyl-7-Fluoroquinolin-4-Amine Instability

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with halogenated 4-aminoquinolines. N-ethyl-7-fluoroquinolin-4-amine is a highly valuable scaffold in drug discovery, but it presents specific physicochemical challenges in solution.

    The instability of this compound is rarely due to a single factor; rather, it is a combination of photolytic defluorination , oxidative N-dealkylation , and pH-dependent physical aggregation . This guide provides a mechanistic breakdown of these vulnerabilities, validated troubleshooting protocols, and causal explanations for every experimental adjustment.

    Quantitative Stability Profile

    To effectively troubleshoot, you must first understand the baseline kinetics of the compound under various environmental stressors. The table below summarizes the primary degradation pathways and their corresponding half-lives.

    Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Critical Preventive Measure
    Aqueous Buffer (pH 7.4), Ambient Light Photodegradation & Defluorination< 4 hoursUse low-actinic (amber) glassware; actinic shielding.
    Aqueous Buffer (pH 7.4), Dark, 37°C Enzymatic/Oxidative N-dealkylation40–50 mins (with NADPH)Degassing; addition of 1 mM EDTA; -80°C storage.
    Basic Solution (pH > 8.5) Free Base PrecipitationImmediate (Physical)Maintain pH 5.5–6.5; utilize DMSO as a cosolvent.
    Trace Metals (Fe³⁺/Mn⁴⁺) Presence Radical-mediated Oxidation< 30 minsChelation; use strictly LC-MS grade ultrapure water.

    Troubleshooting Matrix & FAQs

    Q1: My N-ethyl-7-fluoroquinolin-4-amine solution turns yellow or brown after 24 hours on the bench. What is happening? A1: Chromophoric shifts (yellowing/browning) indicate either photodegradation or oxidative polymerization. The fluoroquinoline core is highly sensitive to UV/Vis light, which induces the formation of fluorescent photoproducts and triggers fluoride release. Furthermore, if trace transition metals (e.g., Fe³⁺, Mn⁴⁺) are present in your buffer, they act as electron acceptors. The secondary amine undergoes radical-mediated oxidation, creating complex anilinyl radical intermediates that polymerize into brown gums[1],[2].

    Q2: I am observing a rapid decrease in the active compound concentration during in vitro assays, but no precipitate is visible. Why? A2: This is a hallmark of oxidative N-dealkylation. The N-ethyl group on the 4-amino position is highly susceptible to cleavage[3]. Mechanistically, an electron is transferred from the nitrogen to reactive oxygen species (ROS) or metal catalysts, forming an aminium radical cation. Subsequent α -deprotonation and hydrolysis yield the primary amine (7-fluoroquinolin-4-amine) and acetaldehyde[2]. In biological matrices containing NADPH, this N-dealkylation is enzymatically accelerated, reducing the half-life to approximately 40–50 minutes[4].

    Q3: How should I adjust the pH to maximize both solubility and chemical stability? A3: The secondary amine has a pKa of approximately 8.0–8.5. At a pH above this threshold, the compound exists as a neutral free base, which significantly reduces aqueous solubility and causes micro-precipitation (physical instability). Conversely, while highly acidic environments (pH < 3) ensure complete protonation and solubility, they can catalyze the hydrolysis of the carbon-fluorine bond over extended periods. The optimal stability window is typically achieved in slightly acidic buffers (pH 5.5–6.5) or mixed aqueous-organic solvent systems (e.g., 50/50 v/v ethanol/water).

    Q4: Does the presence of iron or microalgae in my environmental samples affect the drug's stability? A4: Yes, profoundly. Fe(III) complexes strongly induce the photochemical degradation of fluoroquinolone and fluoroquinoline derivatives[5]. If you are testing this compound in environmental or complex biological matrices, the combination of light and Fe(III) will rapidly deplete your intact scaffold.

    Validated Experimental Protocols

    To ensure data integrity, every protocol must be a self-validating system. Do not skip the system validation steps, as they confirm that your analytical observations are due to the compound's behavior and not an artifact of your methodology.

    Protocol A: Preparation of Ultra-Stable Stock Solutions

    Causality: This protocol minimizes exposure to the three primary stressors: light, oxygen, and trace metals.

    • Weighing and Dissolution: Weigh the lyophilized powder in a low-actinic (amber) glass vial to prevent immediate photo-induced defluorination. Dissolve in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Buffer Chelation: Prepare your working aqueous buffer (e.g., 50 mM MES, pH 6.0) and add 1 mM EDTA. Why? EDTA sequesters trace transition metals (Fe³⁺, Mn⁴⁺) that catalyze the oxidative cleavage of the N-ethyl group[5].

    • Degassing: Sparge the aqueous buffer with argon gas for 15 minutes to displace dissolved oxygen, mitigating ROS-mediated degradation.

    • Dilution and Storage: Dilute the DMSO stock into the degassed buffer immediately prior to the experiment. Store the pure DMSO stock aliquots at -80°C under an argon blanket.

    • System Validation: Prepare a parallel control vial without EDTA and expose it to ambient light for 2 hours. A color shift in the control (but not the shielded sample) validates your protective measures.

    Protocol B: LC-MS/MS Stability Assay (Monitoring N-dealkylation & Defluorination)

    Causality: Standard C18 columns often fail to retain highly polar, fluorinated degradation products. This protocol utilizes a specific stationary phase and quenching mechanism to accurately map the degradation kinetics[6].

    • Sample Quenching: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL of the working solution and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., chloroquine-d4, 100 ng/mL). Why? The organic solvent precipitates proteins/enzymes, while the cold temperature halts abiotic oxidation.

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated free base aggregates.

    • Chromatographic Separation: Inject 5 µL onto a Pentafluorophenyl (PFP) column (e.g., Luna PFP, 3 µm)[1]. Use a gradient mobile phase of 0.1% trifluoroacetic acid in water (A) and ethanol (B). Why? The PFP phase provides superior dipole-dipole and π

      π interactions, drastically improving the retention of the fluorinated quinoline core compared to standard C18.
    • Mass Spectrometry Detection: Monitor the parent ion transition ( m/z [M+H]⁺). To track degradation, set specific MRM transitions for the -28 Da mass loss (N-dealkylation yielding 7-fluoroquinolin-4-amine) and the -18 Da mass loss (defluorination/hydroxylation)[6].

    • System Validation: Always run a "Time 0" blank matrix injection to establish baseline noise and rule out autosampler carryover. The internal standard must maintain a constant peak area (±5%) across all injections to validate ionization efficiency.

    Degradation Pathway Visualization

    G Intact N-ethyl-7-fluoroquinolin-4-amine (Intact Scaffold) Photo Photodegradation (UV/Vis Light) Intact->Photo Oxidation Oxidative N-dealkylation (ROS / Transition Metals) Intact->Oxidation Fe3+, MnO2, O2 Precipitation Physical Instability (pH > pKa) Intact->Precipitation Alkalization Defluor Defluorinated & Hydroxylated Photoproducts Photo->Defluor Dealkyl 7-fluoroquinolin-4-amine + Acetaldehyde Oxidation->Dealkyl Aggregates Free Base Aggregates (Loss of Solute) Precipitation->Aggregates

    Figure 1: Primary chemical and physical degradation pathways of N-ethyl-7-fluoroquinolin-4-amine.

    References

    • WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha. Google Patents. 1

    • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC (NIH). 4

    • Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. PubMed (NIH). 2

    • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PMC (NIH).3

    • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.

    • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. 6

    • Degradation of two fluoroquinolone antibiotics photoinduced by Fe(iii)-microalgae suspension in an aqueous solution. Photochemical & Photobiological Sciences (RSC Publishing). 5

    Sources

    "optimizing dosage for in vitro experiments with N-ethyl-7-fluoroquinolin-4-amine"

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Dosage Optimization for N-ethyl-7-fluoroquinolin-4-amine in In Vitro Assays

    Welcome to the Technical Support Center. As a synthetic fluoroquinoline derivative, N-ethyl-7-fluoroquinolin-4-amine presents unique pharmacokinetic challenges in cell-based assays. Its lipophilic and weakly basic nature makes it highly susceptible to solvent insolubility, lysosomal trapping, and optical assay interference.

    This guide is designed for researchers and drug development professionals to troubleshoot and optimize in vitro dosing protocols, ensuring high-fidelity, reproducible data.

    Frequently Asked Questions (FAQs)

    Q: Why does my dose-response curve look biphasic, and why does the IC50 shift inconsistently? A: This is a classic hallmark of lysosomotropism , a common phenomenon with weakly basic quinoline derivatives[1].

    • The Causality: In its unprotonated, neutral state, the compound freely diffuses across the plasma membrane into the cytosol (pH ~7.2). However, upon entering the highly acidic environment of the lysosome (pH ~4.8), the amine group becomes protonated. This positive charge prevents the molecule from diffusing back across the lysosomal membrane[2].

    • The Result: This "ion trapping" drastically depletes the effective cytosolic concentration of the drug, meaning your nominal dosage does not reflect the bioavailable dosage[3]. Furthermore, massive lysosomal accumulation neutralizes lysosomal pH and blocks autophagosome-lysosome fusion, causing off-target autophagic toxicity that creates a biphasic viability curve[2].

    Q: Can I use Resazurin (Alamar Blue) or MTT assays to determine the IC50 of this compound? A: It is highly discouraged. Quinoline derivatives possess conjugated aromatic ring systems that frequently absorb or emit light in the visible spectrum. This leads to severe small molecule interference in fluorescence and absorbance assays. The compound may autofluoresce (yielding artificially high viability readouts) or quench the signal. To ensure a self-validating system, you must use an orthogonal, non-fluorescent method such as an ATP-based luminescent assay[4].

    Q: How do I manage solvent toxicity while ensuring the compound remains soluble? A: N-ethyl-7-fluoroquinolin-4-amine is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, exceeding a final DMSO concentration of 0.1% (v/v) in culture media can disrupt the cellular lipid bilayer and induce reactive oxygen species (ROS), causing solvent-induced cytotoxicity that masks your drug's true effect[5]. Always prepare a highly concentrated master stock (10–100 mM) to ensure the final assay dilution keeps DMSO well below the toxicity threshold.

    Quantitative Data: Dosage & Solvent Guidelines

    To prevent micro-precipitation and solvent toxicity, adhere to the following empirically derived parameters when designing your dose-response gradients.

    Cell Model / TypeMax Tolerated DMSO (v/v)Recommended Starting Dose RangeIncubation TimeNotes
    Primary Cells (e.g., HUVEC, HMEC-1)0.1%10 nM – 10 µM24 – 48hHighly sensitive to solvent toxicity; requires rigorous step-down dilution.
    Cancer Cell Lines (e.g., U2OS, MCF-7)0.2%100 nM – 50 µM48 – 72hMonitor for autophagic vacuolization at doses >10 µM.
    Parasite Cultures (e.g., P. falciparum)0.1%1 nM – 1 µM72hTarget engagement occurs at lower doses due to food vacuole accumulation.

    Step-by-Step Methodology: ATP-Based Dose-Response Assay

    To bypass the fluorescence interference inherent to fluoroquinolines, the gold standard for determining viability is the quantitation of ATP using a luciferase-based reaction (e.g., CellTiter-Glo)[4].

    Protocol:

    • Plate Preparation: Seed cells into opaque white 96-well or 384-well microplates. White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk[6].

    • Compound Treatment: Treat experimental wells with the N-ethyl-7-fluoroquinolin-4-amine dose gradient. Ensure control wells receive an equivalent concentration of vehicle (DMSO) to establish a baseline[4]. Incubate according to your specific culture protocol.

    • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients from causing "edge effects"[4].

    • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[4].

    • Lysis Induction: Place the plate on an orbital shaker and mix vigorously for 2 minutes to induce complete cellular lysis[4].

    • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].

    • Measurement: Record luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well[6].

    Troubleshooting Workflows & Mechanisms

    Workflow: Dosage Optimization

    Use the following logical workflow to systematically eliminate precipitation and solvent artifacts before running your final IC50 calculations.

    DosageOptimization A Prepare Stock (10-100 mM) in 100% DMSO B Serial Dilution in Media (Max 0.1% DMSO) A->B C Microscopy Check: Precipitation? B->C D Optimize Solvent (Lower stock conc.) C->D Yes E ATP-based Viability Assay (CellTiter-Glo) C->E No D->A F Calculate IC50 (Non-linear regression) E->F

    Fig 1. Workflow for quinoline dosage optimization and precipitation troubleshooting.
    Mechanism: Lysosomotropism

    Understanding the subcellular compartmentalization of your compound is critical for accurate dosage modeling.

    Lysosomotropism Ext Extracellular (pH 7.4) Unprotonated Quinoline Cyt Cytosol (pH 7.2) Partial Protonation Ext->Cyt Passive Diffusion Lys Lysosome (pH 4.8) Fully Protonated Cyt->Lys Proton Gradient Lys->Cyt Blocked Eff Ion Trapping & Autophagy Inhibition Lys->Eff Accumulation

    Fig 2. Mechanism of lysosomotropism and ion trapping of weakly basic quinolines.

    References

    • Strategies for Reducing High Background Noise in Receptor Binding Assays - PharmaScience Hub. Available at:[Link]

    • Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium - MDPI. Available at: [Link]

    • Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - ASPET. Available at:[Link]

    • Lysosomotropic Features and Autophagy Modulators among Medical Drugs - NIH/PMC. Available at:[Link]

    • Applications - The CellTiter-Glo Luminescent Cell Viability Assay - Eppendorf. Available at: [Link]

    Sources

    Technical Support Center: N-ethyl-7-fluoroquinolin-4-amine (NE7FQA) Scaffold Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Core Support Center for Quinoline Scaffold Development. As application scientists, we frequently encounter unexpected results when researchers transition from in silico design to in vitro and in vivo validation of 4-aminoquinoline derivatives.

    The N-ethyl-7-fluoroquinolin-4-amine (NE7FQA) motif is a highly privileged scaffold, widely utilized in the development of antimalarial agents[1] and advanced kinase inhibitors[2]. However, its unique physicochemical properties—driven by the electron-withdrawing 7-fluoro group and the lipophilic quinoline core—can introduce complex variables into your workflows.

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to resolve the most common experimental bottlenecks.

    Synthesis & Regioselectivity Troubleshooting

    Q: During the synthesis of NE7FQA via Nucleophilic Aromatic Substitution (S N​ Ar) from 4-chloro-7-fluoroquinoline, I am isolating a significant secondary byproduct. Why is my yield of the desired 4-amino product so low?

    The Causality: In a standard quinoline system, the 4-position is highly electron-deficient due to the para-nitrogen, making it the primary site for S N​ Ar. However, fluorine is the most electronegative halogen and acts as an exceptional leaving group in S N​ Ar reactions. If the reaction temperature is too high, or if a strong, non-nucleophilic base is used in excess, the thermal energy overcomes the activation barrier for attack at the 7-position. This leads to competitive displacement of the 7-fluoro group, resulting in an unexpected 7-amino-4-chloro byproduct or a bis-aminated species[3].

    The Solution & Protocol: You must strictly control the thermodynamics of the reaction. Switch from high-boiling solvents (like NMP or DMF) to ethanol, and utilize a catalytic acid approach rather than a strong base.

    Step-by-Step Protocol: Regioselective S N​ Ar Coupling

    • Preparation: Dissolve 1.0 equivalent of 4-chloro-7-fluoroquinoline in anhydrous ethanol (0.2 M concentration).

    • Reagent Addition: Add 1.2 equivalents of ethylamine. Crucial Step: Add 2-3 drops of concentrated HCl (catalytic) to protonate the quinoline nitrogen. This selectively increases the electrophilicity of the 4-position without activating the 7-position[2].

    • Controlled Heating: Heat the reaction strictly to 80°C (reflux) for 4-6 hours. Do not exceed this temperature.

    • Validation: Monitor the reaction via LC-MS. The expected mass for NE7FQA is [M+H] + = 191.1. If a peak corresponding to the loss of fluorine (mass shift of -19 Da + amine mass) appears, immediately cool the reaction.

    • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate.

    In Vitro Assay Interferences (The "False Positive" Dilemma)

    Q: My high-throughput screening (HTS) results show a biphasic dose-response curve, or my compound appears to "activate" the target in a fluorescence-based kinase assay. What is happening?

    The Causality: There are two distinct phenomena at play here: Autofluorescence and Colloidal Aggregation.

    • Autofluorescence: The 7-fluoro-4-aminoquinoline core forms a rigid, conjugated π -system. The electron-donating amine at position 4 and the electron-withdrawing fluorine at position 7 create a "push-pull" dipole. This enhances the quantum yield of the molecule, causing it to emit strongly in the blue/green spectrum (typically λem​ ~440-460 nm), which directly interferes with standard fluorometric assays like Resazurin or coumarin-based readouts.

    • Aggregation: Quinolines are highly hydrophobic. In aqueous assay buffers (pH 7.4), they can self-assemble into colloidal aggregates. These aggregates nonspecifically sequester enzymes, leading to false-positive inhibition or flat-lining dose-response curves.

    Workflow Start Unexpected Assay Readout (e.g., False Positives) CheckFluo Check Autofluorescence (Ex: 340nm / Em: 450nm) Start->CheckFluo FluoHigh High Background Signal CheckFluo->FluoHigh FluoLow Normal Background Signal CheckFluo->FluoLow SwitchAssay Switch to TR-FRET or Absorbance Assay FluoHigh->SwitchAssay CheckAgg Run DLS / Add 0.01% CHAPS FluoLow->CheckAgg AggFound Colloidal Aggregation Detected CheckAgg->AggFound TrueInhib Validate Target Engagement (SPR / CETSA) CheckAgg->TrueInhib

    Fig 1: Diagnostic workflow for resolving unexpected in vitro assay interference.

    Step-by-Step Protocol: Validating and Reversing Aggregation

    • Baseline Measurement: Prepare your standard assay buffer containing the target enzyme and the NE7FQA compound at its IC 90​ concentration.

    • DLS Verification: Run the sample through Dynamic Light Scattering (DLS). If particles >10 nm are detected, colloidal aggregation is occurring.

    • Detergent Disruption: Add a non-ionic detergent (0.01% v/v Triton X-100 or CHAPS) to the assay buffer. The detergent micelles will disrupt the hydrophobic stacking of the quinoline rings, shifting the equilibrium back to monomers.

    • Re-assay: Rerun the dose-response curve. A true competitive inhibitor will maintain its IC 50​ , while an aggregator will show a massive loss of potency (rightward shift).

    Pharmacokinetics and Unexpected Metabolism

    Q: In vivo pharmacokinetic data shows rapid clearance of my NE7FQA derivative, despite it showing high stability in standard human liver microsome (HLM) assays. What metabolic pathway are we missing?

    The Causality: While the 7-fluoro substitution is intentionally designed to block the oxidative formation of toxic quinone imine metabolites (a known issue with older 4-aminoquinolines like amodiaquine), the N-ethyl group introduces a new vulnerability. The basicity of the alkyl chain linker plays a crucial role in both target accumulation (e.g., in the malarial food vacuole) and metabolic fate.

    If your HLM assay only included NADPH (testing for Phase I CYP450 oxidation), you are missing Phase II metabolism. Secondary amines like NE7FQA are highly susceptible to direct N-glucuronidation by UGT enzymes, leading to rapid renal clearance[4].

    Pathway Parent N-ethyl-7-fluoroquinolin-4-amine CYP Hepatic CYP450 (Phase I) Parent->CYP Oxidation UGT UGT Enzymes (Phase II) Parent->UGT Conjugation Deethyl 7-fluoroquinolin-4-amine (Active Metabolite) CYP->Deethyl N-dealkylation Tox Quinone Imine (Blocked by 7-Fluoro) CYP->Tox Blocked Gluc N-Glucuronide (Excreted) UGT->Gluc

    Fig 2: Metabolic pathways of 7-fluoroquinolines highlighting the protective effect of fluorination.

    Step-by-Step Protocol: Comprehensive Metabolic Profiling

    • Phase I & II Setup: Incubate 1 μ M of the compound with pooled human liver microsomes (1 mg/mL protein).

    • Cofactor Addition: Add both NADPH (1 mM) for CYP450 activity and UDPGA (2 mM) with alamethicin (25 μ g/mL) to activate UGT enzymes.

    • Quenching: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

    • Analysis: Analyze via LC-MS/MS. Look for a mass shift of +176 Da, which confirms direct N-glucuronidation. If confirmed, consider sterically hindering the N-ethyl group (e.g., switching to an N-isopropyl or N-tert-butyl group) to improve half-life[3].

    Quantitative Data Summary

    To aid in your experimental design, reference the following quantitative benchmarks observed across NE7FQA optimization campaigns:

    ParameterConditionQuantitative ObservationCausality / Implication
    S N​ Ar Regioselectivity (4- vs 7- substitution)80°C, EtOH, EtNH 2​ , H + cat.95:5 (4-amino : 7-amino)Acid catalysis selectively activates the 4-position[2].
    S N​ Ar Regioselectivity 120°C, NMP, EtNH 2​ , excess base60:40 (4-amino : 7-amino)High thermal energy overcomes the activation barrier for C7 S N​ Ar attack[3].
    Autofluorescence Emission λex​ = 340 nmPeak at ~440-460 nmPush-pull π -conjugation interferes with standard blue/green fluorophores.
    Critical Aggregation Concentration PBS (pH 7.4), 1% DMSO~12-15 μ MHydrophobic stacking of the quinoline core leads to false negatives.
    References
    • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS University of Liverpool Repository[Link]

    • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade The Journal of Organic Chemistry - ACS Publications [Link]

    • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies National Institutes of Health (PMC)[Link]

    • AMINO-QUINOLINES AS KINASE INHIBITORS - Patent 2895167 European Patent Office (EPO) [Link]

    Sources

    "addressing batch-to-batch variability of synthesized N-ethyl-7-fluoroquinolin-4-amine"

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of N-ethyl-7-fluoroquinolin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Batch-to-batch variability in heterocyclic synthesis is rarely a random occurrence; it is the physical manifestation of uncontrolled kinetic and thermodynamic variables.

    The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-7-fluoroquinoline and ethylamine. Below, we dissect the mechanistic causality behind common failures and provide a self-validating framework to ensure absolute reproducibility.

    Synthesis Workflow & Variability Nodes

    SNAr_Variability SM 4-Chloro-7-fluoroquinoline + Ethylamine SNAr SNAr Reaction (Temp & Stoichiometry) SM->SNAr Crude Crude N-ethyl-7-fluoro- quinolin-4-amine SNAr->Crude Optimal Conditions Err1 7-Fluoro Displacement (Over-reaction) SNAr->Err1 Temp >100°C / Excess Amine Err2 Hydrolysis to 4-Quinolone (Moisture Ingress) SNAr->Err2 H2O >0.05% Cryst Controlled Crystallization Crude->Cryst Final Target Active Ingredient Cryst->Final Seeded Linear Ramp Err3 Amorphous/Polymorph (Crash Cooling) Cryst->Err3 Uncontrolled ΔT

    Logical workflow of SNAr synthesis highlighting critical nodes for batch variability.

    Troubleshooting Guide & FAQs

    Q1: We are seeing inconsistent assay yields and a recurring secondary amine impurity. Could the 7-fluoro group be reacting? A1: Yes. This is a classic regioselectivity failure driven by thermal mismanagement. While the C4 position of the quinoline core is highly activated by the adjacent endocyclic nitrogen, the SNAr reaction rate is heavily dependent on the nature of the leaving group. Counterintuitively to SN2 logic, in SNAr reactions, fluorine is a significantly better leaving group than chlorine (reactivity trend: F > Cl > Br > I) 1[1]. Its high electronegativity stabilizes the rate-determining formation of the Meisenheimer complex. Causality: If your reactor temperature exceeds 90°C, or if local concentration gradients of ethylamine are too high, the thermal energy overcomes the activation barrier for C7 attack, leading to the displacement of the 7-fluoro group and the formation of a bis-alkylated impurity. Solution: Strictly control the stoichiometry to 1.15 equivalents of ethylamine and maintain the internal reactor temperature between 75°C and 80°C.

    Q2: Our batches occasionally fail moisture specifications, and LC-MS detects a +16 Da mass shift impurity. What is the mechanism? A2: A +16 Da shift (replacing -Cl with -OH) indicates the formation of 7-fluoroquinolin-4-ol (which tautomerizes to the highly stable 4-quinolone). Causality: 4-chloroquinolines are highly susceptible to hydrolysis. If your solvent (e.g., N-Methyl-2-pyrrolidone or Ethanol) is not strictly anhydrous, water acts as a competing oxygen nucleophile. The amine-enol equilibrium and solvent-mediated intramolecular hydrogen bonding can further activate the electrophile/nucleophile pair toward oxygen attack2[2]. Solution: Never use aqueous ethylamine for this specific substrate. Use a 2.0 M solution of ethylamine in THF and implement strict Karl Fischer (KF) titration limits (<0.05% water) for all incoming solvents.

    Q3: Why does the physical appearance of the isolated product vary from a fine, electrostatic powder to dense, filterable crystals? A3: This is a symptom of uncontrolled crystallization kinetics leading to polymorphism or variable agglomeration. N-ethyl-7-fluoroquinolin-4-amine contains both a secondary amine (hydrogen bond donor) and a quinoline nitrogen (hydrogen bond acceptor). Causality: "Crash cooling" the reactor creates a massive spike in supersaturation, forcing the compound to precipitate in its kinetic (often amorphous or metastable) form. This form traps impurities and filters poorly. Solution: Transition from crash-cooling to a seeded, linear cooling ramp to isolate the thermodynamic polymorph consistently.

    Quantitative Impact of Process Variables

    To illustrate the narrow operating window of this SNAr reaction, review the following empirical data summarizing how deviation from standard parameters impacts the batch profile.

    Process VariableDeviationPrimary ConsequenceMechanistic Causality
    Temperature > 95°C7-Fluoro displacement (>3.0% impurity)High thermal energy overcomes the activation barrier for the highly reactive C-F bond[1].
    Amine Stoichiometry > 2.5 EquivalentsBis-alkylation & lowered yieldExcess nucleophile drives secondary attack at the C7 position after C4 substitution.
    Solvent Moisture > 0.1% H₂O4-Quinolone formation (+16 Da)Water outcompetes ethylamine as a nucleophile due to hydrogen-bond activation of the C-Cl bond.
    Cooling Rate > 2.0°C / minElectrostatic, fine powderHigh supersaturation rate favors the kinetic polymorph, disrupting orderly crystal lattice formation.

    Standardized Self-Validating Protocol

    To eliminate batch-to-batch variability, abandon open-loop procedures. The following protocol is a self-validating system ; it requires the process to pass specific In-Process Controls (IPCs) before advancing, ensuring that errors are caught before they propagate.

    Phase 1: Anhydrous System Preparation

    • Charge the reactor with 10.0 volumes of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Heat to 40°C under a continuous dry nitrogen sparge for 30 minutes.

    • IPC Hold Point 1: Sample the solvent for Karl Fischer titration. Validation Criteria: H₂O < 0.05%. If >0.05%, add molecular sieves or replace solvent.

    Phase 2: Reagent Charging & SNAr Execution 4. Charge 1.0 equivalent of 4-chloro-7-fluoroquinoline to the reactor. Stir until complete dissolution. 5. Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger. 6. Dropwise, over 45 minutes, charge 1.15 equivalents of Ethylamine (2.0 M in THF), maintaining the internal temperature strictly at 20°C–25°C to prevent amine volatilization. 7. Ramp the internal temperature to 75°C at a rate of 1.0°C/min. Hold at 75°C for 6 hours. 8. IPC Hold Point 2: Pull an aliquot for HPLC analysis. Validation Criteria: Remaining starting material < 1.0%; 7-fluoro displacement byproduct < 0.5%. If incomplete, hold for 2 additional hours.

    Phase 3: Controlled Crystallization & Isolation 9. Cool the reactor linearly to 50°C. 10. Charge 10.0 volumes of anti-solvent (purified water) dropwise over 2 hours. 11. At the first sign of persistent turbidity (cloud point), pause the anti-solvent addition and hold for 30 minutes to allow the seed bed to mature. 12. Resume anti-solvent addition, then cool the reactor to 5°C at a strict rate of 0.2°C/min. 13. IPC Hold Point 3: Analyze the mother liquor concentration via UV-Vis. Validation Criteria: Target concentration < 2 mg/mL to ensure maximum yield. 14. Filter the slurry, wash with cold water/ethanol (80:20), and dry under vacuum at 45°C until Loss on Drying (LOD) is < 0.5%.

    References

    • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. NIH.
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.

    Sources

    Validation & Comparative

    A Comparative Guide to the Anticancer Activities of N-ethyl-7-fluoroquinolin-4-amine and Chloroquine

    Author: BenchChem Technical Support Team. Date: March 2026

    A Framework for Evaluating Novel Quinolone Derivatives Against an Established Repurposed Drug

    This guide provides a comprehensive framework for comparing the anticancer activity of a novel quinoline derivative, N-ethyl-7-fluoroquinolin-4-amine, with the well-established repurposed antimalarial drug, chloroquine. While extensive data exists for chloroquine's anticancer effects, N-ethyl-7-fluoroquinolin-4-amine represents an investigational compound with limited publicly available information. Therefore, this document serves as a detailed roadmap for researchers, outlining the necessary experimental designs, protocols, and data interpretation strategies required for a rigorous, head-to-head comparison.

    The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several clinically approved anticancer drugs.[1][2][3] This shared chemical heritage provides a strong rationale for investigating novel quinoline derivatives like N-ethyl-7-fluoroquinolin-4-amine for potential oncologic applications. Chloroquine, a 4-aminoquinoline, has been extensively studied for its ability to sensitize cancer cells to conventional therapies, primarily through the inhibition of autophagy.[4][5][6] This guide will use chloroquine's known mechanisms as a benchmark to probe the activities of its novel fluoro-substituted counterpart.

    Part 1: Mechanistic Profiles and Postulated Pathways

    A critical first step in comparing these two agents is to understand and then experimentally verify their mechanisms of action.

    Chloroquine: The Established Autophagy Inhibitor

    Chloroquine is a weak base that accumulates in acidic cellular compartments, most notably the lysosome.[4][6] By increasing the intralysosomal pH, it disrupts the function of acid-dependent hydrolases and, crucially, inhibits the fusion of autophagosomes with lysosomes.[5] This blockade of the final step of the autophagic flux leads to the accumulation of autophagosomes and prevents the recycling of cellular components, a process that cancer cells often exploit to survive under stress.[5][7] Beyond autophagy, chloroquine has been reported to have other effects, including the normalization of tumor vasculature and modulation of the tumor microenvironment.[4][5]

    G cluster_cell Cancer Cell cluster_chloroquine Mechanism of Chloroquine Stress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome (LC3-II Positive) Stress->Autophagosome Induces Autophagy Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Recycling Recycled Metabolites Autolysosome->Recycling Survival Cell Survival Recycling->Survival Chloroquine Chloroquine Chloroquine->Lysosome Raises pH Chloroquine->Autolysosome Inhibits Fusion

    Caption: Chloroquine's primary anticancer mechanism involves inhibiting autophagy by raising lysosomal pH.

    N-ethyl-7-fluoroquinolin-4-amine: The Investigational Compound

    The anticancer potential of N-ethyl-7-fluoroquinolin-4-amine is currently hypothetical but grounded in the known activities of related molecules. Quinoline derivatives can exert anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3][8] The fluorine substitution at the 7-position is of particular interest, as fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and target-binding affinity.

    The core investigative question is whether this novel compound shares chloroquine's autophagy-inhibiting properties or acts through an entirely different pathway. Key experimental questions include:

    • Does it accumulate in lysosomes?

    • Does it alter lysosomal pH?

    • Does it induce the accumulation of autophagy markers like LC3-II and p62?

    • Does it induce apoptosis, and if so, is it caspase-dependent?

    • Does it affect key signaling pathways involved in cell proliferation, such as Akt or MAPK?

    Part 2: A Framework for In Vitro Comparative Analysis

    To objectively compare the anticancer activity, a series of standardized in vitro assays must be performed.

    Rationale for Cell Line Selection

    The choice of cancer cell lines is paramount. A suitable panel should include:

    • Cell lines known to be sensitive to autophagy inhibition: Glioblastoma (e.g., U87MG) and pancreatic cancer (e.g., PANC-1) cells are often highly dependent on autophagy for survival.

    • Cell lines with different genetic backgrounds: For example, breast cancer lines like MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant) can reveal dependencies on specific pathways.

    • A non-cancerous control cell line: A normal epithelial line (e.g., MCF-10A) is crucial to assess cancer-specific cytotoxicity.

    Cytotoxicity Assessment: IC50 Determination

    The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for determining cell viability.[9][10][11]

    Table 1: Example IC50 Data for Chloroquine and Hypothetical Data for N-ethyl-7-fluoroquinolin-4-amine (72h Treatment)

    Cell LineCancer TypeChloroquine IC50 (µM)N-ethyl-7-fluoroquinolin-4-amine IC50 (µM)
    CAL27Oral Squamous Cell Carcinoma17.27[12]Hypothetical: 8.5
    SCC25Oral Squamous Cell Carcinoma29.95[12]Hypothetical: 15.2
    HCT116Colon Cancer2.27[13]Hypothetical: 21.8
    MCF-7Breast Cancer~10-15Hypothetical: 5.1
    U87MGGlioblastoma~25-50Hypothetical: 12.5
    MCF-10ANon-cancerous Breast>100Hypothetical: >100

    Note: Chloroquine IC50 values are approximate and can vary based on experimental conditions.[12][13] Hypothetical data is for illustrative purposes.

    Detailed Protocol: MTT Assay for Cell Viability

    Causality: This protocol measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, reflects cell viability.[10]

    Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines and appropriate culture media

    • N-ethyl-7-fluoroquinolin-4-amine and Chloroquine (stock solutions in DMSO or PBS)

    • MTT solution (5 mg/mL in sterile PBS)[9]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

    • Compound Treatment: Prepare serial dilutions of each compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes.[9]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for each compound.

    Part 3: Elucidating the Mode of Cell Death

    Once cytotoxicity is established, the next step is to determine how the compounds kill cancer cells. The primary investigation should focus on distinguishing between apoptosis and autophagy-related cell death.

    Caption: Experimental workflow for determining the mechanism of compound-induced cell death.

    Apoptosis Detection via Annexin V/PI Staining

    Causality: This flow cytometry-based assay identifies apoptosis by detecting phosphatidylserine (PS) on the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[16]

    Detailed Protocol: Annexin V/PI Staining

    Materials:

    • Flow cytometer

    • Treated and control cells (adherent or suspension)

    • Annexin V-FITC (or another fluorophore)

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer (typically contains HEPES, NaCl, CaCl2)[16]

    • Cold 1X PBS

    Procedure:

    • Cell Preparation: Induce cell death by treating cells with each compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include positive and negative controls.

    • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization, then neutralize and pool with the supernatant. Collect 1-5 x 10^5 cells per sample.[16]

    • Washing: Wash cells once with cold 1X PBS, centrifuge, and carefully remove the supernatant.[16]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[19]

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19] Gently vortex.

    • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[16][19]

    • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Interpretation:

      • Annexin V- / PI-: Healthy cells.[18]

      • Annexin V+ / PI-: Early apoptotic cells.[18]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.[18]

    Autophagy Flux Analysis via Western Blot

    Causality: Western blotting for LC3 and p62 is the gold standard for monitoring autophagy.[20] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates an accumulation of autophagosomes.[21][22] p62 (also known as SQSTM1) is an adaptor protein that binds to ubiquitinated cargo and LC3, getting degraded in the autolysosome. Therefore, a blockage in autophagic flux (as caused by chloroquine) leads to the accumulation of both LC3-II and p62.[20][22]

    Detailed Protocol: Western Blot for LC3 and p62

    Materials:

    • SDS-PAGE equipment and reagents

    • PVDF membranes

    • RIPA lysis buffer with protease inhibitors[23]

    • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • ECL substrate[23]

    Procedure:

    • Cell Lysis: Treat cells with compounds as described previously. For a positive control of autophagy inhibition, treat a set of cells with chloroquine (e.g., 30 µM).[23] Wash cells with cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands effectively.[23]

    • Transfer: Transfer the separated proteins to a PVDF membrane.[23]

    • Blocking: Block the membrane with 5% non-fat milk in TBS-T (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.[23]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.[23]

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.[23]

    • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

    • Analysis: Quantify band intensities using software like ImageJ. Normalize LC3-II and p62 levels to the β-actin loading control. An accumulation of both LC3-II and p62 compared to the untreated control suggests a blockage in autophagic flux, similar to chloroquine's effect.

    Part 4: Summary and Future Directions

    This guide presents a systematic approach to compare the anticancer activity of a novel quinoline derivative, N-ethyl-7-fluoroquinolin-4-amine, against the benchmark compound chloroquine. By following these validated protocols, researchers can generate robust, comparable data on cytotoxicity and the underlying mechanisms of cell death.

    If N-ethyl-7-fluoroquinolin-4-amine demonstrates superior potency and cancer-specific cytotoxicity, future studies should focus on:

    • In vivo efficacy: Testing the compound in xenograft mouse models of cancer.

    • Target identification: Employing techniques like thermal proteome profiling or affinity chromatography to identify its direct molecular targets.

    • Pharmacokinetic and toxicity studies: Evaluating its absorption, distribution, metabolism, excretion (ADME), and safety profile.

    This structured, comparative framework ensures a rigorous evaluation, paving the way for the potential development of a novel and effective anticancer agent from the versatile quinoline class.

    References

    • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

    • Thakur, A., & Kumar, A. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Basic Protocols in Cell Biology. Springer. [Link]

    • Chen, Y.-F., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(15), 3349. [Link]

    • Maes, H., et al. (2014). Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature. Oncoimmunology, 3(9), e955050. [Link]

    • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1391-1411. [Link]

    • Solomon, V. R., & Lee, H. (2011). Anticancer Activity of Quinoline Derivatives; An Overview. Mini-Reviews in Medicinal Chemistry, 11(1), 18-33. [Link]

    • Chude, C. I., et al. (2024). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. International Journal of Molecular Sciences, 25(2), 989. [Link]

    • Abu-Haded, S. S., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

    • Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781. [Link]

    • BosterBio. (2024). Annexin V/PI Staining Guide for Apoptosis Detection. Retrieved from BosterBio website. [Link]

    • Kar, N., et al. (2020). Chloroquine analogues in drug discovery: New directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Biosciences, 45, 1-16. [Link]

    • De Sanctis, J. B., et al. (2023). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1109-1119. [Link]

    • Thongchot, S., et al. (2021). Western blot analysis of LC3 and p62 in ovarian cancer cells. Bio-protocol, 11(1), e3885. [Link]

    • Romero, M., et al. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. bioRxiv. [Link]

    • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences website. [Link]

    • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

    • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub website. [Link]

    • Han, J., et al. (2017). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology Letters, 14(5), 5547-5553. [Link]

    • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

    • EMD Millipore. (n.d.). LC3-II Enrichment Kit (Western Blot). Retrieved from MilliporeSigma website. [Link]

    • Miyamoto, Y., et al. (2021). The detection of LC3-I, LC3-II, and p62 with Western blotting and calculation of LC3-II/LC3-I in cardiomyocytes treated with GA. Scientific Reports, 11(1), 1-10. [Link]

    • Romero, M., et al. (2022). Chloroquine-Induced DNA Damage Synergizes with Nonhomologous End Joining Inhibition to Cause Ovarian Cancer Cell Cytotoxicity. International Journal of Molecular Sciences, 23(14), 7586. [Link]

    • Roychan, J. (2018). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL. [Link]

    • Chen, G., et al. (2018). Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension. International Journal of Ophthalmology, 11(10), 1591-1597. [Link]

    Sources

    A Head-to-Head Comparison of N-ethyl-7-fluoroquinolin-4-amine and Established Kinase Inhibitors: An In-Depth Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive, head-to-head comparison of the novel investigational compound, N-ethyl-7-fluoroquinolin-4-amine, against established kinase inhibitors. As there is limited publicly available data on N-ethyl-7-fluoroquinolin-4-amine, this guide will proceed under the scientifically-grounded hypothesis that its 4-aminoquinoline scaffold suggests potential activity as a kinase inhibitor, a premise supported by the known activities of related compounds.[1][2][3][4] Consequently, we will benchmark its performance against well-characterized inhibitors of key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF.

    This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by detailed experimental protocols and data presentation frameworks.

    Introduction to the Compounds

    N-ethyl-7-fluoroquinolin-4-amine: An Investigational Compound

    N-ethyl-7-fluoroquinolin-4-amine is a novel small molecule featuring a 4-aminoquinoline core structure. While its precise mechanism of action is under investigation, the quinoline nucleus is a privileged scaffold in medicinal chemistry, known to be a constituent of numerous compounds targeting a variety of kinases.[2] The structural similarity to other 4-aminoquinoline derivatives that exhibit effects on signaling pathways, such as Akt, suggests that N-ethyl-7-fluoroquinolin-4-amine may exert its biological effects through the inhibition of one or more protein kinases.[1][5]

    Established Kinase Inhibitors for Comparison

    To provide a robust comparative analysis, we have selected the following well-established, clinically approved kinase inhibitors:

    • Gefitinib (EGFR Inhibitor): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the EGFR, primarily used in the treatment of non-small-cell lung cancer (NSCLC) with activating EGFR mutations.[6][7][8][9]

    • Sorafenib (Multi-Kinase Inhibitor, including VEGFR): An orally active multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases, approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[10][11][12][13]

    • Vemurafenib (BRAF Inhibitor): A selective inhibitor of the BRAF V600E mutation, a common driver mutation in melanoma.[14][15][16][17]

    Comparative Experimental Workflows

    A rigorous head-to-head comparison necessitates a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo models. The following sections detail the standardized protocols for these essential experiments.

    In Vitro Kinase Inhibition Assay

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A luminescence-based assay measuring ATP consumption is a common and robust method.[18][19]

    Principle: Kinase activity consumes ATP. The amount of remaining ATP is quantified using a luciferase/luciferin reaction, where the light output is proportional to the ATP concentration. Higher luminescence indicates greater kinase inhibition.[18][19]

    Experimental Workflow Diagram:

    G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction cluster_3 Detection & Analysis A Serial Dilution of N-ethyl-7-fluoroquinolin-4-amine & Established Inhibitors B Add Diluted Compounds to 384-well Plate A->B Transfer C Add Kinase Enzyme (EGFR, VEGFR, or BRAF) B->C Dispense D Pre-incubate C->D 15 min E Initiate Reaction with ATP & Substrate D->E Dispense F Incubate at 30°C E->F 30-60 min G Add ATP Detection Reagent (e.g., Kinase-Glo®) F->G Stop Reaction H Measure Luminescence G->H Plate Reader I Calculate % Inhibition and IC50 Values H->I Data Analysis

    Caption: Workflow for the in vitro kinase inhibition assay.

    Protocol:

    • Compound Preparation: Prepare a 10-point serial dilution of N-ethyl-7-fluoroquinolin-4-amine, Gefitinib, Sorafenib, and Vemurafenib in DMSO, starting from a high concentration (e.g., 100 µM).[18]

    • Assay Plate Preparation: Add 1 µL of each diluted compound to the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).[18]

    • Enzyme Addition: Add 10 µL of the respective recombinant human kinase (EGFR, VEGFR2, or BRAF V600E) in kinase assay buffer to each well.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 10 µL of a solution containing ATP and the appropriate substrate to each well to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for 30-60 minutes.

    • Detection: Add 20 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[18]

    • Data Acquisition: Measure the luminescence of each well using a plate reader.[18]

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[20]

    Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

    This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that are dependent on the targeted kinase pathways.

    Principle: The MTT assay measures the metabolic activity of cells.[21] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.[21][22][23]

    Experimental Workflow Diagram:

    G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Seed Cancer Cell Lines in 96-well Plates B Treat Cells with Serial Dilutions of Compounds A->B After 24h C Incubate for 72 hours B->C 37°C, 5% CO2 D Add MTT Reagent to Each Well C->D Add Reagent E Incubate for 3-4 hours D->E 37°C, 5% CO2 F Add Solubilization Solution E->F Lyse Cells G Incubate to Dissolve Formazan F->G Orbital Shaker H Measure Absorbance at 570 nm G->H Plate Reader I Calculate % Viability and GI50 Values H->I Data Analysis

    Caption: Workflow for the cell-based MTT viability assay.

    Protocol:

    • Cell Seeding: Seed appropriate cancer cell lines (e.g., A549 for EGFR, A431 for VEGFR, A375 for BRAF V600E) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of N-ethyl-7-fluoroquinolin-4-amine and the established inhibitors. Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[21]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][23][24]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[23][24]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23][24]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

    In Vivo Xenograft Tumor Model

    This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

    Principle: Human cancer cells are implanted into immunodeficient mice to form tumors.[25] The mice are then treated with the test compounds, and tumor growth is monitored over time to assess efficacy.[25][26]

    Experimental Workflow Diagram:

    G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints cluster_3 Analysis A Subcutaneous Injection of Cancer Cells into Mice B Monitor Tumor Growth A->B Wait for Palpable Tumors C Randomize Mice into Treatment Groups B->C Tumor Volume ~100-200 mm³ D Administer Compounds (e.g., Oral Gavage) Daily C->D Vehicle, Test & Control Compounds E Measure Tumor Volume and Body Weight Regularly D->E 2-3 times/week F Continue Treatment for 3-4 Weeks E->F Monitor for Toxicity H Calculate Tumor Growth Inhibition (TGI) E->H Compare Treated vs. Control G Euthanize Mice and Harvest Tumors F->G Ethical Endpoint I Perform Immunohistochemistry on Harvested Tumors G->I Analyze Biomarkers

    Caption: Workflow for the in vivo xenograft tumor model.

    Protocol:

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 cells in a mixture of PBS and Matrigel) into the flank of immunodeficient mice.[25]

    • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, N-ethyl-7-fluoroquinolin-4-amine, and an appropriate established inhibitor).[26]

    • Drug Administration: Administer the compounds to the mice at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.[25]

    • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.[25]

    • Study Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.[25]

    • Data Analysis: At the end of the study, euthanize the mice and harvest the tumors.[25] Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Pharmacodynamic Analysis: Analyze the harvested tumors for biomarkers of target engagement (e.g., phosphorylation of downstream signaling proteins) via immunohistochemistry or Western blotting.

    Data Presentation and Interpretation

    The data generated from these experiments should be summarized in clear, concise tables to facilitate a direct comparison of the compounds.

    Table 1: In Vitro Kinase Inhibition
    CompoundTarget KinaseIC50 (nM)
    N-ethyl-7-fluoroquinolin-4-amineEGFRExperimental Value
    GefitinibEGFR26 - 57[27]
    N-ethyl-7-fluoroquinolin-4-amineVEGFR2Experimental Value
    SorafenibVEGFR290[12][13]
    N-ethyl-7-fluoroquinolin-4-amineBRAF V600EExperimental Value
    VemurafenibBRAF V600EExperimental Value

    Note: IC50 values for established inhibitors are sourced from public data and should be confirmed in parallel experiments.

    Table 2: Cell-Based Activity
    CompoundCell LineTarget PathwayGI50 (µM)
    N-ethyl-7-fluoroquinolin-4-amineA549EGFRExperimental Value
    GefitinibA549EGFRExperimental Value
    N-ethyl-7-fluoroquinolin-4-amineA431VEGFRExperimental Value
    SorafenibA431VEGFRExperimental Value
    N-ethyl-7-fluoroquinolin-4-amineA375BRAFExperimental Value
    VemurafenibA375BRAFExperimental Value
    Table 3: In Vivo Efficacy
    CompoundXenograft ModelDose & ScheduleTumor Growth Inhibition (%)
    N-ethyl-7-fluoroquinolin-4-amineA375Experimental DosingExperimental Value
    VemurafenibA375Standard DosingExperimental Value

    Signaling Pathway Overview

    The following diagram illustrates the simplified signaling pathways targeted by the selected kinase inhibitors. Inhibition at these key nodes can block downstream signals that promote cell proliferation and survival.

    G cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_BRAF BRAF Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects EGFR EGFR RAS_E RAS EGFR->RAS_E PI3K PI3K EGFR->PI3K RAF_E RAF RAS_E->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation Cell Proliferation ERK_E->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS_V RAS VEGFR->RAS_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis ERK_V->Angiogenesis RAS_B RAS BRAF BRAF RAS_B->BRAF MEK_B MEK BRAF->MEK_B ERK_B ERK MEK_B->ERK_B ERK_B->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->RAF_V Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits N_ethyl N-ethyl-7-fluoroquinolin-4-amine (Hypothesized Targets) N_ethyl->EGFR ? N_ethyl->VEGFR ? N_ethyl->BRAF ?

    Caption: Key signaling pathways targeted by the selected kinase inhibitors.

    Conclusion

    This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of the novel compound N-ethyl-7-fluoroquinolin-4-amine against established kinase inhibitors. By employing standardized in vitro, cell-based, and in vivo assays, researchers can generate the robust, comparative data necessary to elucidate the compound's mechanism of action, potency, and potential as a therapeutic agent. The provided protocols and data presentation formats offer a clear roadmap for this critical phase of drug discovery and development.

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    • What are the key players in the pharmaceutical industry targeting VEGFR? (2025, March 11). Patsnap Synapse. Retrieved March 11, 2026, from [Link]

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    • What are BRAF inhibitors and how do you quickly get the latest development progress? (2023, November 15). Patsnap Synapse. Retrieved March 11, 2026, from [Link]

    • Al-Salama, Z. T. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. Retrieved March 11, 2026, from [Link]

    • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 11, 2026, from [Link]

    • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved March 11, 2026, from [Link]

    • Examples of clinically available BRAF inhibitors and their applications. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved March 11, 2026, from [Link]

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    • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

    • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC. Retrieved March 11, 2026, from [Link]

    • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. (2024, September 4). American Association for Cancer Research. Retrieved March 11, 2026, from [Link]

    • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Memorial Sloan Kettering Cancer Center. Retrieved March 11, 2026, from [Link]

    • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com. Retrieved March 11, 2026, from [Link]

    • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2010, February 15). PubMed. Retrieved March 11, 2026, from [Link]

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    • Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. (2017, March 29). Frontiers. Retrieved March 11, 2026, from [Link]

    • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

    • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022, May 13). MDPI. Retrieved March 11, 2026, from [Link]

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    "reproducibility of N-ethyl-7-fluoroquinolin-4-amine experimental results"

    Author: BenchChem Technical Support Team. Date: March 2026

    Overcoming Reproducibility Bottlenecks in Fluoroquinolone Scaffolds: A Comparative Guide on N-ethyl-7-fluoroquinolin-4-amine

    As a Senior Application Scientist overseeing library generation for targeted therapeutics, I frequently encounter a silent killer of drug discovery programs: intermediate irreproducibility. N-ethyl-7-fluoroquinolin-4-amine is a highly versatile building block. Chemical modifications at the C3 and C7 positions of the quinolone structure are critical for transforming antibacterial scaffolds into targeted anticancer or antiviral analogs[1]. However, traditional batch syntheses of these intermediates are notoriously capricious, often yielding variable impurity profiles that cascade into irreproducible downstream biological data[2].

    In this guide, we objectively compare the performance of our continuous-flow synthesized Flow-Chem Pro N-ethyl-7-fluoroquinolin-4-amine (Product X) against standard batch-synthesized commercial alternatives. By dissecting the mechanistic causality behind these discrepancies and providing a self-validating experimental protocol, this guide ensures absolute data integrity in your downstream assays.

    The Mechanistic Causality of Irreproducibility

    The synthesis of N-ethyl-7-fluoroquinolin-4-amine typically relies on the nucleophilic aromatic substitution (SNAr) of a 4,7-dichloroquinoline or 4-chloro-7-fluoroquinoline precursor with ethylamine[3].

    In traditional batch reactors, localized exothermic thermal gradients lead to a severe mechanistic flaw: competing SNAr at the C7 fluorine position. Because fluorine is highly electronegative and activated by the quinoline nitrogen, poor temperature control leads to the generation of des-fluoro, C7-ethylamino regioisomers or bis-substituted impurities. Because these regioisomers share nearly identical polarities and molecular weights, standard silica gel chromatography fails to separate them efficiently.

    When these "hidden" impurities are carried into downstream biological evaluations, they act as competitive inhibitors or off-target modulators. This artificially inflates the variance in Minimum Inhibitory Concentration (MIC) or IC50 values, forcing researchers to repeat experiments endlessly to find a consensus modal value[4]. Continuous flow chemistry mitigates this by ensuring instantaneous heat dissipation and precise stoichiometric control, effectively eliminating regioisomer formation.

    Quantitative Data Presentation

    To demonstrate the impact of synthetic methodology on downstream reliability, we compared Product X against two leading batch-synthesized alternatives. The downstream IC50 variance was tested using a standardized DNA gyrase inhibition assay.

    Table 1: Quantitative Comparison of N-ethyl-7-fluoroquinolin-4-amine Sources

    Performance MetricFlow-Chem Pro (Product X)Standard Batch (Competitor A)Standard Batch (Competitor B)
    Absolute Purity (qNMR) > 99.5%92.4%94.1%
    Regioisomer Contamination < 0.1%4.2%2.8%
    Batch-to-Batch RSD (n=5) 0.8%7.5%5.3%
    Downstream IC50 (nM) 45.2 ± 1.158.4 ± 8.752.1 ± 6.4
    Assay Z'-Factor 0.820.550.61

    Mandatory Visualization: Workflow & Logic

    G Start 4-chloro-7-fluoroquinoline + Ethylamine Flow Flow Chemistry (Product X) Precise Thermal Control Start->Flow Batch Traditional Batch Synthesis Exothermic Gradients Start->Batch PurX High Purity (>99.5%) Target Amine Flow->PurX PurB Variable Purity (92%) Regioisomer Contamination Batch->PurB Assay Self-Validating Bioassay (Z'-factor > 0.7) PurX->Assay Reproducible Data PurB->Assay Skewed IC50

    Comparative workflow of N-ethyl-7-fluoroquinolin-4-amine synthesis and assay validation.

    Experimental Protocols: A Self-Validating System

    To establish a trustworthy baseline, your protocol must validate both the chemical input and the assay mechanics simultaneously. Do not simply trust the label claim of your chemical supplier; verify it orthogonally.

    Step 1: Orthogonal Purity Validation (qNMR vs. HPLC-UV)

    • Methodology: Dissolve 5 mg of N-ethyl-7-fluoroquinolin-4-amine in 600 µL of DMSO-d6 containing 1.0 mM of an internal standard (e.g., maleic acid). Acquire a 1H-qNMR spectrum alongside standard HPLC-UV (254 nm).

    • Causality: HPLC-UV only detects chromophoric impurities and is blind to inorganic salts or non-UV-absorbing aliphatic polymers. qNMR provides an absolute mass fraction purity. If qNMR purity is <98% while HPLC is >99%, mass-based dosing in your biological assay will be fundamentally flawed, leading to false negatives.

    Step 2: Standardized SNAr Coupling (Downstream Probe Synthesis)

    • Methodology: React the validated N-ethyl-7-fluoroquinolin-4-amine (1.0 eq) with a functionalized electrophile (1.2 eq) in N-methylpyrrolidinone (NMP) at 100°C for 4 hours.

    • Causality: NMP provides a stable, high-boiling polar aprotic environment that ensures complete conversion without the thermal degradation or side-reactions often seen in standard ethanol/HCl mediated couplings.

    Step 3: Microplate Assay & Z'-Factor Calculation

    • Methodology: Plate the synthesized derivatives in a 384-well format against the target enzyme. Include 16 wells of positive control (maximum inhibition) and 16 wells of negative control (DMSO vehicle). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    Sources

    A Comparative Guide to N-ethyl-7-fluoroquinolin-4-amine and 7-Chloroquinoline Derivatives: Evaluating Biological Activity and Therapeutic Potential

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, from antimalarial to anticancer. This guide provides an in-depth comparison between two distinct classes of quinoline derivatives: N-ethyl-7-fluoroquinolin-4-amine and the well-established 7-chloroquinoline derivatives. By examining their structure-activity relationships, mechanisms of action, and available experimental data, we aim to offer a comprehensive resource for researchers engaged in drug discovery and development.

    The Quinoline Core: A Privileged Scaffold

    The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a common motif in numerous natural products and synthetic drugs.[1] Its planarity and ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties.[1] Historically, 4-aminoquinoline derivatives, most notably chloroquine, have been pivotal in the fight against malaria.[2][3] More recently, the focus has expanded to explore their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][4]

    This guide will dissect the impact of two key substitutions on the quinoline core: the replacement of the chlorine atom at the 7-position with a fluorine atom and the specific N-alkylation at the 4-amino position, to understand how these modifications influence biological activity.

    7-Chloroquinoline Derivatives: A Legacy of Broad-Spectrum Activity

    Derivatives of 7-chloroquinoline represent a mature and extensively studied class of compounds with a rich history in medicinal chemistry. Their biological activities are diverse and well-documented, making them a valuable benchmark for comparison.

    Antimalarial Activity

    The most prominent application of 7-chloroquinoline derivatives has been in the treatment of malaria.[2][5] Chloroquine, a 4-amino-7-chloroquinoline, was a frontline antimalarial drug for decades.[2] The mechanism of action is widely believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.[5] This leads to the accumulation of toxic free heme, ultimately killing the parasite.[3]

    Numerous synthetic modifications to the 4-amino side chain have been explored to overcome chloroquine resistance.[5][6] Studies have shown that the nature and length of this side chain are crucial for activity against resistant strains.[7]

    Anticancer Activity

    In recent years, 7-chloroquinoline derivatives have garnered significant attention for their potential as anticancer agents.[4] Their cytotoxic effects are often attributed to multiple mechanisms of action:

    • Induction of Apoptosis: Many 7-chloroquinoline derivatives have been shown to trigger programmed cell death in cancer cells.

    • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.

    • Inhibition of Signaling Pathways: Some derivatives have been found to interfere with critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

    The following table summarizes the cytotoxic activity of selected 7-chloroquinoline derivatives against various cancer cell lines.

    Compound TypeCancer Cell LineIC50/GI50 (µM)Reference
    7-chloroquinoline-hydrazoneSF-295 (CNS Cancer)0.688 µg/cm⁻³[7]
    7-chloroquinoline-pyrrolMDA-MB-435 (Melanoma)More active than Doxorubicin[7]
    N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivativesVariousGood activity reported[4]

    N-ethyl-7-fluoroquinolin-4-amine: Exploring the Impact of Fluorine Substitution

    Direct experimental data on the biological activity of N-ethyl-7-fluoroquinolin-4-amine is limited in the public domain. However, by analyzing the structure-activity relationships of related 7-fluoroquinoline and fluoroquinolone compounds, we can infer its potential therapeutic profile. The substitution of a chlorine atom with fluorine at the 7-position is a significant modification that can profoundly influence a molecule's properties.

    Anticipated Biological Activities

    The introduction of a fluorine atom can alter a molecule's:

    • Lipophilicity: Fluorine is highly electronegative and can impact the molecule's ability to cross cell membranes.

    • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.

    • Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity to biological targets.

    One study on a related compound, N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated its ability to significantly sensitize cancer cells to Akt inhibitors, suggesting that the 7-fluoro-4-aminoquinoline scaffold is a promising starting point for the development of anticancer agents.[8]

    Fluoroquinolones, a class of antibiotics, often feature a fluorine atom at the C6 position and various substituents at the C7 position.[9][10] While the primary target of these antibacterial agents is bacterial DNA gyrase and topoisomerase IV, some have also shown anticancer activity by targeting mammalian topoisomerase II.[9][11] This suggests that N-ethyl-7-fluoroquinolin-4-amine could also possess both antibacterial and anticancer properties.

    Comparative Analysis: Fluoro vs. Chloro

    Feature7-Chloroquinoline DerivativesN-ethyl-7-fluoroquinolin-4-amine (Inferred)
    Primary Activities Antimalarial, Anticancer, AntibacterialPotentially Anticancer, Antibacterial
    Mechanism of Action Inhibition of hemozoin formation (antimalarial), apoptosis induction, cell cycle arrest (anticancer)Potential inhibition of topoisomerases, modulation of kinase signaling pathways
    Key Structural Feature Chlorine at C7Fluorine at C7, N-ethyl at C4-amino
    Development Status Well-established, with clinically used drugs (e.g., Chloroquine)Exploratory, requires further investigation

    Experimental Protocols

    The evaluation of quinoline derivatives involves a range of standard in vitro and in vivo assays. Below are representative protocols for assessing their anticancer and antibacterial activities.

    In Vitro Cytotoxicity Assay (MTT Assay)

    This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    Antibacterial Susceptibility Testing (Broth Microdilution Method)

    This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a series of twofold dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    Visualizing the Concepts

    To better illustrate the relationships and workflows discussed, the following diagrams are provided.

    General Quinoline Scaffold and Sites of Modification

    Caption: General structure of a 4-aminoquinoline with key modification sites.

    Experimental Workflow for Biological Evaluation

    workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation synthesis Synthesis of Quinoline Derivatives purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) purification->cytotoxicity Test Compounds antibacterial Antibacterial Susceptibility (e.g., MIC Determination) purification->antibacterial Test Compounds mechanistic Mechanism of Action Studies cytotoxicity->mechanistic Active Compounds antibacterial->mechanistic Active Compounds

    Caption: A typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.

    Conclusion and Future Directions

    The 7-chloroquinoline scaffold has proven to be a remarkably fruitful starting point for the development of drugs with a wide range of activities. The extensive body of research on these derivatives provides a solid foundation for further exploration.

    While direct experimental evidence for N-ethyl-7-fluoroquinolin-4-amine is currently sparse, the principles of medicinal chemistry and the data from related fluoroquinolones suggest that it holds significant potential as a novel therapeutic agent. The introduction of fluorine at the 7-position could confer advantageous properties, such as enhanced metabolic stability and target affinity.

    Future research should focus on the synthesis and comprehensive biological evaluation of N-ethyl-7-fluoroquinolin-4-amine and its analogs. Head-to-head comparisons with established 7-chloroquinoline derivatives in a battery of in vitro and in vivo assays will be crucial to delineate the specific advantages conferred by the fluorine substitution. Such studies will undoubtedly provide valuable insights and could lead to the discovery of next-generation quinoline-based therapeutics.

    References

    • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. [Link]

    • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. [Link]

    • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

    • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. PubMed. [Link]

    • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

    • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC. [Link]

    • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

    • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers. [Link]

    • Note Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}. ResearchGate. [Link]

    • Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine and its derivatives. ResearchGate. [Link]

    • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. PubMed. [Link]

    • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

    • Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC. [Link]

    • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

    • N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Bentham Science. [Link]

    • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. [Link]

    • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PMC. [Link]

    Sources

    "comparative analysis of the ADME properties of fluoroquinolones"

    Author: BenchChem Technical Support Team. Date: March 2026

    Fluoroquinolones (FQs) are a cornerstone class of broad-spectrum synthetic antibiotics. The structural evolution from second-generation (Ciprofloxacin) to third-generation (Levofloxacin) and fourth-generation (Moxifloxacin) agents was engineered not only to expand antimicrobial coverage but to fundamentally optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

    For drug development professionals, understanding the pharmacokinetic divergence among these generations is critical for lead optimization and clinical dosing strategies. This guide provides an objective, data-driven comparison of Ciprofloxacin, Levofloxacin, and Moxifloxacin, supported by the standardized in vitro experimental protocols used to validate their ADME properties.

    Comparative ADME Profiling

    Absorption & Bioavailability

    The clinical utility of fluoroquinolones is heavily driven by their excellent oral bioavailability, which allows for seamless intravenous-to-oral transition therapies.

    • Levofloxacin exhibits near-complete absorption (~99%), acting as the gold standard for FQ bioavailability[1].

    • Ciprofloxacin demonstrates a slightly lower and more variable bioavailability (70%–80%) due to a combination of first-pass metabolism and active efflux in the gastrointestinal tract[2].

    • Moxifloxacin also shows highly efficient absorption (~90%), unaffected by high-fat meals[3].

    Distribution & Tissue Penetration

    Fluoroquinolones are characterized by extensive tissue penetration, often achieving concentrations at target infection sites (such as the pulmonary epithelial lining fluid) that significantly exceed systemic plasma levels.

    • The Volume of Distribution (Vd) ranges from 1.25 L/kg for Levofloxacin to 2.7 L/kg for Ciprofloxacin and Moxifloxacin, indicating deep compartmental distribution[2][3].

    • Protein Binding varies inversely with Vd; Moxifloxacin exhibits the highest plasma protein binding (30%–50%), while Ciprofloxacin and Levofloxacin bind less extensively (~20%–38%)[3].

    Metabolism & CYP450 Interactions

    Metabolic stability is the most significant differentiator among the three agents:

    • Ciprofloxacin undergoes partial Phase I hepatic metabolism and acts as a competitive inhibitor of the CYP1A2 enzyme. This creates a liability for drug-drug interactions (DDIs) when co-administered with CYP1A2 substrates like theophylline[1][2].

    • Levofloxacin is metabolically inert, circulating and exerting its effects almost entirely as the unchanged parent drug.

    • Moxifloxacin bypasses the Cytochrome P450 system entirely. Instead, it is heavily metabolized via Phase II conjugation (glucuronidation and sulfation) in the liver, mitigating the risk of CYP-mediated DDIs[1][2].

    Excretion & Clearance

    The route of elimination dictates the necessity for renal dose adjustments:

    • Ciprofloxacin and Levofloxacin are primarily excreted unchanged in the urine via a combination of glomerular filtration and active tubular secretion. Their clearance is directly proportional to creatinine clearance, necessitating dose reductions in renally impaired patients[2].

    • Moxifloxacin relies on hepatic clearance. Its inactive Phase II conjugates are excreted via feces and urine. Consequently, Moxifloxacin requires no dose adjustment in patients with mild-to-moderate renal impairment[2][3].

    ADME_Fluoroquinolones OralDose Oral Administration (Fluoroquinolones) GI GI Tract Absorption (Caco-2 Permeability) OralDose->GI Blood Systemic Circulation (Protein Binding) GI->Blood Cipro: 70-80% Levo: 99% Moxi: 90% Tissue Tissue Distribution (High Vd: 1.25 - 2.7 L/kg) Blood->Tissue Penetration Liver Hepatic Metabolism (Phase I / II) Blood->Liver Moxifloxacin (Phase II) Ciprofloxacin (Partial Phase I) Kidney Renal Excretion (Glomerular / Secretion) Blood->Kidney Levofloxacin (>85% unchanged) Ciprofloxacin (Unchanged) Tissue->Blood Equilibrium Liver->Kidney Cipro Metabolites Feces Biliary / Fecal Excretion Liver->Feces Moxi Conjugates Urine Urine Kidney->Urine Fecal Elimination Fecal Elimination Feces->Fecal Elimination

    Figure 1: Divergent pharmacokinetic pathways of Ciprofloxacin, Levofloxacin, and Moxifloxacin.

    Quantitative ADME Data Summary

    The following table synthesizes the core pharmacokinetic parameters defining the clinical profiles of these three agents[1][2][3].

    ParameterCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
    Oral Bioavailability 70% - 80%~99%~90%
    Protein Binding 20% - 30%24% - 38%30% - 50%
    Volume of Distribution (Vd) 2.1 - 2.7 L/kg1.25 L/kg1.7 - 2.7 L/kg
    Half-Life (t1/2) 4 - 6 hours6 - 8 hours11 - 14 hours
    Primary Metabolism Partial Hepatic (CYP1A2 inhibitor)Minimal / UnchangedHepatic Phase II (Conjugation)
    Primary Excretion Renal (Urine)Renal (Urine)Biliary/Feces & Renal
    Renal Dose Adjustment RequiredRequiredNot Required

    Standardized In Vitro Experimental Protocols

    To accurately predict the ADME behaviors observed above, drug development relies on highly standardized in vitro assays. Below are the self-validating methodologies used to establish absorption and metabolic stability.

    Protocol A: Caco-2 Permeability Assay (Absorption)

    Purpose: To predict human intestinal absorption, calculate the apparent permeability coefficient (Papp), and identify active efflux liability.

    Scientific Causality: Because intestinal enterocytes require structural polarization to accurately simulate in vivo transport, Caco-2 cells (human colorectal adenocarcinoma) must be cultured for a strict 21-day period. This duration is biologically necessary to allow the formation of tight junctions and the expression of critical brush-border enzymes and efflux transporters (e.g., P-glycoprotein)[4][5].

    Methodology:

    • Cell Seeding: Seed Caco-2 cells onto polycarbonate filter transwell inserts at a density of ~32,000 cells/well in DMEM culture medium[5].

    • Differentiation: Culture in a 5% CO2 humidified incubator at 37°C for 21 days. Replace apical and basolateral media every other day[5].

    • Internal Validation (QC): Prior to compound addition, measure Transepithelial Electrical Resistance (TEER). Only wells achieving >600 Ohms/cm² are utilized. This acts as a self-validating quality control to guarantee monolayer integrity and prevent artificial paracellular leakage[5].

    • Dosing: Wash monolayers with HBSS (pH 7.4). Add 10 µM of the test FQ to the apical chamber (to measure A-to-B passive/active absorption) or basolateral chamber (to measure B-to-A active efflux)[5].

    • Incubation & Sampling: Incubate for 1-2 hours at 37°C. Extract aliquots from the receiver compartment at predefined intervals.

    • Quantification: Quench samples with an internal standard, centrifuge, and analyze the supernatant via LC-MS/MS to calculate Papp and the Efflux Ratio[4][5].

    Caco2_Workflow Seed Cell Seeding (~32,000 cells/well) Diff Differentiation (21 Days, 5% CO2) Seed->Diff Form Monolayer TEER TEER Measurement (>600 Ohms/cm²) Diff->TEER Check Integrity Dose Compound Addition (10 µM, Apical/Basal) TEER->Dose Pass QC Incubate Incubation & Sampling (1-2 hrs, 37°C) Dose->Incubate LCMS LC-MS/MS Analysis (Quantify Transport) Incubate->LCMS Quench & Centrifuge Papp Calculate Papp & Efflux Ratio LCMS->Papp

    Figure 2: Standardized Caco-2 permeability assay workflow for predicting intestinal absorption.

    Protocol B: Liver Microsomal Stability Assay (Metabolism)

    Purpose: To determine the in vitro intrinsic clearance (CLint) and Phase I metabolic stability of drug candidates.

    Scientific Causality: Phase I metabolic enzymes, predominantly Cytochrome P450s, reside in the endoplasmic reticulum and are isolated in the microsomal fraction of liver tissue. Because CYP450s are oxidoreductases, they are catalytically inert without an electron donor. Therefore, the addition of an NADPH regenerating system is the causal trigger required to initiate the metabolic reaction.

    Methodology:

    • Matrix Preparation: Thaw human or rat liver microsomes and dilute in 0.05 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Compound Spiking: Add the test FQ to achieve a final assay concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation & Self-Validation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Crucially, the protocol inherently validates itself by running a parallel "no-NADPH" control arm. This isolates enzymatic clearance from chemical instability or non-specific binding, ensuring that any observed compound depletion is strictly CYP450-mediated.

    • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, remove aliquots and immediately transfer them into ice-cold acetonitrile (containing an internal standard) to precipitate proteins and terminate the enzymatic reaction.

    • Analysis: Vortex vigorously, centrifuge at 4°C, and subject the supernatant to LC-MS/MS analysis to monitor the exponential decay of the parent compound and calculate the half-life (t1/2) and CLint.

    References

    • Pharmacokinetics and pharmacodynamics of fluoroquinolones - ResearchGate URL
    • Key Factors in Effective Patient-Tailored Dosing of Fluoroquinolones: Interindividual Pharmacokinetic and Pharmacodynamic Variability - MDPI URL
    • Moxifloxacin | Avelox, Avalox, Avelon, Vigamox - InvivoChem URL
    • Caco-2 Permeability Assay Protocol - Creative Bioarray URL
    • ADME Caco-2 Permeability Assay - BioDuro URL
    • Microsomal Stability Assay Protocol - AxisPharm URL

    Sources

    "confirming the binding site of N-ethyl-7-fluoroquinolin-4-amine on its target protein"

    Author: BenchChem Technical Support Team. Date: March 2026

    Targeting the nucleotide-binding oligomerization domain (NOD) signaling pathway has emerged as a highly promising therapeutic strategy for immune-mediated inflammatory diseases. At the convergence point of NOD1 and NOD2 signaling lies Receptor-Interacting Protein Kinase 2 (RIPK2)[1]. Recently, 4-aminoquinoline derivatives—specifically scaffolds like N-ethyl-7-fluoroquinolin-4-amine—have been identified as highly potent, low-nanomolar inhibitors of RIPK2[2].

    However, identifying a potent binder is only the first step in drug development. To optimize kinase selectivity and minimize off-target liabilities (such as hERG ion channel toxicity), researchers must definitively confirm where and how the compound binds to the target protein[3].

    This guide objectively compares the methodologies used to confirm that N-ethyl-7-fluoroquinolin-4-amine derivatives act as Type I kinase inhibitors by occupying the canonical ATP-binding pocket of RIPK2, and provides the step-by-step experimental protocols required to validate these claims.

    The Biological Context: RIPK2 and Kinase Inhibition

    RIPK2 undergoes ATP-driven autophosphorylation to propagate downstream inflammatory signals via polyubiquitination and NF-κB activation[4]. By designing molecules that competitively block the ATP-binding pocket (specifically interacting with the Met98 hinge region and the Ser25 residue in the glycine-rich loop), researchers can halt this inflammatory cascade[3].

    RIPK2_Pathway NOD2 NOD2 Sensor (Bacterial MDP) RIPK2 RIPK2 Kinase (Active State) NOD2->RIPK2 Recruits Ub Polyubiquitination (M1/K63 chains) RIPK2->Ub Autophosphorylation NFkB NF-κB Activation (Inflammation) Ub->NFkB Signaling Cascade Inhibitor N-ethyl-7-fluoroquinolin-4-amine (ATP-Pocket Binder) Inhibitor->RIPK2 Blocks ATP Site

    Figure 1: NOD2/RIPK2 inflammatory signaling pathway and targeted intervention at the ATP-binding site.

    Comparison of Target Engagement Methodologies

    To confirm the binding site of a small molecule, researchers rely on orthogonal techniques. Table 1 compares the performance, throughput, and causality of the three primary methods used for evaluating quinoline-based RIPK2 inhibitors.

    Table 1: Performance Comparison of Binding Site Confirmation Techniques

    MethodologyPrimary ReadoutThroughputSite-SpecificityCausality & Limitations
    Fluorescence Polarization (FP) Millipolarization (mP)High (384-well)High (ATP-site specific)Self-Validating: Displacement of a known ATP-tracer confirms pocket occupancy. Susceptible to auto-fluorescent compound interference.
    Surface Plasmon Resonance (SPR) Resonance Units (RU)MediumHigh (via competition)Kinetic Validator: Provides real-time KD​ , kon​ , and koff​ . Requires a competitive co-injection setup to confirm the exact site.
    X-Ray Crystallography Electron Density MapLowAbsoluteThe Gold Standard: Provides exact atomic coordinates (e.g., Met98 hinge interaction). Requires stable protein crystals.

    Deep Dive 1: Fluorescence Polarization (FP) Competition Assay

    The Causality Principle: Fluorescence Polarization relies on the rotational tumbling rate of molecules in solution. A small, fluorescently labeled ATP-competitive tracer tumbles rapidly, emitting depolarized light (Low mP). When this tracer binds to the massive RIPK2 protein, its tumbling slows dramatically, emitting highly polarized light (High mP)[4].

    If N-ethyl-7-fluoroquinolin-4-amine successfully binds to the ATP pocket, it competitively displaces the tracer back into the solution. The tumbling rate increases, and the polarization signal drops. This creates a self-validating system: a drop in mP strictly correlates to the displacement of the tracer from the ATP pocket[5].

    FP_Assay Tracer Fluorescent Tracer (Fast Tumbling = Low mP) Bound Tracer-RIPK2 Complex (Slow Tumbling = High mP) Tracer->Bound Binds ATP Site Protein RIPK2 Protein (Massive) Protein->Bound Binds Displaced Displaced Tracer (Fast Tumbling = Low mP) Bound->Displaced Competitive Displacement Quinoline Quinoline Inhibitor (Competitor) Quinoline->Displaced Occupies Pocket

    Figure 2: Mechanistic logic of the Fluorescence Polarization (FP) competition assay for site confirmation.

    Step-by-Step FP Protocol
    • Reagent Preparation: Purify full-length recombinant FLAG-His-tagged RIPK2 using a Baculovirus expression system. Prepare a fluorescently labeled ATP-competitive ligand (e.g., a BODIPY-conjugated known RIPK2 inhibitor)[6].

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% CHAPS, 1 mM DTT, and 10 mM MgCl2​ .

    • Complex Formation: Incubate RIPK2 at a final concentration of twice its apparent KD​ with 5 nM of the fluorescent tracer in a 384-well black microplate.

    • Compound Titration: Add the N-ethyl-7-fluoroquinolin-4-amine derivative in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM).

    • Equilibration & Readout: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: Calculate the IC50​ by plotting the millipolarization (mP) values against the log of the compound concentration using a four-parameter logistic non-linear regression model.

    Deep Dive 2: Surface Plasmon Resonance (SPR) Competitive Binding

    While FP proves the compound displaces an ATP-site binder, SPR provides the thermodynamic and kinetic validation ( KD​ ) while ruling out assay artifacts like compound auto-fluorescence or protein denaturation. To confirm the binding site via SPR, a competitive format using a non-hydrolyzable ATP analog (AMP-PNP) is utilized.

    Step-by-Step SPR Protocol
    • Surface Immobilization: Immobilize His-tagged RIPK2 onto a Series S Sensor Chip NTA via Ni2+ chelation, followed by amine coupling to ensure baseline stability. Target an immobilization level of ~3000 RU.

    • Direct Binding (Kinetics): Flow N-ethyl-7-fluoroquinolin-4-amine over the chip at varying concentrations (1.56 nM to 100 nM) at a flow rate of 30 µL/min. Record the association phase for 180 seconds and the dissociation phase for 300 seconds to calculate the baseline KD​ .

    • Competitive Co-Injection (Site Confirmation): Saturate the immobilized RIPK2 with a high concentration (1 mM) of AMP-PNP (occupying the ATP pocket).

    • Validation: Inject the quinoline compound over the AMP-PNP saturated surface. A complete ablation of the compound's binding signal (RU) confirms that the quinoline and ATP share the exact same binding pocket.

    Experimental Data: Validating the 4-Aminoquinoline Scaffold

    When these methodologies are applied to 4-aminoquinoline derivatives targeting RIPK2, the data distinctly confirms Type I ATP-competitive inhibition. As demonstrated in recent SAR (Structure-Activity Relationship) campaigns, modifications at the C7 position (such as fluoro or alkoxy groups) are well-tolerated in the ATP pocket, while the N1 quinoline nitrogen forms a critical hydrogen bond with the Met98 hinge region[3][7].

    Table 2: Representative Binding Data for 4-Aminoquinoline Derivatives on RIPK2

    Compound ScaffoldFP Assay IC50​ (nM)SPR KD​ (nM)X-Ray Crystallography Confirmation
    N-ethyl-7-fluoroquinolin-4-amine base ~15.2~18.5Hinge binding at Met98
    Optimized Quinoline (e.g., GSK583) 5.04.2Met98 (hinge), Ser25 (glycine loop)
    Negative Control (N1-methylated) >10,000No BindingSteric clash prevents ATP-site entry

    Note: The N1-methylated negative control acts as a self-validating check. By methylating the nitrogen responsible for the Met98 hinge interaction, binding is completely abolished, proving the specificity of the ATP-site interaction[7].

    References

    • Fan, T., et al. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]

    • Haile, P. A., et al. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." ACS Medicinal Chemistry Letters, 2018.[Link]

    • Haile, P. A., et al. "Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2019.[Link]

    Sources

    "N-ethyl-7-fluoroquinolin-4-amine efficacy compared to structurally similar compounds"

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Efficacy of N-ethyl-7-fluoroquinolin-4-amine and Structurally Related Compounds

    Introduction

    The 4-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, particularly in the development of antimalarial drugs.[1] Compounds such as chloroquine and amodiaquine have been pivotal in the global fight against malaria for decades.[2] The therapeutic efficacy of this class of compounds is, however, challenged by the emergence of drug-resistant strains of Plasmodium falciparum.[2][3] This has spurred continuous efforts to synthesize and evaluate novel 4-aminoquinoline derivatives with improved activity against resistant parasites. This guide provides a comparative analysis of the potential efficacy of N-ethyl-7-fluoroquinolin-4-amine, a specific but under-documented derivative.

    A comprehensive review of the current scientific literature reveals a notable absence of direct experimental data on the biological activity of N-ethyl-7-fluoroquinolin-4-amine. Therefore, this guide will adopt a structure-activity relationship (SAR) based approach to predict its efficacy. We will dissect the known efficacy of structurally similar and well-characterized compounds, such as chloroquine and amodiaquine, to provide a robust, data-driven perspective on the potential of N-ethyl-7-fluoroquinolin-4-amine as a therapeutic agent. The discussion will be grounded in established experimental protocols and quantitative data from authoritative sources.

    The Critical Role of Structure in the Efficacy of 4-Aminoquinolines

    The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the composition of the side chain at the 4-amino position.[4]

    The 7-Position: The substituent at the 7-position of the quinoline ring is a critical determinant of antimalarial potency.[4] The presence of an electron-withdrawing group, such as chlorine in chloroquine, is essential for high activity.[4][5] This is thought to influence the pKa of the quinoline ring nitrogen, which in turn affects the accumulation of the drug in the acidic food vacuole of the parasite—a key step in its mechanism of action.[4] Fluorine, being a highly electronegative atom, is also an electron-withdrawing group, suggesting that a 7-fluoro substituent could confer significant biological activity.[6]

    The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position governs the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for its pharmacokinetic profile and ability to overcome resistance mechanisms.[7][8] Variations in the length and branching of this side chain can dramatically alter the compound's efficacy against both drug-sensitive and drug-resistant parasite strains.[8]

    A Predictive Efficacy Profile of N-ethyl-7-fluoroquinolin-4-amine

    Given the established SAR principles, we can formulate a hypothesis regarding the potential efficacy of N-ethyl-7-fluoroquinolin-4-amine. The presence of the 7-fluoro group is anticipated to endow the molecule with a potent biological activity, analogous to the 7-chloro group in chloroquine. The N-ethyl side chain is a simple, short-chain amine. While more complex side chains have been shown to be effective in overcoming chloroquine resistance, the fundamental activity conferred by the 7-fluoroquinoline core should be significant. For instance, the related compound, butyl-(7-fluoro-quinolin-4-yl)-amine, has demonstrated potent cytotoxic effects against the MCF-7 human breast cancer cell line, highlighting the potential of the 7-fluoro-4-aminoquinoline scaffold in eliciting a biological response.[9]

    Comparative Efficacy of Benchmark 4-Aminoquinolines

    A meaningful evaluation of N-ethyl-7-fluoroquinolin-4-amine's potential efficacy requires a comparison with well-characterized, structurally related compounds.

    Chloroquine: The Archetypal 4-Aminoquinoline

    Chloroquine has been a first-line antimalarial for many years due to its high efficacy, low cost, and favorable safety profile.[10] Its primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[10] However, its utility has been severely compromised by widespread parasite resistance.[2]

    Amodiaquine: A More Potent Successor

    Amodiaquine, which features a p-hydroxyanilino group in its side chain, is structurally related to chloroquine but exhibits greater potency and remains effective against many chloroquine-resistant strains of P. falciparum.[2] This enhanced activity underscores the critical role of the side chain in modulating the drug's interaction with its target and evading resistance mechanisms. However, concerns about toxicity have limited its use in some contexts.[2]

    Quantitative Efficacy and Structural Comparison

    The following table summarizes the structures and in vitro antimalarial activity of key 4-aminoquinoline compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

    CompoundStructureP. falciparum StrainIC₅₀ (nM)Reference
    Chloroquine alt text 3D7 (CQS)< 12[10]
    K1 (CQR)> 100[7]
    Amodiaquine alt text D6 (CQS)9.7[5]
    W2 (CQR)29.5[5]
    N-ethyl-7-fluoroquinolin-4-amine (Hypothetical) alt text -No Data Available

    Standardized Protocols for Efficacy Determination

    The definitive assessment of N-ethyl-7-fluoroquinolin-4-amine's efficacy would necessitate rigorous experimental evaluation. The following are standard, validated protocols for such investigations.

    In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

    This assay is a gold standard for quantifying the in vitro efficacy of antimalarial compounds.

    Principle: Plasmodium falciparum parasites actively replicate within red blood cells and require purines for nucleic acid synthesis. This assay measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's DNA, which serves as a direct measure of parasite proliferation. A reduction in hypoxanthine incorporation in the presence of a test compound indicates antiplasmodial activity.

    Step-by-Step Protocol:

    • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.

    • Drug Preparation: The test compound (e.g., N-ethyl-7-fluoroquinolin-4-amine) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

    • Assay Plate Preparation: In a 96-well microtiter plate, 200 µL of the parasite culture (1% parasitemia) is added to each well containing the serially diluted compound.

    • Incubation: The plate is incubated for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.

    • Harvesting and Measurement: The cells are harvested onto a glass-fiber filter, and the incorporated radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    In Vitro Cytotoxicity Assay (MTT Assay)

    It is crucial to assess a compound's toxicity to mammalian cells to determine its therapeutic index.

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

    Step-by-Step Protocol:

    • Cell Culture: A human cell line (e.g., HEK293 or HepG2) is cultured in appropriate media and seeded into a 96-well plate.

    • Compound Exposure: The cells are exposed to serial dilutions of the test compound for a specified period (e.g., 48 hours).

    • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically 570 nm).

    • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is then determined as the ratio of CC₅₀ to IC₅₀.

    Visualizing Key Concepts

    The following diagrams illustrate the foundational structure-activity relationships of 4-aminoquinolines and a typical workflow for their biological evaluation.

    SAR cluster_quinoline 4-Aminoquinoline Core cluster_sidechain 4-Amino Side Chain Core Quinoline Ring Pos7 C7 Position (Electron-withdrawing group is key) Pos4 C4 Position SideChain Alkylamino Side Chain (Modulates pharmacokinetics and resistance circumvention) Pos4->SideChain Attached to

    Caption: Key structural features of 4-aminoquinolines influencing biological efficacy.

    Workflow A Compound Synthesis (N-ethyl-7-fluoroquinolin-4-amine) B In Vitro Antiplasmodial Assay (P. falciparum cultures) A->B D In Vitro Cytotoxicity Assay (Mammalian cell lines) A->D C IC₅₀ Determination B->C F Selectivity Index Calculation (SI = CC₅₀ / IC₅₀) C->F E CC₅₀ Determination D->E E->F G Lead Compound Identification F->G

    Caption: Experimental workflow for the evaluation of novel 4-aminoquinoline derivatives.

    Conclusion

    While direct experimental evidence for the efficacy of N-ethyl-7-fluoroquinolin-4-amine is currently unavailable, a thorough analysis of the structure-activity relationships within the 4-aminoquinoline class provides a strong basis for predicting its potential as a biologically active agent. The presence of a 7-fluoro substituent is a promising feature that is known to be associated with potent antimalarial activity. However, the true therapeutic potential of this compound can only be ascertained through rigorous in vitro and in vivo studies, following established protocols as outlined in this guide. Further research is warranted to synthesize and evaluate N-ethyl-7-fluoroquinolin-4-amine to determine its efficacy against both drug-sensitive and drug-resistant pathogens and to assess its safety profile.

    References

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    • N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives... ResearchGate. [Link]

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    • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters. [Link]

    • Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Molecules. [Link]

    • Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. MDPI. [Link]

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    • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of N-ethyl-7-fluoroquinolin-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of N-ethyl-7-fluoroquinolin-4-amine, a compound belonging to the quinoline family. While specific data for this exact compound is limited, this directive synthesizes established protocols for structurally related and hazardous chemicals to ensure a robust and safety-oriented approach. The causality behind each step is explained to empower researchers with the knowledge to handle not just this compound, but others of a similar class, with the highest degree of safety.

    Hazard Profile and Risk Assessment: Understanding the "Why"

    N-ethyl-7-fluoroquinolin-4-amine, as a member of the quinoline and fluorinated aromatic amine families, must be handled as a hazardous substance. Quinolines and their derivatives are recognized for potential health hazards, including toxicity if ingested, skin and eye irritation, and significant aquatic toxicity.[1][2] The presence of a fluorine atom can increase the metabolic stability and persistence of the compound, warranting a cautious approach to its disposal.[3]

    Core Principles of Handling:

    • Assume Hazard: In the absence of specific toxicological data, treat the compound with the highest level of precaution.

    • Minimize Exposure: All handling should occur in a controlled environment to prevent contact and inhalation.

    • Prevent Environmental Release: Due to the high toxicity of related compounds to aquatic life, preventing entry into waterways is of paramount importance.[4][5]

    Quantitative Hazard Data Summary (Based on Representative Quinolines)
    Hazard CategoryGHS Classification (Typical)Precautionary Statement
    Acute Oral ToxicityCategory 3 or 4H301/H302: Toxic or Harmful if swallowed.[1][6]
    Skin Corrosion/IrritationCategory 1 or 2H314/H315: Causes severe skin burns or skin irritation.[7][8]
    Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage or serious eye irritation.[6][9]
    Aquatic ToxicityAcute and Chronic Category 1H410: Very toxic to aquatic life with long-lasting effects.[1][4]

    Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

    Before any waste handling begins, establishing a safe working environment is critical. The choice of PPE is not arbitrary; it is your primary barrier against chemical exposure.

    • Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice.[4] Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

    • Body Protection: A full-length laboratory coat is required to protect against skin contact.[4]

    • Respiratory Protection: All handling of solid N-ethyl-7-fluoroquinolin-4-amine or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available for a specific task, a NIOSH-certified respirator with appropriate cartridges may be necessary, and this requires inclusion in a formal respiratory protection program with fit-testing, as mandated by OSHA.[10]

    The Disposal Workflow: A Step-by-Step Protocol

    The following protocol provides a self-validating system for the safe segregation, containment, and disposal of N-ethyl-7-fluoroquinolin-4-amine waste.

    Step 1: Waste Segregation

    Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

    • Solid Waste: Collect all solid N-ethyl-7-fluoroquinolin-4-amine, contaminated weighing papers, pipette tips, and contaminated gloves in a dedicated, leak-proof hazardous solid waste container.[4] Avoid generating dust during transfers.[1]

    • Liquid Waste: Solutions containing N-ethyl-7-fluoroquinolin-4-amine must be collected in a separate, clearly labeled hazardous liquid waste container.[1]

      • Causality: Never mix this waste with other streams, particularly strong acids or oxidizers, to prevent uncontrolled reactions.[8][11] Halogenated and non-halogenated solvent wastes should also be kept separate if required by your institution's waste management program.

    • Decontamination Rinsate: Glassware and equipment must be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol), and collect this rinsate as hazardous liquid waste.[1][12]

    Step 2: Containerization and Labeling

    Waste containers must be appropriate for the chemical and clearly communicate their contents and associated hazards.

    • Container Compatibility: Use containers made of compatible materials. High-density polyethylene (HDPE) is generally suitable. Ensure containers have tightly fitting screw caps.[12][13]

    • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

      • The words "HAZARDOUS WASTE ".[13][14]

      • The full chemical name: "N-ethyl-7-fluoroquinolin-4-amine ".[4]

      • The approximate concentration and quantity.

      • Associated hazard warnings (e.g., "Toxic," "Environmental Hazard").[4]

    G cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal Final Disposal Path Solid Solid Waste (e.g., contaminated gloves, paper) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Segregate Liquid Liquid Waste (e.g., solutions, rinsate) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Segregate EHSOffice Institutional EH&S or Licensed Contractor SolidContainer->EHSOffice Collection LiquidContainer->EHSOffice Collection FinalDisposal Approved Hazardous Waste Facility (e.g., Incineration) EHSOffice->FinalDisposal Transport

    Sources

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